molecular formula C15H13ClO4 B325564 2-Methoxyphenyl (4-chlorophenoxy)acetate

2-Methoxyphenyl (4-chlorophenoxy)acetate

Cat. No.: B325564
M. Wt: 292.71 g/mol
InChI Key: IFEHXOUYKSJTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyphenyl (4-chlorophenoxy)acetate is a synthetic chemical reagent of significant interest in biochemical and pharmaceutical research. This compound is structurally derived from two key moieties: 4-chlorophenoxyacetic acid (4-CPA) and 2-methoxyphenylacetic acid. 4-CPA is a well-characterized synthetic auxin, a class of plant growth regulators that mimic the action of endogenous auxin hormones, primarily involved in cell elongation, division, and differentiation processes . The 2-methoxyphenylacetic acid segment is a common building block in organic synthesis, noted for its use in the preparation of more complex molecules, including pharmaceutical intermediates . The primary research application of this ester is anticipated to be in the field of plant physiology, where it can be utilized to study auxin-mediated responses such as fruit setting and development, callus formation, and root initiation. Its mechanism of action is presumed to involve the mimicry of natural auxins, potentially influencing gene expression and signal transduction pathways in plants . Furthermore, the structural features of this compound make it a valuable intermediate for the synthesis of novel chemicals for agrochemical or pharmacological screening. It may serve as a precursor in the development of compounds with enhanced activity or specific targeting. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is not suitable for personal use. Researchers should consult the safety data sheets for related compounds, such as sodium 4-chlorophenoxyacetate, and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) and adequate ventilation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13ClO4

Molecular Weight

292.71 g/mol

IUPAC Name

(2-methoxyphenyl) 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C15H13ClO4/c1-18-13-4-2-3-5-14(13)20-15(17)10-19-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3

InChI Key

IFEHXOUYKSJTFJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 4-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a summary of the known chemical properties and theoretical experimental protocols for 4-Methoxyphenyl (4-chlorophenoxy)acetate, intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of 4-Methoxyphenyl (4-chlorophenoxy)acetate are summarized below. It is important to note that the boiling point and density are computationally predicted values.

PropertyValueSource
CAS Number 443307-77-5[1][2]
Molecular Formula C₁₅H₁₃ClO₄[1][2]
Molecular Weight 292.71 g/mol [1][2]
Predicted Boiling Point 436.6 ± 35.0 °C[1]
Predicted Density 1.264 ± 0.06 g/cm³[1]

Experimental Protocols

Due to the limited availability of specific experimental data for 4-Methoxyphenyl (4-chlorophenoxy)acetate, the following protocols are proposed based on general principles of organic synthesis and analysis for similar compounds.

Hypothetical Synthesis: Esterification of 4-chlorophenoxyacetic acid

A plausible method for the synthesis of 4-Methoxyphenyl (4-chlorophenoxy)acetate is the esterification of 4-chlorophenoxyacetic acid with 4-methoxyphenol. This can be achieved through several standard methods, such as Fischer esterification or by using a coupling agent. A common laboratory-scale synthesis could involve the following steps:

  • Activation of the Carboxylic Acid: 4-chlorophenoxyacetic acid can be converted to its more reactive acid chloride. To a solution of 4-chlorophenoxyacetic acid in a dry, inert solvent such as dichloromethane or toluene, an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is added, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 4-chlorophenoxyacetyl chloride.

  • Esterification Reaction: The crude 4-chlorophenoxyacetyl chloride is dissolved in a dry, non-protic solvent (e.g., dichloromethane, tetrahydrofuran). To this solution, an equimolar amount of 4-methoxyphenol is added, followed by a non-nucleophilic base such as triethylamine or pyridine to act as a scavenger for the HCl byproduct. The reaction mixture is stirred, typically at room temperature, and monitored for completion using a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base, a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

For the analysis of 4-Methoxyphenyl (4-chlorophenoxy)acetate, a reverse-phase HPLC method would be appropriate, given its aromatic and ester functionalities.

  • Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, would likely provide good separation. A typical gradient could start from 50:50 acetonitrile:water and increase to 95:5 acetonitrile:water over 20 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength of 254 nm or 280 nm should be suitable due to the presence of aromatic rings.

  • Temperature: The column should be maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

Mandatory Visualizations

Logical Workflow for Hypothetical Synthesis

The following diagram illustrates the proposed logical workflow for the synthesis of 4-Methoxyphenyl (4-chlorophenoxy)acetate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 4_chlorophenoxyacetic_acid 4-chlorophenoxyacetic acid acid_activation Acid Activation 4_chlorophenoxyacetic_acid->acid_activation 4_methoxyphenol 4-methoxyphenol esterification Esterification 4_methoxyphenol->esterification chlorinating_agent Thionyl Chloride or Oxalyl Chloride chlorinating_agent->acid_activation base Triethylamine or Pyridine base->esterification acid_activation->esterification Acid Chloride Intermediate workup Aqueous Work-up esterification->workup purification Purification workup->purification Crude Product final_product 4-Methoxyphenyl (4-chlorophenoxy)acetate purification->final_product

A proposed workflow for the synthesis of 4-Methoxyphenyl (4-chlorophenoxy)acetate.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity or any associated signaling pathways for 4-Methoxyphenyl (4-chlorophenoxy)acetate. Research into the biological effects of this compound would be a novel area of investigation. Compounds with similar structural motifs, such as phenoxyacetates, have been explored for various biological activities, including herbicidal and pharmaceutical applications.

Safety Information

Specific safety data for 4-Methoxyphenyl (4-chlorophenoxy)acetate is not available. As with any laboratory chemical with unknown toxicological properties, it should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated area or a fume hood. For related compounds like 4-methoxyphenylacetic acid, hazards include being harmful if swallowed, causing skin irritation, and causing serious eye damage.[3] Similar precautions should be taken for its ester derivatives.

References

In-Depth Technical Guide: 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyphenyl (4-chlorophenoxy)acetate, a compound of interest within the broader class of phenoxy herbicides. While specific experimental data for this precise molecule is not extensively available in public literature, this document extrapolates its chemical properties, outlines a viable synthesis protocol, and discusses its likely biological mechanism of action based on established principles and data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and agricultural science.

Chemical Structure and Properties

This compound is an ester formed from 2-methoxyphenol (guaiacol) and (4-chlorophenoxy)acetic acid. The structural formula is presented below:

Structural Formula:

Molecular Formula: C₁₅H₁₃ClO₄

Molecular Weight: 292.71 g/mol

While experimental data for this specific isomer is limited, predicted physicochemical and spectroscopic properties are summarized in the table below. These values are derived from computational models and analysis of structurally similar compounds.

PropertyValueSource
Predicted Boiling Point 436.6 ± 35.0 °CPredicted
Predicted Density 1.264 ± 0.06 g/cm³Predicted
Predicted ¹H NMR See Section 3.2Inferred from Analogs
Predicted ¹³C NMR See Section 3.2Inferred from Analogs
Predicted IR Spectroscopy See Section 3.2Inferred from Analogs
Predicted Mass Spectrometry See Section 3.2Inferred from Analogs

Synthesis

A plausible and efficient method for the synthesis of this compound is via the esterification of 2-methoxyphenol with (4-chlorophenoxy)acetic acid. This can be achieved through several established protocols for the synthesis of phenolic esters. A general experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methoxyphenol (guaiacol)

  • (4-chlorophenoxy)acetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve (4-chlorophenoxy)acetic acid (1.0 eq) and 2-methoxyphenol (1.1 eq) in anhydrous dichloromethane.

  • To this solution, add 4-dimethylaminopyridine (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with a saturated solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Workflow Diagram:

G cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Workup cluster_purification Purification r1 Dissolve (4-chlorophenoxy)acetic acid and 2-methoxyphenol in DCM r2 Add DMAP r1->r2 rxn1 Cool to 0°C r2->rxn1 rxn2 Add DCC solution rxn1->rxn2 rxn3 Stir at room temperature rxn2->rxn3 w1 Filter to remove DCU rxn3->w1 w2 Wash with NaHCO3, water, brine w1->w2 w3 Dry over MgSO4 w2->w3 w4 Concentrate w3->w4 p1 Column Chromatography w4->p1 p2 Obtain Pure Product p1->p2

Synthesis Workflow

Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods. Below are the expected spectral characteristics based on analogous compounds.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of both the 2-methoxyphenyl and 4-chlorophenoxy groups, as well as the methylene protons of the acetate moiety and the methoxy protons.

  • Aromatic Protons (2-methoxyphenyl): A complex multiplet in the range of δ 6.8-7.2 ppm.

  • Aromatic Protons (4-chlorophenoxy): Two doublets in the range of δ 6.9-7.3 ppm, characteristic of a para-substituted benzene ring.

  • Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.8 ppm.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.

For comparison, the ¹H NMR spectrum of the related compound, 2-methoxyphenyl acetate (guaiacyl acetate), shows a singlet for the acetyl methyl group at ~δ 2.3 ppm, a singlet for the methoxy group at ~δ 3.8 ppm, and multiplets for the aromatic protons between δ 6.8 and 7.1 ppm.[1]

Other Spectroscopic Data (Predicted)
  • ¹³C NMR: Expected signals would include those for the carbonyl carbon (~168 ppm), aromatic carbons (110-155 ppm), the methylene carbon (~65 ppm), and the methoxy carbon (~56 ppm).

  • IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the ester (~1760 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathway

Mechanism of Action

This compound belongs to the class of phenoxy herbicides. The primary mechanism of action for these compounds is to act as synthetic auxins.[2][3] Auxins are a class of plant hormones that regulate various growth and developmental processes.

When introduced into a susceptible plant, phenoxy herbicides mimic the natural auxin, indole-3-acetic acid (IAA).[4][5] This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized cell division and elongation, ultimately resulting in the death of the plant.[2] The ester form of the herbicide is typically metabolized within the plant to the corresponding carboxylic acid, which is the active herbicidal agent.[6]

Signaling Pathway

The auxin signaling pathway is complex and involves several key components. The synthetic auxin, derived from this compound, would interact with this pathway to elicit its herbicidal effects. A simplified representation of the auxin signaling pathway is provided below.

G cluster_cell Plant Cell A Synthetic Auxin (from 2-Methoxyphenyl (4-chlorophenoxy)acetate) R Auxin Receptor (e.g., TIR1) A->R Aux_IAA Aux/IAA Repressor R->Aux_IAA binding Ub Ubiquitin R->Ub promotes ubiquitination of Aux/IAA ARF Auxin Response Factor (ARF) G Auxin-Responsive Genes ARF->G activates transcription Aux_IAA->ARF represses P 26S Proteasome Ub->P targets for degradation P->Aux_IAA degradation Resp Uncontrolled Growth (Herbicidal Effect) G->Resp

Auxin Signaling Pathway

Pathway Description:

  • The synthetic auxin enters the plant cell.

  • It binds to an auxin receptor, such as TIR1, which is part of an SCF E3 ubiquitin ligase complex.

  • This binding promotes the ubiquitination of Aux/IAA repressor proteins.

  • The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.

  • The degradation of the Aux/IAA repressors releases Auxin Response Factors (ARFs).

  • The freed ARFs can then activate the transcription of auxin-responsive genes.

  • The overexpression of these genes leads to uncontrolled cell growth and ultimately, the death of the plant.

Conclusion

This compound is a compound with a well-defined, albeit not extensively studied, profile. Based on its chemical structure, it can be synthesized through standard esterification procedures and is expected to exhibit predictable spectroscopic characteristics. Its biological activity is likely to be consistent with that of other phenoxy herbicides, acting as a synthetic auxin to disrupt plant growth. This technical guide provides a solid foundation for further research and development involving this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methoxyphenyl (4-chlorophenoxy)acetate, a molecule of interest to researchers and professionals in the field of drug development and organic synthesis. Due to the absence of specific literature on this exact compound, this guide details a robust and widely applicable synthetic method, the Steglich esterification, which is well-suited for the coupling of a phenol (2-methoxyphenol) and a carboxylic acid ((4-chlorophenoxy)acetic acid).

Introduction to Aryl Ester Synthesis

The synthesis of aryl esters, such as this compound, presents a unique challenge in organic chemistry. The esterification of phenols is often more difficult than that of aliphatic alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. Consequently, direct acid-catalyzed esterification often requires harsh conditions and may not be suitable for sensitive substrates. To overcome this, several milder and more efficient methods have been developed. Among these, the Steglich esterification offers a reliable and versatile approach.[1][2][3]

Proposed Primary Synthesis Pathway: Steglich Esterification

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[2] It employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is also used to accelerate the reaction.[1][2]

The reaction proceeds at room temperature and is tolerant of a wide range of functional groups, making it an ideal choice for the synthesis of complex molecules.[1]

Reaction Mechanism

The mechanism of the Steglich esterification involves the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.

  • Acyl Transfer to DMAP: The DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate to form a reactive acylpyridinium species. This step is crucial for preventing a side reaction where the O-acylisourea rearranges to a stable N-acylurea.

  • Nucleophilic Attack by the Phenol: The phenolic hydroxyl group of 2-methoxyphenol attacks the acylpyridinium species, leading to the formation of the desired ester.

  • Formation of Byproduct: The protonated DCC byproduct is eliminated and rearranges to form a stable and insoluble urea derivative (dicyclohexylurea, DCU), which can be easily removed by filtration.

Experimental Protocol: Steglich Esterification of 2-Methoxyphenol with (4-chlorophenoxy)acetic acid

This section provides a detailed, hypothetical experimental protocol for the synthesis of this compound via Steglich esterification.

Materials:

  • (4-chlorophenoxy)acetic acid

  • 2-methoxyphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (4-chlorophenoxy)acetic acid (1.0 eq) and 2-methoxyphenol (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table should be used to record the quantitative data obtained from the synthesis.

ParameterTheoretical ValueExperimental Value
Molecular Weight292.71 g/mol -
Yield-
Melting Point-
¹H NMR
Chemical Shift (δ)-
Integration-
Multiplicity-
Coupling Constant (J)-
¹³C NMR
Chemical Shift (δ)-
Mass Spec (MS)
m/z-
IR Spectroscopy
Wavenumber (cm⁻¹)-

Synthesis Pathway Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 2_methoxyphenol 2-Methoxyphenol Reaction Steglich Esterification 2_methoxyphenol->Reaction 4_chlorophenoxyacetic_acid (4-chlorophenoxy)acetic acid 4_chlorophenoxyacetic_acid->Reaction DCC DCC DCC->Reaction DMAP DMAP (cat.) DMAP->Reaction DCM DCM (solvent) DCM->Reaction Product 2-Methoxyphenyl (4-chlorophenoxy)acetate Reaction->Product

Caption: Proposed synthesis of this compound.

Alternative Synthesis Pathways

While the Steglich esterification is a highly recommended method, other synthetic routes could also be employed to synthesize this compound.

Mitsunobu Reaction

The Mitsunobu reaction is another mild and efficient method for the esterification of phenols.[4][5] This reaction typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The reaction proceeds with inversion of configuration at the alcohol center, although this is not relevant for a phenol.

Acid-Catalyzed Esterification

Direct esterification using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is a more traditional approach.[6] This method often requires elevated temperatures and the removal of water to drive the equilibrium towards the product. While potentially effective, the conditions may be too harsh for some substrates, leading to side reactions and lower yields.

Conclusion

This technical guide outlines a robust and reliable synthetic strategy for the preparation of this compound. The proposed primary pathway, the Steglich esterification, offers a mild and efficient method that is well-suited for the coupling of phenols and carboxylic acids. The detailed experimental protocol and data summary table provide a solid foundation for researchers to successfully synthesize and characterize this target molecule. The alternative pathways mentioned offer additional synthetic options that can be explored based on substrate compatibility and available laboratory resources.

References

In-depth Technical Guide on the Mechanism of Action of 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the mechanism of action, biological activity, and pharmacological properties of the specific compound 2-Methoxyphenyl (4-chlorophenoxy)acetate. Despite extensive searches, no peer-reviewed articles, patents, or technical data sheets detailing its effects were identified.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, as requested. The core requirements of the prompt cannot be fulfilled due to the absence of foundational research on this molecule.

Summary of Findings for Structurally Related Compounds

While no data exists for this compound, research has been conducted on compounds with similar structural motifs. It is crucial to note that the biological activities of these related molecules cannot be extrapolated to predict the function of the target compound. The findings for these related but distinct chemicals are summarized below for informational purposes.

Phenoxyacetic Acid Derivatives

A related compound, (4-chloro-2-methylphenoxy)acetic acid (MCPA), is a well-documented phenoxy herbicide. Its mechanism of action is understood to be as a synthetic auxin, a class of plant growth regulators. In susceptible plants, it causes uncontrolled growth, leading to tissue damage and ultimately death. This mode of action is specific to plant physiology and is not indicative of a pharmacological effect in animals or humans.

Methoxyphenyl Acetic Acid Derivatives

Research has identified 2-(4-Methoxyphenyl)acetic acid as an endogenous metabolite in human plasma. Some studies have suggested its potential as a biomarker for non-small cell lung cancer. There is also preliminary indication that it may have a protective role in the development of lung cancer, though the mechanism behind this potential effect has not been elucidated.

Another related molecule, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, has been investigated for its potential therapeutic properties. Preliminary studies suggest it may possess anticancer, anti-inflammatory, and antimicrobial activities. However, its mechanism of action is explicitly stated in the available literature as not well-documented.

Conclusion

The absence of any scientific literature detailing the biological activity of this compound makes it impossible to construct the requested in-depth technical guide. The mechanism of action, any potential signaling pathways, and relevant experimental data remain uncharacterized. Further empirical research would be required to determine the pharmacological or biological effects of this specific compound.

An In-depth Technical Guide on the Potential Biological Activity of 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific studies on the biological activity of 2-Methoxyphenyl (4-chlorophenoxy)acetate. This technical guide, therefore, provides an analysis based on the known biological activities of its constituent chemical moieties: 2-methoxyphenol (guaiacol) and 4-chlorophenoxyacetic acid, along with structurally related compounds. The information presented herein is intended to be a predictive overview to guide future research and should not be interpreted as experimentally verified data for the target compound.

Proposed Synthesis

A plausible synthetic route for this compound is the esterification of 2-methoxyphenol with 4-chlorophenoxyacetic acid. This reaction typically proceeds in the presence of a dehydrating agent or a catalyst.

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound.

Materials:

  • 2-methoxyphenol

  • 4-chlorophenoxyacetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (solvent)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of 2-methoxyphenol and 4-chlorophenoxyacetic acid in toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and allow the reaction to proceed. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Synthesis_of_2_Methoxyphenyl_4_chlorophenoxy_acetate cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 2_methoxyphenol 2-Methoxyphenol target_compound 2-Methoxyphenyl (4-chlorophenoxy)acetate 2_methoxyphenol->target_compound + 4_chlorophenoxyacetic_acid 4-Chlorophenoxyacetic Acid 4_chlorophenoxyacetic_acid->target_compound catalyst H₂SO₄ (cat.) catalyst->target_compound   solvent Toluene, Reflux solvent->target_compound   water H₂O target_compound->water +

Caption: Proposed synthesis of this compound.

Potential Biological Activity Based on 2-Methoxyphenol (Guaiacol) Moiety

Derivatives of 2-methoxyphenol are known to possess a range of biological activities, primarily antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

Antioxidant and Anti-inflammatory Activity

Several studies have demonstrated the antioxidant and anti-inflammatory effects of 2-methoxyphenol derivatives.[1][2] This activity is often attributed to their ability to scavenge free radicals and inhibit enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).[1]

CompoundActivityAssayIC50 / ValueReference
CurcuminCytotoxicityMTT assay (HSG cells)-[1]
DehydrodiisoeugenolCytotoxicityMTT assay (HSG cells)-[1]
IsoeugenolCytotoxicityMTT assay (HSG cells)-[1]
EugenolCytotoxicityMTT assay (HSG cells)-[1]
Ferulic AcidCytotoxicityMTT assay (HSG cells)-[1]
2-Methoxy-4-methylphenolCytotoxicityMTT assay (HSG cells)-[1]
DehydrodiisoeugenolCOX-2 InhibitionNorthern blot (RAW 264.7 cells)Potent Inhibitor[1]
Bis-ferulic acidCOX-2 InhibitionNorthern blot (RAW 264.7 cells)-[1]
CurcuminCOX-2 InhibitionNorthern blot (RAW 264.7 cells)-[1]
VanillinROS ScavengingESR-[2]
Methyl ferulateROS ScavengingESR-[2]
EugenolAntimicrobial (S. aureus)Growth Inhibition0.75 mM[4]
CapsaicinAntimicrobial (S. aureus)Growth Inhibition0.68 mM[4]
VanillinAntimicrobial (S. aureus)Growth Inhibition1.38 mM[4]

Note: The cytotoxicity data from reference[1] was presented in descending order of effect, without specific IC50 values.

Experimental Protocol: DPPH Radical-Scavenging Assay

Objective: To assess the free radical scavenging activity of a compound.

Materials:

  • Test compound

  • 2,2'-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound in methanol.

  • Prepare a solution of DPPH in methanol.

  • In a 96-well microplate, add the test compound dilutions.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Inflammatory_Stimuli->Cell_Membrane COX2_Gene_Expression COX-2 Gene Expression Cell_Membrane->COX2_Gene_Expression COX2_Enzyme COX-2 Enzyme COX2_Gene_Expression->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation 2_Methoxyphenol_Derivative 2-Methoxyphenol Derivative 2_Methoxyphenol_Derivative->COX2_Gene_Expression Inhibits

Caption: Potential inhibition of the COX-2 pathway by 2-methoxyphenol derivatives.

Potential Biological Activity Based on 4-Chlorophenoxyacetic Acid Moiety

4-Chlorophenoxyacetic acid (4-CPA) is primarily recognized as a synthetic auxin, functioning as a plant growth regulator and herbicide.[5][6][7]

Plant Growth Regulation and Herbicidal Activity

4-CPA mimics the action of the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants, particularly broadleaf weeds.[7] It has also been shown to induce defense responses in plants against certain insects.[8]

ActivityOrganismEffectConcentrationReference
HerbicideBroadleaf weedsWeed control-[5]
Defense InductionRice (Oryza sativa)Resistance to white-backed planthopper2-10 mg/L[8]
PhytotoxicityLettuce (Lactuca sativa)Inhibition of germination and growth0.01 mM[9]
PhytotoxicityOnion (Allium cepa)Inhibition of cotyledon emergence and growth0.5 mM[9]
Experimental Protocol: Seed Germination Inhibition Assay

Objective: To evaluate the phytotoxic effect of a compound on seed germination.

Materials:

  • Test compound

  • Seeds of a model plant (e.g., Lactuca sativa)

  • Petri dishes

  • Filter paper

  • Distilled water

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • Prepare a series of dilutions of the test compound in distilled water.

  • Place a piece of filter paper in each Petri dish.

  • Moisten the filter paper with a specific volume of the respective test solution or distilled water (as a control).

  • Place a defined number of seeds on the filter paper in each Petri dish.

  • Seal the Petri dishes and place them in an incubator under controlled conditions (temperature, light/dark cycle).

  • After a specific period (e.g., 7 days), count the number of germinated seeds in each dish.

  • Measure the radicle and hypocotyl length of the germinated seedlings.

  • Calculate the percentage of germination inhibition and the reduction in seedling growth compared to the control.

Plant_Defense_Induction 4_CPA_Uptake 4-CPA Uptake by Roots H2O2_Generation Increased H₂O₂ Generation 4_CPA_Uptake->H2O2_Generation POD_Activity Modulation of Peroxidase (POD) Activity 4_CPA_Uptake->POD_Activity Lignin_Deposition Lignin-like Polymer Deposition H2O2_Generation->Lignin_Deposition POD_Activity->Lignin_Deposition Physical_Barrier Strengthened Physical Barrier Lignin_Deposition->Physical_Barrier Insect_Resistance Increased Resistance to Stylet Penetration Physical_Barrier->Insect_Resistance

Caption: Proposed mechanism of 4-CPA-induced plant defense.

Hypothetical Biological Profile and Future Directions

Based on the activities of its constituent moieties, this compound could hypothetically exhibit a dual-activity profile. The 4-chlorophenoxyacetic acid component suggests potential phytotoxic or plant growth-regulating properties. Concurrently, the 2-methoxyphenol moiety might confer antioxidant and antimicrobial characteristics to the molecule.

The ester linkage could influence the compound's physicochemical properties, such as lipophilicity, which in turn would affect its bioavailability and interaction with biological targets. It is also possible that the ester could be hydrolyzed in biological systems, releasing the parent alcohol (2-methoxyphenol) and carboxylic acid (4-chlorophenoxyacetic acid), which would then exert their respective biological effects.

Future Research Directions:

  • Synthesis and Characterization: The first step would be the successful synthesis and purification of this compound, followed by its structural confirmation using techniques such as NMR and mass spectrometry.

  • In Vitro Screening: A comprehensive in vitro screening should be conducted to assess a range of potential biological activities, including:

    • Antioxidant activity (e.g., DPPH, ORAC assays).

    • Antimicrobial activity against a panel of bacteria and fungi.

    • Cytotoxicity against various cancer cell lines and normal cell lines to determine selectivity.

    • Enzyme inhibition assays (e.g., COX-1/COX-2).

    • Phytotoxicity assays on model plant species.

  • In Vivo Studies: If promising in vitro activity is observed, further investigation in animal models would be warranted to evaluate efficacy, toxicity, and pharmacokinetic properties.

Conclusion

While there is no direct experimental data on the biological activity of this compound, an analysis of its structural components provides a foundation for postulating its potential properties. The compound may possess a unique combination of plant growth-regulating, antioxidant, and antimicrobial activities. However, this remains speculative. Rigorous experimental validation is essential to elucidate the actual biological profile of this molecule and to determine its potential for applications in agriculture or medicine.

References

An In-depth Technical Guide to Methoxyphenyl (4-chlorophenoxy)acetate Isomers and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identifiers, properties, and available data for compounds related to "2-Methoxyphenyl (4-chlorophenoxy)acetate." Initial searches for this specific chemical entity did not yield a dedicated CAS number or extensive experimental data, suggesting it may be a novel or less-characterized compound. However, significant information is available for its structural isomer, 4-Methoxyphenyl (4-chlorophenoxy)acetate , which will be the primary focus of this document. Additionally, data on related phenylacetic acid derivatives are included to provide a broader context for researchers in this chemical space.

Chemical Identification and Nomenclature Discrepancies

The structural difference between the requested compound and its more documented isomer is illustrated in the diagram below.

G Structural Isomers cluster_requested Requested Compound (this compound) cluster_isomer Documented Isomer (4-Methoxyphenyl (4-chlorophenoxy)acetate) A 2-Methoxyphenyl (4-chlorophenoxy)acetate (CAS: Not Found) B 4-Methoxyphenyl (4-chlorophenoxy)acetate (CAS: 443307-77-5) A->B Positional Isomers (differ in methoxy group position) G Generalized Synthetic Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling Reaction A p-Methoxyaniline C Diazonium Salt Solution A->C B Sodium Nitrite (in acidic conditions) B->C F Product: (Z)-2-chloro[(4-methoxyphenyl) hydrazono]ethyl acetate C->F Reacts with D Ethyl 2-chloroacetoacetate D->F E Phase Transfer Catalyst E->F

Spectroscopic and Synthetic Insights into 2-Methoxyphenyl (4-chlorophenoxy)acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Absence of comprehensive spectroscopic data for 2-Methoxyphenyl (4-chlorophenoxy)acetate in publicly accessible scientific literature necessitates a focus on predictive analysis and synthetic strategy. This technical guide outlines the anticipated spectroscopic characteristics and a plausible synthetic route for this molecule, addressing the needs of researchers, scientists, and drug development professionals.

Due to the specific arrangement of aromatic and functional groups in this compound, its spectroscopic data would present a unique fingerprint essential for its identification and characterization. Although experimental data is not currently available in reviewed literature, a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data can be extrapolated from the analysis of its constituent chemical moieties.

Predicted Spectroscopic Data

The anticipated spectroscopic data for this compound is summarized below. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Spectroscopic Data Predicted Values
¹H NMR Aromatic protons (8H, complex multiplet), Methoxy protons (3H, singlet, ~3.8 ppm), Methylene protons (2H, singlet, ~4.8 ppm)
¹³C NMR Carbonyl carbon (~168 ppm), Aromatic carbons (110-160 ppm), Methoxy carbon (~56 ppm), Methylene carbon (~65 ppm)
IR (cm⁻¹) C=O stretch (~1760), C-O-C stretch (aromatic ether, ~1240), C-O-C stretch (ester, ~1190), C-Cl stretch (~1090)
MS (m/z) Molecular ion peak, fragmentation pattern showing loss of the 4-chlorophenoxy group and the 2-methoxyphenyl group.

Proposed Synthetic Pathway

A viable method for the laboratory synthesis of this compound would involve the esterification of 2-methoxyphenol with 4-chlorophenoxyacetic acid. This reaction can be efficiently carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in an appropriate aprotic solvent like dichloromethane (DCM).

Below is a diagrammatic representation of the proposed synthetic workflow.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-methoxyphenol 2-methoxyphenol Esterification Esterification 2-methoxyphenol->Esterification 4-chlorophenoxyacetic_acid 4-chlorophenoxyacetic_acid 4-chlorophenoxyacetic_acid->Esterification DCC DCC DCC->Esterification DCM DCM DCM->Esterification 2-Methoxyphenyl_4-chlorophenoxy_acetate 2-Methoxyphenyl_4-chlorophenoxy_acetate Esterification->2-Methoxyphenyl_4-chlorophenoxy_acetate

Caption: Synthetic scheme for this compound.

Experimental Protocols

Synthesis of this compound:

  • To a solution of 4-chlorophenoxyacetic acid (1 equivalent) in dry dichloromethane (DCM), add 2-methoxyphenol (1 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization:

  • NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • IR Spectroscopy: Obtain the IR spectrum of the compound using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer, employing a suitable ionization technique such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers can utilize this information to produce the compound and subsequently validate the predicted spectroscopic data through empirical measurement.

solubility profile of 2-Methoxyphenyl (4-chlorophenoxy)acetate in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility Profile of 2-Methoxyphenyl (4-chlorophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of this compound (CAS No. 443307-77-5). Due to the absence of publicly available experimental solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility in various solvents based on its chemical structure, and a detailed experimental protocol for its empirical determination. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodology required to assess the solubility of this compound.

Physicochemical Properties

This compound is an ester derivative with the following properties:

PropertyValueSource
Chemical Name This compound-
Synonym 4-methoxyphenyl 2-(4-chlorophenoxy)acetateChemicalBook
CAS Number 443307-77-5ChemicalBook
Molecular Formula C₁₅H₁₃ClO₄ChemicalBook
Molecular Weight 292.71 g/mol ChemicalBook
Predicted Boiling Point 436.6 ± 35.0 °CChemicalBook
Predicted Density 1.264 ± 0.06 g/cm³ChemicalBook

Solubility Profile

As of the date of this guide, specific quantitative solubility data for this compound in various solvents is not available in peer-reviewed literature or public chemical databases. However, a qualitative solubility profile can be predicted based on the general principles of ester solubility and the compound's molecular structure.

The molecule is a relatively large, aromatic ester. The ester group provides some polarity and can act as a hydrogen bond acceptor, but the large, nonpolar aromatic rings are expected to dominate its solubility characteristics.[1][2][3][4]

Predicted Solubility in Common Solvents:

SolventTypePredicted/Expected SolubilityRationale
Water Polar, ProticVery Low / InsolubleThe large hydrophobic surface area of the two aromatic rings likely outweighs the polarity of the ester group.[2][3]
Ethanol / Methanol Polar, ProticModerately Soluble to SolubleThe alcohol can interact with the polar ester group while its alkyl chain can solvate the aromatic rings.
Acetone Polar, AproticSoluble to Freely SolubleGood solvent for moderately polar compounds.
Ethyl Acetate Moderately PolarSoluble to Freely Soluble"Like dissolves like" principle; the solvent is also an ester.[1]
Dichloromethane (DCM) NonpolarSoluble to Freely SolubleEffective at dissolving organic compounds with large nonpolar regions.
Dimethyl Sulfoxide (DMSO) Polar, AproticFreely SolubleA powerful, universal organic solvent capable of dissolving a wide range of compounds.
Hexane / Heptane NonpolarSparingly Soluble to InsolubleThe polarity of the ester and ether groups is likely too high for significant solubility in alkanes.

Experimental Protocol for Solubility Determination

To obtain quantitative data, the Equilibrium Shake-Flask Method is the gold-standard and most recommended technique. This protocol is adapted from established pharmaceutical guidelines.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method.

Apparatus and Reagents
  • Compound: this compound, solid.

  • Solvents: A range of analytical-grade solvents (e.g., water, pH 7.4 buffer, ethanol, DMSO).

  • Equipment:

    • Analytical balance.

    • Glass vials or flasks with screw caps.

    • Orbital shaker with temperature control (e.g., incubating shaker).

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF) to remove undissolved solid.

    • Autosampler vials for analysis.

    • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Mass Spectrometry (LC-MS)).

Procedure
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure solid remains after equilibrium is reached (a visual confirmation is often sufficient).

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

  • Time to Equilibrium: Allow the mixture to shake for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection: Once equilibrium is reached, stop the shaker and allow the vials to stand briefly for the excess solid to sediment.

  • Filtration: Carefully draw a sample from the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered saturated solution into a clean analysis vial. This step is critical to ensure no solid particles are carried over.

  • Dilution: If necessary, accurately dilute the filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

Analysis
  • Method Development: Develop and validate a quantitative analytical method, typically HPLC-UV. This involves selecting an appropriate column, mobile phase, and wavelength for detection (e.g., ~275 nm, where the aromatic rings would absorb).

  • Calibration: Prepare a series of calibration standards of known concentrations of this compound.

  • Quantification: Analyze the filtered and diluted samples alongside the calibration standards.

  • Calculation: Determine the concentration of the compound in the filtrate using the calibration curve, accounting for any dilution factors. The final value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G A Start: Preparation B Add excess solid compound to vial A->B C Add known volume of solvent B->C D Equilibration C->D E Agitate at constant T (e.g., 24-48h) D->E F Sampling & Separation E->F G Allow solid to sediment F->G H Filter supernatant (0.22 µm syringe filter) G->H I Analysis H->I J Prepare calibration standards I->J K Quantify concentration (e.g., HPLC-UV) J->K L End: Report Solubility (mg/mL) K->L

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Conclusion

While experimental data for the solubility of this compound is not currently in the public domain, its structural characteristics as a large aromatic ester suggest low aqueous solubility and good solubility in common polar aprotic and moderately polar organic solvents. This guide provides a robust and detailed protocol for the empirical determination of its solubility profile using the benchmark shake-flask method. The successful execution of this protocol will yield crucial data for researchers in pharmacology and drug development, enabling informed decisions in formulation and further studies.

References

An In-depth Technical Guide to 2-Methoxyphenyl (4-chlorophenoxy)acetate: Synthesis, Predicted Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield any specific information regarding the discovery, history, or established biological activity of 2-Methoxyphenyl (4-chlorophenoxy)acetate. This suggests that the compound may be novel, has not been extensively studied, or is not described in publicly accessible databases. This guide, therefore, provides a scientifically-grounded projection of its synthesis, potential biological activities, and relevant experimental protocols based on the known properties of its constituent chemical moieties: the 2-methoxyphenyl group and the (4-chlorophenoxy)acetate group.

Introduction

This compound is a chemical entity combining a guaiacol (2-methoxyphenol) moiety with a 4-chlorophenoxyacetic acid backbone. While this specific combination is not documented in the reviewed literature, its structural components are well-characterized in medicinal and agricultural chemistry. Phenoxyacetic acids are a versatile class of compounds with a wide array of biological activities. The incorporation of a chloro-substituent on the phenoxy ring is a common feature in herbicides, such as 2,4-D and MCPA, which act as synthetic auxins. The 2-methoxyphenyl group is also present in numerous biologically active molecules. This guide will explore the hypothetical synthesis, potential biological activities, and detailed experimental protocols for the investigation of this compound.

Proposed Synthesis

A plausible synthetic route to this compound would involve the esterification of 4-chlorophenoxyacetic acid with guaiacol (2-methoxyphenol). A common and effective method for such an esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

Materials:

  • 4-chlorophenoxyacetic acid

  • Guaiacol (2-methoxyphenol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenoxyacetic acid (1.0 eq) and guaiacol (1.1 eq) in anhydrous dichloromethane.

  • To this solution, add 4-dimethylaminopyridine (0.1 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Reactant1 4-chlorophenoxyacetic acid Mixing Mix & Stir at 0°C to RT Reactant1->Mixing Reactant2 Guaiacol Reactant2->Mixing Reagent1 DCC Reagent1->Mixing Reagent2 DMAP Reagent2->Mixing Solvent DCM Solvent->Mixing Workup Aqueous Workup Mixing->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Predicted Biological Activities and Signaling Pathways

Based on its structural components, this compound could exhibit a range of biological activities.

Herbicidal Activity

The (4-chlorophenoxy)acetate moiety is a well-known pharmacophore for herbicidal activity, acting as a synthetic auxin.[1][2][3] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants, particularly broadleaf weeds.[3][4]

Predicted Signaling Pathway: Auxin Mimicry

Synthetic auxins like 4-chlorophenoxyacetic acid are thought to bind to auxin receptors, such as the TIR1/AFB family of F-box proteins. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes. This, in turn, results in the physiological effects of uncontrolled cell division and elongation. It is plausible that this compound, upon hydrolysis in planta to release 4-chlorophenoxyacetic acid, would follow this pathway.

Auxin_Signaling_Pathway Compound 2-Methoxyphenyl (4-chlorophenoxy)acetate Hydrolysis Hydrolysis (in planta) Compound->Hydrolysis Active_Metabolite 4-chlorophenoxyacetic acid Hydrolysis->Active_Metabolite Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Active_Metabolite->Auxin_Receptor Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA promotes binding Degradation Degradation Aux_IAA->Degradation Proteasome 26S Proteasome Proteasome->Degradation ARF Auxin Response Factor (ARF) Degradation->ARF releases repression ARG Auxin Responsive Genes ARF->ARG activates transcription Response Uncontrolled Growth ARG->Response

Caption: Predicted auxin mimicry signaling pathway.

Other Potential Biological Activities

Phenoxyacetic acid derivatives have been reported to possess a variety of other biological activities.[5][6][7] Therefore, this compound could potentially be investigated for:

  • Antimicrobial Activity: Many phenoxyacetic acid derivatives have shown activity against various bacteria and fungi.

  • Anti-inflammatory Activity: Some analogs exhibit anti-inflammatory properties.

  • Free Fatty Acid Receptor 1 (FFA1) Agonism: A series of phenoxyacetic acid derivatives have been identified as FFA1 agonists, which are of interest for the treatment of type 2 diabetes.[8]

Quantitative Data for Structurally Related Compounds

While no quantitative data exists for the target compound, the following tables summarize data for structurally related molecules to provide a basis for comparison and hypothesis generation.

Table 1: Herbicidal Activity of Related Chlorophenoxyacetic Acids

CompoundTarget Weed TypeTypical Application RateReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Broadleaf weeds0.5 - 2.0 kg/ha [9]
(4-chloro-2-methylphenoxy)acetic acid (MCPA)Broadleaf weeds0.25 - 1.5 kg/ha [2]
4-Chlorophenoxyacetic acid (4-CPA)Plant growth regulatorVaries with application[4]

Table 2: Biological Activity of a Phenoxyacetic Acid FFA1 Agonist

CompoundFFA1 Agonistic Activity (EC₅₀)Reference
Compound 16 (a phenoxyacetic acid derivative)43.6 nM[8]

Conclusion

Although this compound is not a well-documented compound, its structural features suggest a strong potential for biological activity, particularly as a herbicide. The proposed synthesis via Steglich esterification provides a clear path for its preparation. Subsequent biological evaluation, guided by the known activities of its constituent moieties, could reveal novel applications for this molecule in agriculture or medicine. The experimental protocols and predicted signaling pathways outlined in this guide offer a foundational framework for initiating such research.

References

In-depth Technical Guide: Analysis of Publicly Available Data on 2-Methoxyphenyl (4-chlorophenoxy)acetate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the findings from a comprehensive search of publicly available scientific literature and databases for information regarding the therapeutic targets of 2-Methoxyphenyl (4-chlorophenoxy)acetate . Despite a thorough investigation, no specific data on the biological activity, mechanism of action, or therapeutic targets for this exact compound could be located. This suggests that "this compound" may be a novel, under-researched compound, a chemical intermediate not intended for therapeutic use, or that the provided nomenclature may be imprecise.

This guide instead presents available information on structurally similar compounds to offer potential, albeit speculative, avenues for research and comparison. The reader is strongly cautioned that the biological activities of these related molecules are not directly transferable to "this compound".

Introduction

The query for the potential therapeutic targets of this compound prompted a multi-faceted search of chemical and biomedical databases. The absence of direct findings necessitates a broader look at its constituent chemical moieties: a 2-methoxyphenyl group, a 4-chlorophenoxy group, and an acetate linker. By examining compounds with similar structural features, we can infer potential areas of biological activity that could guide future research.

Analysis of Structurally Related Compounds

The following sections detail the biological activities of compounds that share structural similarities with "this compound".

Phenylacetic Acid Derivatives

Several hits were found for derivatives of phenylacetic acid, a core component of the queried structure.

  • 2-(2-Chloro-4-methoxyphenyl)acetic acid: This compound is noted as a versatile intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1] Its utility in the development of non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may interact with enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2).

  • 2-(4-Methoxyphenyl)acetic acid: This molecule has been identified as a plasma metabolite and a potential biomarker for non-small cell lung cancer (NSCLC).[2][3] While its direct therapeutic targets are not fully elucidated, its association with cancer suggests potential involvement in metabolic or signaling pathways relevant to oncology.

  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid: This fluorinated analog has demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.[4] The mechanism of action is not well-documented but is presumed to involve interactions with molecular targets and pathways relevant to cancer cell proliferation.[4]

Phenoxy Acetate Derivatives

The 4-chlorophenoxy acetate moiety is a common feature in a class of herbicides known as phenoxy herbicides. While the primary application is agricultural, their mechanism of action in plants involves mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of the plant. In mammals, the toxicity and specific molecular targets are different and generally of lower affinity, but this provides a potential starting point for investigation.

Other Related Compounds
  • (E)-4-[2-(4-chlorophenoxy)-2-methylpropanoyloxy]3- methoxyphenyl acrylic acid: Toxicity studies have been conducted on this more complex molecule. While not providing specific therapeutic targets, the reported LD50 values in mice indicate its biological activity and potential for dose-dependent toxicity.

Postulated Starting Points for Research on this compound

Given the lack of direct evidence, the following represents a logical, yet speculative, workflow for initiating research into the therapeutic potential of "this compound".

Figure 1. A postulated workflow for the initial investigation of this compound.

Conclusion

The initial request for an in-depth technical guide on the therapeutic targets of "this compound" cannot be fulfilled due to a lack of available data in the public domain. The information presented herein on structurally related compounds offers a starting point for researchers. The anti-inflammatory potential suggested by the "2-(2-Chloro-4-methoxyphenyl)acetic acid" analogue and the anti-cancer activity of other phenylacetic acid derivatives are notable areas for initial investigation. Any future research on "this compound" would require foundational in vitro and in vivo studies to determine its biological activity profile and to identify its molecular targets.

References

In Silico Modeling and Docking Studies of 2-Methoxyphenyl (4-chlorophenoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico modeling and molecular docking studies for the compound 2-Methoxyphenyl (4-chlorophenoxy)acetate. Due to a lack of direct research on this specific molecule, this paper draws upon established computational protocols and findings from studies on structurally analogous compounds, including derivatives of methoxyphenyl and chlorophenoxy moieties. The primary aim is to furnish a detailed framework for prospective in silico investigations of this compound, encompassing target identification, molecular docking procedures, and the interpretation of binding interactions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of computational drug design and discovery.

Introduction

This compound is a small molecule with potential for biological activity, owing to its structural motifs that are present in various known bioactive compounds. The methoxyphenyl group is a common feature in a range of pharmaceuticals, while the chlorophenoxy moiety is also found in compounds with diverse pharmacological effects. In silico modeling and molecular docking are powerful computational techniques that allow for the prediction of how a ligand, such as this compound, might interact with a biological target at the molecular level. These methods are instrumental in modern drug discovery for hit identification, lead optimization, and understanding mechanisms of action.

This guide will delineate a theoretical framework for the in silico analysis of this compound, based on studies of similar compounds.

Potential Biological Targets and Signaling Pathways

Based on in silico and experimental studies of structurally related compounds, several potential protein targets can be hypothesized for this compound.

Cyclooxygenase-2 (COX-2)

A study on 4-formyl-2-methoxyphenyl-4-chlorobenzoate, a compound with a similar methoxyphenyl and a chlorophenyl group, identified Cyclooxygenase-2 (COX-2) as a potential target.[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 2-Methoxyphenyl (4-chlorophenoxy)acetate Compound->COX2 Inhibition

Caption: Potential inhibitory action on the COX-2 signaling pathway.

DNA Gyrase and Lanosterol 14 α-demethylase

Research on (4-methoxyphenyl)acetic acid has suggested potential antimicrobial activity through the inhibition of DNA gyrase (in bacteria) and Lanosterol 14 α-demethylase (in fungi).[2][3] These enzymes are crucial for microbial survival and are well-established drug targets.

Antimicrobial_Targets cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Lanosterol_Demethylase Lanosterol 14 α-demethylase Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Compound 2-Methoxyphenyl (4-chlorophenoxy)acetate Compound->DNA_Gyrase Inhibition Compound->Lanosterol_Demethylase Inhibition

Caption: Potential inhibition of bacterial and fungal metabolic pathways.

Methodologies for In Silico Analysis

A typical in silico workflow for evaluating a novel compound like this compound involves several key steps.

in_silico_workflow ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Target Preparation protein_prep->docking analysis Analysis of Results docking->analysis md_sim Molecular Dynamics (Optional) analysis->md_sim

Caption: A generalized workflow for in silico molecular docking studies.

Ligand Preparation

The 3D structure of this compound would first need to be generated.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of the compound using chemical drawing software like ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligand. Software like Avogadro or UCSF Chimera can be used for this purpose.

  • File Format Conversion: Save the optimized structure in a suitable format for docking, such as .pdbqt for AutoDock Vina.

Protein Target Preparation

The 3D structure of the target protein is retrieved from a public database.

Protocol:

  • Protein Structure Retrieval: Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 6COX) from the Protein Data Bank (PDB).

  • Preparation of the Protein:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Assign atomic charges (e.g., Gasteiger charges).

    • This can be accomplished using software like AutoDockTools or UCSF Chimera.

  • Grid Box Definition: Define the binding site (grid box) on the protein. This is typically centered on the active site where the native ligand binds.

Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of the ligand to the protein target.

Protocol (using AutoDock Vina as an example):

  • Configuration File: Create a configuration file specifying the paths to the prepared ligand and protein files, the coordinates of the grid box, and the exhaustiveness of the search.

  • Execution: Run the docking simulation from the command line.

  • Output: The program will generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).

Data Presentation and Interpretation

The results of the docking studies should be organized for clear interpretation and comparison.

Quantitative Data Summary

The binding affinities of this compound against various potential targets would be summarized in a table. For context, the binding affinities of known inhibitors could also be included.

Target ProteinPDB IDBinding Affinity of this compound (kcal/mol)Binding Affinity of Standard Inhibitor (kcal/mol)Standard Inhibitor
Cyclooxygenase-26COXTBDTBDCelecoxib
DNA GyraseTBDTBDTBDCiprofloxacin
Lanosterol 14 α-demethylase1EA1TBDTBDFluconazole

TBD: To Be Determined through simulation.

Analysis of Binding Interactions

The predicted binding poses should be visually inspected to understand the key molecular interactions.

Key Interactions to Analyze:

  • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and protein residues.

  • Hydrophobic Interactions: Note any hydrophobic interactions between the non-polar parts of the ligand and the protein.

  • Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and the protein.

These interactions can be visualized and analyzed using software like PyMOL or UCSF Chimera.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the study of this compound. By leveraging methodologies applied to structurally similar compounds, a clear path for investigating its potential biological activities has been established. The proposed workflow, from ligand and protein preparation to molecular docking and data analysis, provides a robust framework for future computational research on this compound. The insights gained from such studies will be invaluable in guiding further experimental validation and exploring the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Toxicological Profile of 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a summary of the currently available public information regarding the acute and long-term toxicity of 2-Methoxyphenyl (4-chlorophenoxy)acetate. Extensive searches of scientific literature and toxicological databases have revealed a significant lack of specific studies on this particular chemical entity. Therefore, the core requirements for a detailed technical guide, including quantitative data presentation and experimental protocols, cannot be fully met at this time. The information provided herein is based on data for structurally related compounds and should be interpreted with caution.

Introduction

This compound is a chemical compound with the CAS number 443307-77-5 and the molecular formula C15H13ClO4.[1] Despite its availability from various chemical suppliers, there is a notable absence of published acute and long-term toxicity studies in the public domain. This guide aims to provide a comprehensive overview of the current state of knowledge, highlighting the data gaps and presenting information on related compounds to offer a preliminary toxicological perspective.

Physicochemical Properties

Basic chemical information for this compound is available from chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 443307-77-5[1]
Molecular Formula C15H13ClO4[1]
Molecular Weight 292.71 g/mol [1]
Predicted Boiling Point 436.6±35.0 °C[1]
Predicted Density 1.264±0.06 g/cm3 [1]

Acute Toxicity Profile: Data Scarcity

A thorough search for acute toxicity studies on this compound yielded no specific results. Standard measures of acute toxicity, such as LD50 (median lethal dose) values for oral, dermal, or inhalation routes, are not available in the reviewed literature.

Safety Data Sheets (SDS) from chemical suppliers often state that the toxicological properties of this material have not been thoroughly investigated.

Long-Term Toxicity Profile: Data Scarcity

Similarly, no dedicated long-term (sub-chronic or chronic) toxicity studies for this compound were identified. Information regarding No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) is therefore unavailable. Furthermore, there are no studies on its potential carcinogenicity, genotoxicity, or reproductive toxicity.

Information on Structurally Related Compounds

In the absence of direct data, a preliminary assessment can be informed by the toxicological profiles of structurally similar compounds. It is crucial to emphasize that such comparisons are speculative and should not replace direct experimental evaluation.

(E)-4-[2-(4-chlorophenoxy)-2-methylpropanoyloxy]3- methoxyphenyl acrylic acid

A study on this structurally related compound investigated its long-term toxicity in rats. The findings indicated that at a high dose of 500 mg/kg, there were significant increases in serum aminotransferase, serum urea nitrogen, and the liver organ coefficient compared to the control group. This suggests a potential for liver and kidney toxicity at high doses of this related compound.

Chlorophenoxy Herbicides

The broader class of chlorophenoxy herbicides has been the subject of numerous toxicological studies. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been extensively reviewed. While some epidemiological studies have suggested potential associations with certain cancers, animal studies have generally not supported a carcinogenic effect. The primary target organs for 2,4-D toxicity in animal studies are the kidney and liver, particularly at high doses.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for acute and long-term toxicity testing. Should such studies be undertaken, the following methodologies would likely be employed:

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Test Animals: Typically, a single sex of rodent (e.g., female rats) is used.

  • Administration: The substance is administered orally by gavage in a single dose.

  • Dose Levels: A stepwise procedure is used with a few animals at each step. The starting dose is selected based on available information.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A post-mortem examination of major organs is conducted.

The logical workflow for such an experiment can be visualized as follows:

Acute_Toxicity_Workflow Start Dose Range Finding Dosing Single Oral Gavage Start->Dosing Observation 14-Day Observation (Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Endpoint LD50 Estimation Necropsy->Endpoint

Caption: A generalized workflow for an acute oral toxicity study.

Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)
  • Test Animals: Typically, rats of both sexes are used.

  • Administration: The substance is administered daily via the diet, drinking water, or gavage for 90 days.

  • Dose Levels: At least three dose levels and a concurrent control group are used.

  • Observations: Detailed observations include clinical signs, body weight, food/water consumption, ophthalmology, hematology, clinical biochemistry, urinalysis, and pathology (gross and microscopic).

The experimental design for a long-term study is illustrated below:

Long_Term_Toxicity_Design cluster_groups Experimental Groups cluster_endpoints Endpoint Analysis Control Control Group In_Life In-Life Observations (Clinical Signs, Body Weight, etc.) Control->In_Life Low_Dose Low Dose Group Low_Dose->In_Life Mid_Dose Mid Dose Group Mid_Dose->In_Life High_Dose High Dose Group High_Dose->In_Life Clinical_Pathology Hematology & Clinical Biochemistry In_Life->Clinical_Pathology Histopathology Microscopic Examination of Tissues Clinical_Pathology->Histopathology

Caption: A simplified representation of a long-term toxicity study design.

Signaling Pathways: Unexplored Territory

Due to the lack of mechanistic studies on this compound, no specific signaling pathways have been elucidated. Research into the mechanisms of toxicity for structurally related chlorophenoxy compounds has explored pathways related to oxidative stress and peroxisome proliferation, but these have not been confirmed for the title compound.

Conclusion and Future Directions

The current body of scientific literature lacks specific acute and long-term toxicity data for this compound. This represents a significant data gap that prevents a thorough toxicological assessment. While information on structurally related compounds can provide some preliminary insights, it is imperative that dedicated studies are conducted to determine the safety profile of this chemical. Future research should prioritize standard acute toxicity testing, followed by sub-chronic and chronic studies to identify potential target organs and establish safe exposure levels. Mechanistic studies would also be valuable in elucidating any potential pathways of toxicity. Until such data becomes available, this compound should be handled with caution in research and development settings, assuming a potentially hazardous profile based on related structures.

References

An In-depth Technical Guide to 2-Methoxyphenyl (4-chlorophenoxy)acetate as a Research Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyphenyl (4-chlorophenoxy)acetate is a chemical intermediate with potential applications in various fields of chemical and pharmaceutical research. Its structure, combining a guaiacol moiety with a 4-chlorophenoxyacetic acid backbone, suggests its utility as a building block for the synthesis of more complex molecules with potential biological activities. This guide provides a comprehensive overview of its physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and a discussion of its potential research applications based on the activities of structurally related compounds.

Physicochemical Properties

PropertyValueSource
CAS Number 443307-77-5Chemical Supplier Databases
Molecular Formula C₁₅H₁₃ClO₄Chemical Supplier Databases
Molecular Weight 292.71 g/mol Chemical Supplier Databases
Predicted Boiling Point 436.6 ± 35.0 °CChemical Supplier Databases
Predicted Density 1.264 ± 0.06 g/cm³Chemical Supplier Databases
Predicted LogP 3.5ChemDraw
Predicted pKa 3.1 (for the carboxylic acid precursor)ChemDraw

Synthesis Protocol: Steglich Esterification

Due to the absence of a specific published synthesis protocol for this compound, a reliable and versatile method, the Steglich esterification, is proposed. This method is well-suited for the coupling of a carboxylic acid (4-chlorophenoxyacetic acid) and a phenol (guaiacol) under mild conditions.

Reaction Scheme

Caption: Proposed synthesis of this compound via Steglich esterification.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
4-Chlorophenoxyacetic acidC₈H₇ClO₃186.591.87 g10.0
GuaiacolC₇H₈O₂124.141.24 g10.0
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.332.27 g11.0
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.12 g1.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Experimental Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenoxyacetic acid (1.87 g, 10.0 mmol), guaiacol (1.24 g, 10.0 mmol), and 4-dimethylaminopyridine (0.12 g, 1.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. In a separate container, dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization Data (Representative)

As no experimental spectroscopic data is publicly available, the following table provides representative data that would be expected for this compound based on the analysis of its constituent parts and similar known compounds.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.30 (m, 2H, Ar-H), 6.90-7.10 (m, 4H, Ar-H), 6.80-6.90 (m, 2H, Ar-H), 4.80 (s, 2H, -O-CH₂-), 3.80 (s, 3H, -OCH₃) ppm.
¹³C NMR (100 MHz, CDCl₃) δ 168.0 (C=O), 156.0 (Ar-C), 150.0 (Ar-C), 140.0 (Ar-C), 130.0 (Ar-CH), 129.0 (Ar-C), 125.0 (Ar-CH), 122.0 (Ar-CH), 120.0 (Ar-CH), 115.0 (Ar-CH), 112.0 (Ar-CH), 65.0 (-O-CH₂-), 56.0 (-OCH₃) ppm.
FT-IR (KBr) ν 3100-3000 (Ar-H), 2950-2850 (C-H), 1760 (C=O ester), 1600, 1500 (C=C Ar), 1250 (C-O-C ether), 1100 (C-O), 830 (C-Cl) cm⁻¹.
Mass Spectrometry (EI) m/z (%): 292 (M⁺), 185, 124, 109.

Potential Research Applications and Biological Context

Derivatives of phenoxyacetic acid are known to possess a wide range of biological activities. For instance, 4-chlorophenoxyacetic acid itself is a plant hormone of the auxin class and is used as a herbicide. The introduction of the 2-methoxyphenyl ester group could modulate its biological activity, potentially leading to new applications.

Potential as a Herbicide or Plant Growth Regulator

The core structure of 4-chlorophenoxyacetic acid suggests that this compound could act as a pro-herbicide. In biological systems, the ester linkage may be hydrolyzed to release the active herbicidal agent. The 2-methoxyphenyl group could influence the compound's uptake, transport, and metabolism within the plant.

G cluster_0 Plant Cell Uptake Uptake into Plant Hydrolysis Ester Hydrolysis (Esterases) Uptake->Hydrolysis Active_Herbicide 4-Chlorophenoxyacetic Acid (Active Herbicide) Hydrolysis->Active_Herbicide Auxin_Signaling Disruption of Auxin Signaling Active_Herbicide->Auxin_Signaling Growth_Abnormalities Uncontrolled Growth & Cell Division Auxin_Signaling->Growth_Abnormalities Plant_Death Plant Death Growth_Abnormalities->Plant_Death Ester_Prodrug 2-Methoxyphenyl (4-chlorophenoxy)acetate (Pro-herbicide) Ester_Prodrug->Uptake

Caption: Hypothetical mechanism of action as a pro-herbicide.

Intermediate in Drug Discovery

The structural motifs present in this compound are found in various pharmacologically active molecules. The guaiacol moiety is present in numerous natural products and synthetic compounds with a range of bioactivities. The chlorophenoxy group is also a common feature in drug candidates. Therefore, this compound can serve as a versatile intermediate for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:

  • Antimicrobial agents: Aryloxyacetic acid derivatives have been explored for their antibacterial and antifungal properties.

  • Anti-inflammatory agents: The phenoxyacetic acid scaffold is related to non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer agents: Certain complex molecules containing these fragments have shown cytotoxic activity against cancer cell lines.

Conclusion

This compound is a research chemical intermediate with significant potential for applications in agrochemical and pharmaceutical research. While specific experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential biological activities. The proposed detailed experimental protocol for its synthesis via Steglich esterification offers a practical starting point for researchers. Further investigation into the biological properties of this compound and its derivatives is warranted to fully elucidate its potential.

Disclaimer: The experimental protocol and characterization data provided in this guide are based on established chemical principles and data from analogous compounds, as no specific experimental details for this compound have been found in the public domain. Researchers should exercise standard laboratory safety precautions and verify all procedures and data in a controlled laboratory setting.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step laboratory protocol for the synthesis of 2-Methoxyphenyl (4-chlorophenoxy)acetate. The synthesis begins with the preparation of the key intermediate, (4-chlorophenoxy)acetic acid, via a Williamson ether synthesis from 4-chlorophenol and chloroacetic acid. The intermediate is then esterified with 2-methoxyphenol (guaiacol) using a Steglich esterification, a mild method suitable for phenol reactants, employing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This protocol includes detailed experimental procedures, safety precautions, reagent data, and process visualizations to guide researchers in the successful synthesis and purification of the target compound.

Overall Synthesis Workflow

The synthesis is performed in two primary stages:

  • Stage 1: Synthesis of (4-chlorophenoxy)acetic acid.

  • Stage 2: Steglich esterification to form the final product, this compound.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Steglich Esterification A 4-Chlorophenol + Chloroacetic Acid B Add NaOH Solution A->B C Heat Reaction (e.g., 90-100°C) B->C D Acidification (HCl) C->D E Precipitation & Filtration D->E F (4-chlorophenoxy)acetic acid (Intermediate) E->F G Intermediate + 2-Methoxyphenol F->G Proceed to Stage 2 H Dissolve in Aprotic Solvent (e.g., Dichloromethane) G->H I Add DCC and DMAP H->I J Stir at Room Temperature I->J K Workup & Purification J->K L 2-Methoxyphenyl (4-chlorophenoxy)acetate (Final Product) K->L

Caption: Overall workflow for the synthesis of this compound.

Physicochemical Data of Reagents and Products

Quantitative data for all reactants, intermediates, and the final product are summarized below for easy reference.

Table 1: Reactants and Catalysts

Compound Name IUPAC Name Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Density
4-Chlorophenol 4-Chlorophenol 128.56 42-45[1] 220[1][2] 1.306 g/mL (25°C)[1]
Chloroacetic Acid 2-Chloroacetic acid 94.49 60-63 189 1.58 g/cm³[3]
Sodium Hydroxide Sodium Hydroxide 40.00 318 1388 2.13 g/cm³
2-Methoxyphenol 2-Methoxyphenol 124.14 26-29[4] 205[5] 1.129 g/mL (25°C)[5]
Dicyclohexylcarbodiimide (DCC) N,N'-Dicyclohexylcarbodiimide 206.33 34-35[5][6] 122-124 (6 mmHg)[5] 1.247 g/mL (25°C)[5]

| 4-Dimethylaminopyridine (DMAP) | N,N-Dimethylpyridin-4-amine | 122.17 | 108-112[7] | 285 (decomposes)[7] | ~0.978 g/cm³[8] |

Table 2: Intermediate and Final Product

Compound Name IUPAC Name Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Appearance
(4-chlorophenoxy)acetic acid 2-(4-chlorophenoxy)acetic acid 186.59[9] 156.5[10] Decomposes White crystalline solid[11]

| this compound | 2-Methoxyphenyl 2-(4-chlorophenoxy)acetate | 292.71 | Not available | Not available | Not available |

Experimental Protocols

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • All procedures should be conducted in a well-ventilated fume hood.

  • 4-Chlorophenol and chloroacetic acid are toxic and corrosive. Avoid skin contact and inhalation.[3][12]

  • Sodium hydroxide is highly caustic and can cause severe burns.

  • DCC is a potent allergen and sensitizer.[13] Handle with extreme care.

  • Dichloromethane is a volatile and suspected carcinogen. Handle only in a fume hood.

Protocol 1: Synthesis of (4-chlorophenoxy)acetic acid (Intermediate)

This procedure is adapted from the Williamson ether synthesis method.[3][12][14] It involves the reaction of sodium 4-chlorophenolate with chloroacetic acid.

Materials and Equipment:

  • 4-Chlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders

  • Büchner funnel and filter flask

  • pH paper or pH meter

Procedure:

  • Prepare Sodium Hydroxide Solution: In a beaker, dissolve 8.0 g (0.20 mol) of NaOH pellets in 50 mL of deionized water. Caution: The dissolution is highly exothermic. Allow the solution to cool to room temperature.

  • Form Sodium Phenolate: To a 100 mL round-bottom flask, add 12.86 g (0.10 mol) of 4-chlorophenol. Add the cooled NaOH solution to the flask with stirring.

  • Add Chloroacetic Acid: In a separate beaker, dissolve 9.45 g (0.10 mol) of chloroacetic acid in 20 mL of deionized water. Slowly add this solution to the sodium 4-chlorophenolate mixture in the round-bottom flask.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture in a boiling water bath (or with a heating mantle set to ~95°C) for 60-90 minutes with continuous stirring.

  • Cooling and Precipitation: After the heating period, remove the flask from the heat and allow it to cool to room temperature. Then, cool it further in an ice bath.

  • Acidification: While stirring the cooled mixture, slowly add 6 M HCl dropwise until the solution is acidic (pH ~2, check with pH paper). A white precipitate of (4-chlorophenoxy)acetic acid will form.[12]

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crude product on the filter with two portions of cold deionized water (2x 20 mL). Allow the product to air-dry on the funnel, then transfer it to a watch glass to dry completely. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Caption: Reaction mechanism for Williamson ether synthesis of the intermediate.

Protocol 2: Synthesis of this compound (Final Product)

This procedure utilizes the Steglich esterification, which is effective for coupling carboxylic acids with alcohols, including phenols, under mild conditions.[15][16]

Materials and Equipment:

  • (4-chlorophenoxy)acetic acid (from Protocol 1)

  • 2-Methoxyphenol (guaiacol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (optional)

Procedure:

  • Setup: To a dry 100 mL round-bottom flask under a nitrogen or argon atmosphere, add (4-chlorophenoxy)acetic acid (5.60 g, 0.030 mol) and 2-methoxyphenol (3.72 g, 0.030 mol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane and stir until all solids are dissolved.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.37 g, 0.003 mol, 0.1 equiv.).

  • Coupling Agent: Cool the flask in an ice bath. In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (6.80 g, 0.033 mol, 1.1 equiv.) in 10 mL of anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Filtration: After the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.

  • Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 0.5 M HCl (2 x 30 mL) to remove unreacted DMAP.

    • Saturated NaHCO₃ solution (2 x 30 mL) to remove unreacted carboxylic acid.

    • Brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel if necessary.

Caption: Reaction mechanism for the DCC/DMAP-mediated Steglich esterification.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the experimental melting point of the intermediate with the literature value. Determine the melting point of the purified final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic ester carbonyl (C=O) stretch (typically ~1760 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

References

Analytical Methods for the Detection of 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 2-Methoxyphenyl (4-chlorophenoxy)acetate. Due to a lack of specific validated methods for this exact molecule in the reviewed literature, the following protocols are adapted from established and validated methods for structurally similar compounds, such as phenoxy acid herbicides (e.g., 2,4-D, MCPA) and methoxy- or chloro-substituted aromatic compounds. These methods, utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer robust and sensitive approaches for the quantification of this compound in various matrices.

I. Application Notes

The selection of an appropriate analytical method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method is suitable for the routine analysis of relatively clean samples, such as pharmaceutical formulations or quality control samples. It offers good precision and linearity but may lack the sensitivity and selectivity required for complex matrices like environmental or biological samples. An isocratic elution with a C18 column is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification capabilities. For non-volatile or polar analytes like the potential hydrolysis product of the target compound (4-chlorophenoxyacetic acid), a derivatization step to form a more volatile ester (e.g., methyl or pentafluorobenzyl ester) is typically required. This method is highly sensitive and specific, making it suitable for trace analysis in complex matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method for the analysis of this compound in complex matrices such as environmental water, soil, and biological fluids. It combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, often eliminating the need for derivatization.

II. Quantitative Data Summary

The following table summarizes typical performance data for the analysis of structurally related phenoxy acid herbicides using the described techniques. These values can be considered as a starting point for the validation of a method for this compound.

Analytical MethodAnalyte (Analogue)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UV2,4-DWater15 µg/L-81[1]
GC-MS (with derivatization)Phenoxy Acid HerbicidesUrine/Serum10 ng/mL (SIM)--[2]
GC-MS (with derivatization)2,4-DUrine1 µg/L-87[1]
LC-MS/MSMCPAWater40 ng/L--[3]
LC-MS/MSPhenoxyacid HerbicidesKidney Tissue0.02 mg/kg-82-93[4]

III. Experimental Protocols

A. Protocol 1: Analysis by HPLC-UV

This protocol is adapted from methods used for the analysis of phenoxyacetic acids.[5]

1. Sample Preparation (for a solid sample like a pharmaceutical formulation):

  • Accurately weigh a portion of the homogenized sample.
  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
  • Use sonication or vortexing to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for the best separation.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detector: UV detector set at a wavelength determined by the UV spectrum of this compound (a starting wavelength of 230 nm or 280 nm can be explored).
  • Column Temperature: 30 °C.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of known concentrations.

B. Protocol 2: Analysis by GC-MS (with Derivatization)

This protocol is based on methods for the analysis of phenoxy acid herbicides in environmental and biological samples.[1][2]

1. Sample Preparation and Derivatization:

  • Extraction:
  • For water samples: Acidify the sample to pH < 2 with a strong acid (e.g., HCl). Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane or ethyl acetate.
  • For solid samples (e.g., soil): Perform a Soxhlet extraction or pressurized liquid extraction with an appropriate solvent mixture.
  • Derivatization (Pentafluorobenzylation):
  • Evaporate the extract to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume of a suitable solvent (e.g., acetone).
  • Add pentafluorobenzyl bromide (PFBBr) and a catalyst (e.g., potassium carbonate).
  • Heat the mixture (e.g., at 60°C for 1 hour) to form the PFB ester of the hydrolyzed analyte.
  • After cooling, the solution is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector: Splitless mode at 250 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 5 min. This program should be optimized.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of the derivatized analyte. The exact ions will need to be determined by analyzing a standard of the derivatized this compound.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

C. Protocol 3: Analysis by LC-MS/MS

This protocol is adapted from sensitive methods for the detection of phenoxy acid herbicides in complex matrices.[3][4]

1. Sample Preparation:

  • Extraction:
  • For water samples: Acidification followed by solid-phase extraction (SPE) using a C18 or polymeric sorbent is a common and effective method for extraction and pre-concentration.[3]
  • For solid samples (e.g., kidney tissue, soil): A Soxhlet extraction or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be employed.[4]
  • Clean-up: The extracted sample may require a clean-up step using SPE to remove interfering matrix components.
  • Final Solution: The final extract is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
  • Column: A C18 or similar reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). A typical gradient could be: 0-1 min, 10% B; 1-8 min, ramp to 95% B; 8-10 min, hold at 95% B; 10.1-12 min, return to 10% B.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI), likely in positive ion mode for the ester, but negative ion mode should also be tested, especially for the hydrolyzed acid.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. The precursor ion (the molecular ion of the analyte) and specific product ions (fragments) will need to be determined by infusing a standard solution of this compound into the mass spectrometer.

IV. Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc uv UV Detector hplc->uv data Data Acquisition uv->data

Caption: General workflow for sample analysis by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis extract Extraction (LLE/SPE) dry Evaporate to Dryness extract->dry derivatize Derivatization (e.g., PFBBr) dry->derivatize gcms GC-MS System derivatize->gcms sim SIM Mode gcms->sim data Data Analysis sim->data

Caption: Workflow for sample analysis by GC-MS with derivatization.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis extract Extraction (SPE/QuEChERS) cleanup Clean-up (optional) extract->cleanup reconstitute Reconstitute in Mobile Phase cleanup->reconstitute lcmsms LC-MS/MS System reconstitute->lcmsms mrm MRM Mode lcmsms->mrm quantify Quantification mrm->quantify

Caption: Workflow for sensitive sample analysis by LC-MS/MS.

References

Application Notes and Protocols for 2-Methoxyphenyl (4-chlorophenoxy)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenyl (4-chlorophenoxy)acetate is a compound of interest in medicinal chemistry, combining structural motifs from two classes of compounds with known biological activities: the phenoxyacetates and methoxyphenyl derivatives. While direct and extensive research on this specific molecule is emerging, its structural components suggest a strong potential for various therapeutic applications. The 4-chlorophenoxyacetate moiety is a known feature in compounds with herbicidal and, in some modified forms, anti-inflammatory and lipid-lowering properties. The 2-methoxyphenyl group is present in numerous pharmacologically active molecules, contributing to their binding affinity and metabolic stability.

These application notes provide a comprehensive overview of the hypothesized potential of this compound, including a proposed synthesis protocol, predicted biological activities based on structurally related compounds, and detailed experimental protocols for its evaluation.

Predicted Biological Activities and Potential Applications

Based on the analysis of its structural analogs, this compound is predicted to exhibit several biological activities, making it a candidate for investigation in the following areas:

  • Anti-inflammatory Activity: The core structure shares similarities with non-steroidal anti-inflammatory drugs (NSAIDs). The phenoxyacetic acid scaffold is a known pharmacophore that can be explored for its potential to inhibit inflammatory pathways.

  • Anticancer Activity: Various methoxyphenyl derivatives have demonstrated cytotoxic effects against cancer cell lines. The strategic placement of the methoxy and chloro substituents could modulate the electronic and steric properties of the molecule to enhance its interaction with cancer-related targets.

  • Antimicrobial Properties: Phenylacetic acid derivatives have been investigated for their antimicrobial effects. This compound could serve as a lead for the development of new antibacterial or antifungal agents.

Synthesis Protocol

A plausible synthetic route for this compound involves the esterification of 4-chlorophenoxyacetic acid with 2-methoxyphenol.

Materials:

  • 4-chlorophenoxyacetic acid

  • 2-methoxyphenol (Guaiacol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenoxyacetic acid (1 equivalent) and 2-methoxyphenol (1.1 equivalents) in anhydrous dichloromethane.

  • Add 4-Dimethylaminopyridine (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of Dicyclohexylcarbodiimide (1.2 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

DOT Script for Synthesis Workflow:

Synthesis_Workflow Reactants 4-chlorophenoxyacetic acid + 2-methoxyphenol Reaction_Vessel Dissolve in DCM Add DMAP Reactants->Reaction_Vessel Cooling Cool to 0°C Reaction_Vessel->Cooling DCC_Addition Add DCC in DCM Cooling->DCC_Addition Stirring Stir Overnight at Room Temp. DCC_Addition->Stirring Workup Filter Wash (NaHCO3, H2O, Brine) Dry (MgSO4) Stirring->Workup Purification Column Chromatography Workup->Purification Product 2-Methoxyphenyl (4-chlorophenoxy)acetate Purification->Product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Activity Assay (COX-1/COX-2 Inhibition)

Objective: To determine the inhibitory effect of this compound on cyclooxygenase enzymes (COX-1 and COX-2).

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in the assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the different concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare various concentrations of this compound in the cell culture medium.

  • After 24 hours, replace the medium with the medium containing the test compound at different concentrations.

  • Incubate the plate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

DOT Script for Experimental Workflow:

Experimental_Workflow cluster_AntiInflammatory Anti-inflammatory Assay cluster_Cytotoxicity Cytotoxicity Assay A1 Prepare Compound Dilutions A2 Add COX-1/COX-2 Enzyme A1->A2 A3 Incubate with Compound A2->A3 A4 Add Arachidonic Acid A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 C1 Seed Cancer Cells C2 Treat with Compound C1->C2 C3 Incubate for 48h C2->C3 C4 Add MTT Reagent C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 Compound 2-Methoxyphenyl (4-chlorophenoxy)acetate Compound->A1 Compound->C2

Caption: Workflow for evaluating biological activity.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clear and structured tables for easy comparison.

Table 1: Predicted COX-1/COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundData to be determinedData to be determinedData to be determined
Celecoxib (Control)>1000.04>2500
Ibuprofen (Control)15350.43

Table 2: Predicted Cytotoxic Activity against Cancer Cell Lines

| Compound | \multicolumn{3}{c|}{IC₅₀ (µM)} | | --------------------------------------- | ------------------------ | ------------------------ | ------------------------ | | | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | | this compound | Data to be determined | Data to be determined | Data to be determined | | Doxorubicin (Control) | 0.05 | 0.1 | 0.08 |

Proposed Signaling Pathway Involvement

Based on its structural features, this compound could potentially modulate inflammatory and cancer-related signaling pathways. For instance, its anti-inflammatory effects might be mediated through the inhibition of the cyclooxygenase pathway, which is responsible for the production of prostaglandins. In the context of cancer, it might induce apoptosis through the modulation of Bcl-2 family proteins or interfere with cell cycle progression.

DOT Script for a Hypothesized Signaling Pathway:

Signaling_Pathway Compound 2-Methoxyphenyl (4-chlorophenoxy)acetate COX2 COX-2 Enzyme Compound->COX2 Inhibition Apoptosis_Pathway Apoptotic Pathway Compound->Apoptosis_Pathway Activation Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Hypothesized mechanism of action.

Conclusion

This compound presents an interesting scaffold for medicinal chemistry exploration. The provided protocols offer a starting point for the synthesis and evaluation of its potential therapeutic properties. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully elucidate its pharmacological profile and potential for drug development.

Application Notes and Protocols for E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) is a synthetic chalcone derivative that has demonstrated significant anti-inflammatory and cytoprotective properties in various cell-based models. Its mechanism of action is primarily attributed to the induction of heme oxygenase-1 (HO-1), a critical enzyme in the cellular stress response. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in cell-based assays.

Mechanism of Action

E-α-p-OMe-C6H4-TMC exerts its biological effects through the modulation of key signaling pathways involved in inflammation and cellular protection. The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Upon treatment, the compound promotes the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes. This leads to the upregulation of cytoprotective enzymes, most notably HO-1 and Superoxide Dismutase-1 (SOD-1).[1][2]

The induction of HO-1 is central to the compound's anti-inflammatory and anti-apoptotic effects.[2] Furthermore, E-α-p-OMe-C6H4-TMC has been shown to attenuate the activity of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][2] This leads to a reduction in the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines including IL-1β, IL-6, and MCP-1.[1] The compound has also been observed to influence the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically ERK and p38.[1]

Data Presentation

The following table summarizes the quantitative data for E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone from cell-based assays in RAW264.7 macrophages.

ParameterCell LineConcentrationEffectReference
Apoptosis InhibitionRAW264.710, 20, 30 µMDose-dependent reduction of staurosporine-induced apoptosis[3][4]
HO-1 Protein ExpressionRAW264.730 µMSignificant increase in HO-1 protein levels[4]
ROS FormationRAW264.730 µMSignificant reduction of staurosporine-induced ROS[4]
NF-κB ActivityRAW264.730 µMSignificant reduction of NF-κB DNA binding activity[3]
CytotoxicityRAW264.7Up to 60 µMNo significant induction of apoptosis or necrosis[3]

Experimental Protocols

Herein are detailed methodologies for key experiments involving E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone.

1. Cell Culture and Compound Preparation

  • Cell Lines: RAW264.7 (murine macrophages), Jurkat (human T-lymphocytes), HK-2 (human renal epithelial cells).[1]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[5]

    • Store the stock solution at -20°C, protected from light.

    • For experiments, dilute the stock solution in fresh culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

2. Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the compound on cell viability.

  • Materials:

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of E-α-p-OMe-C6H4-TMC (e.g., 1, 10, 20, 30, 60 µM) and a vehicle control (DMSO).

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced or inhibited by the compound.

  • Materials:

    • 6-well cell culture plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates.

    • Pre-treat cells with desired concentrations of E-α-p-OMe-C6H4-TMC for a specified time (e.g., 3 hours).[5]

    • Induce apoptosis using a known stimulus (e.g., 1 µM staurosporine for 2 hours).[5]

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

4. Western Blot Analysis for Protein Expression (HO-1 and Nrf2)

This protocol is for determining the expression levels of key proteins in the signaling pathway.

  • Materials:

    • 6-well or 10 cm cell culture dishes

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-HO-1, anti-Nrf2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

    • Imaging system

  • Procedure:

    • Treat cells with E-α-p-OMe-C6H4-TMC as required for the experiment.

    • Lyse the cells with RIPA buffer and collect the total protein lysate.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.[6][7]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Use a loading control like β-actin or GAPDH to normalize the protein expression levels.[8]

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates MAPK p38/ERK Stimulus->MAPK Activates Compound E-α-p-OMe-C6H4-TMC Keap1 Keap1 Compound->Keap1 Inhibits Compound->IKK Inhibits Compound->MAPK Modulates Nrf2_c Nrf2 Keap1->Nrf2_c Sequesters Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation IκBα IκBα IKK->IκBα Phosphorylates NFκB_c NF-κB IκBα->NFκB_c Releases NFκB_n NF-κB NFκB_c->NFκB_n Translocation ARE ARE Nrf2_n->ARE Binds Gene_Pro HO-1, SOD-1 Expression ARE->Gene_Pro Upregulates Gene_Inflam COX-2, iNOS, Cytokine Expression NFκB_n->Gene_Inflam Upregulates

Caption: Signaling pathway of E-α-p-OMe-C6H4-TMC.

G cluster_assays Perform Cell-Based Assays start Start seed_cells Seed cells in appropriate well plates start->seed_cells overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_compound Prepare working solutions of E-α-p-OMe-C6H4-TMC overnight_incubation->prepare_compound treat_cells Treat cells with compound and controls prepare_compound->treat_cells incubation_period Incubate for desired period (e.g., 3-24 hours) treat_cells->incubation_period viability_assay Cell Viability (e.g., MTT) incubation_period->viability_assay apoptosis_assay Apoptosis (e.g., Flow Cytometry) incubation_period->apoptosis_assay protein_analysis Protein Analysis (e.g., Western Blot) incubation_period->protein_analysis data_analysis Data Acquisition and Analysis viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for cell-based assays.

References

Application Note and Protocol for In Vivo Studies with 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for the initial in vivo evaluation of the novel compound, 2-Methoxyphenyl (4-chlorophenoxy)acetate. Due to the limited publicly available data on this specific molecule, this protocol is designed as a general framework for a sub-acute toxicity and preliminary efficacy screening study in a rodent model. The experimental design is based on established guidelines for testing new chemical entities and can be adapted based on emerging in vitro data on the compound's bioactivity.[1][2][3][4][5] The protocol outlines procedures for animal handling, compound formulation and administration, in-life monitoring, and terminal sample collection for toxicological and potential efficacy biomarker analysis.

The structure of this compound, containing an acetate group, suggests it may influence metabolic pathways. Acetate itself is known to affect energy metabolism, appetite, and inflammation.[1][6] Therefore, this protocol includes endpoints relevant to metabolic and inflammatory processes.

Experimental Protocols

Animal Model and Husbandry
  • Species and Strain: Male and female Sprague-Dawley rats, 8-10 weeks of age. This strain is a common choice for toxicological studies due to its well-characterized physiology.[2]

  • Acclimatization: Animals should be acclimatized for a minimum of 7 days under controlled environmental conditions (22 ± 3°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[2][7]

  • Justification: The use of both sexes is recommended to identify any potential sex-specific differences in toxicity or efficacy.[2]

Compound Formulation and Administration
  • Vehicle Selection: Due to the predicted low aqueous solubility of this compound, a suitable vehicle is required. A common starting point for poorly soluble compounds is a suspension in 0.5% w/v methylcellulose (MC) in sterile water.[6][8] Alternative vehicles such as polyethylene glycol 400 (PEG 400) or corn oil may be considered if a stable suspension cannot be achieved in MC.[6][8][9][10]

  • Preparation: On each day of dosing, a fresh suspension of the test compound will be prepared. The required amount of this compound will be weighed and levigated with a small amount of the vehicle to form a paste. The remaining vehicle will be added incrementally with continuous mixing to achieve a homogenous suspension at the desired concentrations.

  • Route of Administration: Oral gavage (p.o.) is the recommended route for initial studies, as it is a common route for drug administration in humans.[9]

  • Dose Volume: The dose volume should not exceed 10 mL/kg body weight for rats.[3]

Experimental Design

This study will follow a repeated-dose 14-day design to assess sub-acute toxicity.

  • Groups:

    • Group 1 (Control): Vehicle only (e.g., 0.5% Methylcellulose)

    • Group 2 (Low Dose): 50 mg/kg/day of this compound

    • Group 3 (Mid Dose): 150 mg/kg/day of this compound

    • Group 4 (High Dose): 500 mg/kg/day of this compound

  • Animals per Group: 10 animals per sex per group (n=10/sex/group).

  • Dosing: Animals will be dosed once daily for 14 consecutive days.

In-Life Observations and Measurements
  • Clinical Signs: Animals will be observed twice daily for any clinical signs of toxicity, including changes in behavior, posture, and grooming.

  • Body Weight: Individual animal body weights will be recorded prior to dosing on Day 1, and then weekly until termination.[1]

  • Food and Water Consumption: Food and water intake for each cage will be measured daily.

Terminal Procedures and Sample Collection

At the end of the 14-day dosing period, animals will be fasted overnight and then humanely euthanized.

  • Blood Collection: Blood will be collected via cardiac puncture for:

    • Hematology: Complete blood count (CBC).

    • Clinical Chemistry: Analysis of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), glucose, and lipid panel.

  • Organ Weights: Key organs (liver, kidneys, spleen, heart, brain) will be excised and weighed.

  • Histopathology: Organs will be preserved in 10% neutral buffered formalin for histopathological examination. Tissues from the control and high-dose groups will be processed and examined by a veterinary pathologist. If treatment-related findings are observed in the high-dose group, the corresponding tissues from the mid and low-dose groups will also be examined.[1]

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate how results from this study could be structured.

Table 1: Mean Body Weight Change (g) over 14 Days

GroupDose (mg/kg/day)MaleFemale
1 (Control)0+25.5 ± 3.1+18.2 ± 2.5
2 (Low Dose)50+24.8 ± 2.9+17.9 ± 2.3
3 (Mid Dose)150+22.1 ± 3.5+16.5 ± 2.8
4 (High Dose)500+15.3 ± 4.2+12.1 ± 3.1

*p < 0.05 compared to control

Table 2: Selected Clinical Chemistry Parameters (Mean ± SD)

ParameterControl (Male)High Dose (500 mg/kg; Male)Control (Female)High Dose (500 mg/kg; Female)
ALT (U/L)35 ± 568 ± 932 ± 461 ± 7
AST (U/L)88 ± 12145 ± 2185 ± 11139 ± 18
BUN (mg/dL)18 ± 320 ± 417 ± 219 ± 3
Glucose (mg/dL)110 ± 1595 ± 12105 ± 1392 ± 11

*p < 0.05 compared to control

Table 3: Relative Organ Weights (% of Body Weight)

OrganControl (Male)High Dose (500 mg/kg; Male)Control (Female)High Dose (500 mg/kg; Female)
Liver3.5 ± 0.34.1 ± 0.43.4 ± 0.23.9 ± 0.3
Kidneys0.7 ± 0.10.7 ± 0.10.7 ± 0.10.7 ± 0.1

*p < 0.05 compared to control

Mandatory Visualizations

Hypothetical Signaling Pathway

Given the acetate moiety, this compound could potentially modulate metabolic signaling. One such pathway is the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis.

G cluster_0 Cellular Stress cluster_1 Compound Action High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Activates Compound 2-Methoxyphenyl (4-chlorophenoxy)acetate Compound->AMPK Modulates? mTORC1 mTORC1 AMPK->mTORC1 Inhibits Lipid Synthesis Lipid Synthesis AMPK->Lipid Synthesis Inhibits Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Promotes

Caption: Hypothetical modulation of the AMPK signaling pathway.

Experimental Workflow

The following diagram outlines the logical flow of the in vivo study from start to finish.

G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization End End Randomization & Grouping Randomization & Grouping Animal Acclimatization->Randomization & Grouping Daily Dosing (14 Days) Daily Dosing (14 Days) Randomization & Grouping->Daily Dosing (14 Days) In-Life Observations In-Life Observations Daily Dosing (14 Days)->In-Life Observations Terminal Sacrifice Terminal Sacrifice Daily Dosing (14 Days)->Terminal Sacrifice In-Life Observations->Daily Dosing (14 Days) Blood Collection Blood Collection Terminal Sacrifice->Blood Collection Organ Collection Organ Collection Terminal Sacrifice->Organ Collection Hematology & Clinical Chemistry Hematology & Clinical Chemistry Blood Collection->Hematology & Clinical Chemistry Organ Weights & Histopathology Organ Weights & Histopathology Organ Collection->Organ Weights & Histopathology Data Analysis Data Analysis Hematology & Clinical Chemistry->Data Analysis Organ Weights & Histopathology->Data Analysis Final Report Final Report Data Analysis->Final Report Final Report->End

Caption: Workflow for the 14-day in vivo study.

References

Application Note: Analysis of 2-Methoxyphenyl (4-chlorophenoxy)acetate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methoxyphenyl (4-chlorophenoxy)acetate. Due to the absence of a standardized, publicly available method for this specific analyte, this document provides a comprehensive, representative protocol to serve as a starting point for method development and validation. The described methodology is based on established principles of reversed-phase chromatography for structurally similar aryl ether acetate compounds. This note is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a small organic molecule with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for its use as a standard in various analytical procedures, including reaction monitoring, purity assessment, and formulation analysis. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility. This document outlines a recommended HPLC method, including sample preparation, chromatographic conditions, and data analysis, to guide the development of a validated assay for this compound.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Buffer (optional): Phosphoric acid or formic acid for mobile phase pH adjustment.

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for generating a calibration curve.

Sample Preparation

For the analysis of bulk material or in-process samples, dissolve an accurately weighed amount of the sample in methanol or a suitable solvent to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

Chromatographic Conditions

The following conditions are proposed as a starting point for method development:

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (or determined by UV scan)
Run Time 10 minutes

Data Presentation

The following table summarizes the expected performance characteristics of this method. These values are representative and should be confirmed during formal method validation.

ParameterExpected Value
Retention Time (tR) ~ 5.2 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using the proposed HPLC method.

G Figure 1. HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Standards (1-100 µg/mL) stock->working hplc HPLC System (C18, ACN:H2O, 1 mL/min, 30°C) working->hplc Calibrants sample Prepare Sample Solution (Dissolve and Filter) sample->hplc Test Sample injection Inject 10 µL hplc->injection detection UV Detection at 275 nm injection->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Analyte chromatogram->quantification calibration Generate Calibration Curve calibration->quantification

Caption: HPLC Analysis Workflow.

Discussion

The proposed reversed-phase HPLC method provides a robust framework for the separation and quantification of this compound. The use of a C18 column is suitable for the retention of this moderately nonpolar compound.[2] An isocratic mobile phase of acetonitrile and water is suggested for its simplicity and reproducibility. The ratio of acetonitrile to water can be adjusted to optimize the retention time and resolution from potential impurities. A flow rate of 1.0 mL/min and a column temperature of 30 °C are common starting points for such analyses. Detection by UV absorbance at 275 nm is proposed based on the typical absorbance of aromatic compounds; however, it is highly recommended to perform a UV scan of the analyte to determine the wavelength of maximum absorbance for optimal sensitivity.

Method validation should be performed according to ICH guidelines or internal standard operating procedures to demonstrate its suitability for its intended purpose. This includes, but is not limited to, assessing the method's specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This application note provides a detailed, albeit representative, protocol for the analysis of this compound by HPLC. The outlined experimental conditions and performance expectations serve as a valuable starting point for researchers and analysts to develop and validate a reliable analytical method for this compound. Proper method validation is crucial before its implementation in a regulated environment.

References

Application Notes and Protocols for the Synthesis of 2-Methoxyphenyl (4-chlorophenoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols for 2-Methoxyphenyl (4-chlorophenoxy)acetate and its derivatives. This class of compounds holds potential for investigation in various fields, including agriculture and pharmacology, due to the known biological activities of related phenoxyacetate structures.

Introduction

Phenoxyacetic acid derivatives are a well-established class of organic compounds with a broad spectrum of biological activities, most notably as herbicides.[1] The introduction of different substituents on the phenyl and phenoxy rings allows for the fine-tuning of their biological and physicochemical properties. The target molecule, this compound, combines the structural features of a methoxy-substituted phenol and a chlorophenoxyacetic acid, suggesting potential for unique biological effects, such as antimicrobial or herbicidal activities.[2][3][4][5][6]

This document outlines a detailed two-step synthetic protocol for the preparation of this compound, starting from commercially available precursors.

Synthesis Pathway

The synthesis of this compound is proposed via a two-step process:

  • Synthesis of (4-chlorophenoxy)acetic acid: This intermediate is prepared by the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base.[7]

  • Esterification: The resulting (4-chlorophenoxy)acetic acid is then esterified with 2-methoxyphenol to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of (4-chlorophenoxy)acetic acid cluster_step2 Step 2: Esterification 4-Chlorophenol 4-Chlorophenol Intermediate (4-chlorophenoxy)acetic acid 4-Chlorophenol->Intermediate Chloroacetic_acid Chloroacetic_acid Chloroacetic_acid->Intermediate Base Base Base->Intermediate Final_Product This compound Intermediate->Final_Product 2-Methoxyphenol 2-Methoxyphenol 2-Methoxyphenol->Final_Product Acid_catalyst Acid_catalyst Acid_catalyst->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of (4-chlorophenoxy)acetic acid

This protocol is adapted from established procedures for the synthesis of phenoxyacetic acids.[7][8]

Materials:

  • 4-Chlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol (optional, as solvent)

Procedure:

  • In a round-bottom flask, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide.

  • To this solution, add an aqueous solution of chloroacetic acid.

  • Heat the reaction mixture under reflux for 2-3 hours.

  • After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure (4-chlorophenoxy)acetic acid.

Expected Yield: 80-90%

Protocol 2: Synthesis of this compound via Fischer Esterification

This protocol describes a classic acid-catalyzed esterification.[9][10]

Materials:

  • (4-chlorophenoxy)acetic acid (from Protocol 1)

  • 2-Methoxyphenol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or another suitable solvent for azeotropic removal of water

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (4-chlorophenoxy)acetic acid, 2-methoxyphenol, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent like diethyl ether.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization.

Alternative Esterification Methods:

For substrates that are sensitive to strong acids and high temperatures, alternative esterification methods can be employed:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, proceeding at room temperature.[1][2][3][8]

  • Mitsunobu Reaction: This reaction allows for the conversion of alcohols to esters using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][11][12][13][14]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of (4-chlorophenoxy)acetic acid

PropertyValueReference
Molecular FormulaC₈H₇ClO₃[15]
Molecular Weight186.59 g/mol [15]
Melting Point155-158 °C
¹H NMR (CDCl₃, δ ppm)7.25 (d, 2H), 6.85 (d, 2H), 4.65 (s, 2H)[2]
¹³C NMR (CDCl₃, δ ppm)174.0, 156.5, 129.8, 126.5, 116.0, 65.5[2]
IR (KBr, cm⁻¹)3100-2900 (br, O-H), 1720 (C=O), 1240 (C-O)

Table 2: Expected Physicochemical and Spectroscopic Data of this compound

PropertyExpected Value
Molecular FormulaC₁₅H₁₃ClO₄
Molecular Weight292.71 g/mol
AppearanceWhite to off-white solid
¹H NMR (CDCl₃, δ ppm)~7.3-6.8 (m, 8H, Ar-H), ~4.8 (s, 2H, OCH₂), ~3.8 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, δ ppm)~168.0, 156.0, 150.0, 140.0, 130.0, 127.0, 123.0, 121.0, 116.0, 112.0, 66.0, 56.0
IR (KBr, cm⁻¹)~1760 (C=O, ester), ~1250, 1150 (C-O)

Potential Applications and Biological Activity

Derivatives of phenoxyacetic acid are known to exhibit a range of biological activities.

Herbicidal Activity

Phenoxyacetic acids, such as 2,4-D and MCPA, are widely used as systemic herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[1] The structural similarity of this compound to these herbicides suggests it may also possess herbicidal properties. The mechanism of action for auxin-like herbicides involves the deregulation of gene expression, leading to abnormal growth.

Herbicidal_Action Auxin_Herbicide 2-Methoxyphenyl (4-chlorophenoxy)acetate Auxin_Receptor Auxin Receptor Binding Auxin_Herbicide->Auxin_Receptor Mimics Auxin Gene_Expression Deregulated Gene Expression Auxin_Receptor->Gene_Expression Abnormal_Growth Abnormal Plant Growth Gene_Expression->Abnormal_Growth Plant_Death Plant Death Abnormal_Growth->Plant_Death

Caption: Putative mechanism of herbicidal action for auxin-mimicking compounds.

Antimicrobial Activity

Various phenoxyacetic acid derivatives have demonstrated antibacterial and antifungal properties.[3][4][5][6] The lipophilicity and electronic properties of the substituents on the aromatic rings play a crucial role in their antimicrobial efficacy. It is hypothesized that these compounds may disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms. Further screening of this compound derivatives against a panel of bacteria and fungi is warranted.

Table 3: Representative Antimicrobial Activity of Phenoxyacetate Derivatives

Compound ClassTest OrganismActivity (MIC)Reference
Halogenated phenoxyacetyl amino acidsS. aureus, E. coliModerate to good[3]
Phenolic acid alkyl estersE. coli, S. aureus, C. albicansMIC: 1.2–20 mM[5][6]
Pyrazoline derivatives with phenoxy moietyS. aureus, P. aeruginosaMIC: 32-512 µg/mL[16]

Conclusion

The synthetic protocols provided herein offer a clear pathway for the preparation of this compound. The potential for this compound and its derivatives to exhibit interesting biological activities, particularly as herbicides or antimicrobial agents, makes them valuable targets for further investigation in drug and agrochemical discovery programs. The provided data and protocols serve as a foundational resource for researchers in this area.

References

Application Notes and Protocols for Phenoxyacetic Acid Derivatives in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Note: Extensive research for "2-Methoxyphenyl (4-chlorophenoxy)acetate" did not yield specific information regarding its use in agricultural research. The following application notes and protocols are based on the closely related and well-documented compound, 4-Chlorophenoxyacetic acid (4-CPA) , a widely studied phenoxyacetic acid derivative with applications as a plant growth regulator and herbicide. While not the specifically requested compound, the information on 4-CPA provides a relevant framework for understanding the potential application and study of similar phenoxyacetate esters in agriculture.

Application Notes: 4-Chlorophenoxyacetic Acid (4-CPA)

Introduction:

4-Chlorophenoxyacetic acid (4-CPA) is a synthetic auxin, a class of plant hormones that regulate various aspects of plant growth and development.[1][2][3] It is utilized in agriculture primarily as a plant growth regulator to improve fruit set and prevent premature fruit drop in various crops.[4][5][6] At higher concentrations, it exhibits herbicidal activity, particularly against broadleaf weeds.[1][2]

Mechanism of Action:

As a synthetic auxin, 4-CPA mimics the action of the natural plant hormone indole-3-acetic acid (IAA). It is absorbed by the plant through its roots, stems, leaves, flowers, and fruits.[4][5] The primary mode of action involves influencing gene expression related to cell division, elongation, and differentiation. This hormonal mimicry can lead to several physiological responses:

  • At low concentrations (Plant Growth Regulation):

    • Stimulates cell division and elongation in fruit tissues, leading to increased fruit size and weight.

    • Prevents the formation of the abscission layer at the base of the flower or fruit stalk, thereby preventing premature drop.[4][5]

    • Can induce parthenocarpy (development of fruit without fertilization), leading to seedless fruits.[1][5]

  • At high concentrations (Herbicidal Activity):

    • Causes uncontrolled and disorganized growth in susceptible broadleaf plants.

    • This leads to epinasty (twisting of stems and petioles), thickening of roots and stems, and eventual plant death due to metabolic disruption.

Applications in Agricultural Research:

  • Fruit Set and Development: Research focuses on optimizing application timing, concentration, and methods to maximize fruit yield and quality in crops like tomatoes, peppers, and eggplants.

  • Prevention of Fruit Drop: Studies investigate its efficacy in preventing premature fruit drop in citrus, litchi, and other fruit trees.[6]

  • Herbicide Efficacy and Selectivity: Research is conducted to determine the effective dosage for controlling specific broadleaf weeds while ensuring the safety of the main crop.

  • Physiological and Molecular Studies: 4-CPA is used as a tool to study auxin signaling pathways and their role in plant development.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of 4-CPA from various studies.

Table 1: Effect of 4-CPA on Fruit Set and Yield of Tomato

4-CPA Concentration (mg/L)Application StageFruit Set (%)Average Fruit Weight (g)Total Yield ( kg/plant )
0 (Control)Flowering45851.2
20Flowering75922.1
30Flowering82952.4
40Flowering78932.2

Data are hypothetical and for illustrative purposes.

Table 2: Herbicidal Efficacy of 4-CPA on Broadleaf Weeds

4-CPA Application Rate (g a.i./ha)Weed SpeciesControl Efficacy (%) (21 Days After Treatment)
500Amaranthus retroflexus (Redroot pigweed)85
500Chenopodium album (Common lambsquarters)92
1000Amaranthus retroflexus95
1000Chenopodium album98

Data are hypothetical and for illustrative purposes. a.i. = active ingredient.

Experimental Protocols

Protocol 1: Evaluation of 4-CPA for Improving Fruit Set in Tomato (Greenhouse Study)

1. Plant Material and Growth Conditions:

  • Tomato plants (e.g., Solanum lycopersicum cv. 'Moneymaker') are grown in 5-liter pots containing a standard potting mix.
  • Greenhouse conditions are maintained at 25/18°C (day/night) with a 16-hour photoperiod.

2. Preparation of 4-CPA Solutions:

  • A stock solution of 1000 mg/L 4-CPA is prepared by dissolving the required amount in a small volume of ethanol or 1M NaOH before diluting with distilled water.
  • Working solutions of 0, 20, 30, and 40 mg/L are prepared by serial dilution of the stock solution. A surfactant (e.g., 0.05% Tween 20) is added to improve spray coverage.

3. Experimental Design and Treatment Application:

  • The experiment is set up in a completely randomized design with 10 replicate plants per treatment.
  • At the full bloom stage of the second flower truss, the flower clusters are sprayed with the respective 4-CPA solutions until runoff. The control group is sprayed with water and surfactant only.

4. Data Collection:

  • Fruit Set (%): Calculated as (Number of fruits / Number of flowers) x 100 for the treated truss.
  • Fruit Weight (g): Mature fruits from the treated truss are harvested and their individual fresh weight is recorded.
  • Total Yield ( kg/plant ): Total weight of all harvested fruits from each plant.

5. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA), and mean separation is performed using Tukey's HSD test (p ≤ 0.05).

Protocol 2: Assessment of Herbicidal Activity of 4-CPA on Broadleaf Weeds (Pot Study)

1. Plant Material and Growth Conditions:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album) are sown in 1-liter pots filled with a sandy loam soil.
  • Pots are kept in a controlled environment chamber or greenhouse with conditions suitable for weed growth.

2. Preparation of 4-CPA Solutions:

  • Solutions of 4-CPA are prepared to deliver application rates of 0, 500, and 1000 g a.i./ha. The amount of 4-CPA per pot is calculated based on the pot surface area.

3. Experimental Design and Treatment Application:

  • The experiment is laid out in a randomized complete block design with 4 replicates per treatment.
  • When the weeds have reached the 3-4 true leaf stage, the 4-CPA solutions are applied as a foliar spray using a laboratory sprayer calibrated to deliver a specific volume.

4. Data Collection:

  • Visual Injury Assessment: Weed injury is rated visually at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
  • Biomass Reduction: At 21 DAT, the above-ground biomass of the weeds is harvested, dried in an oven at 70°C for 72 hours, and the dry weight is recorded.

5. Statistical Analysis:

  • Data are analyzed using ANOVA, and means are compared using an appropriate post-hoc test.

Visualizations

Auxin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin 4-CPA (Auxin) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Ubiquitination Ubiquitination (SCF-TIR1/AFB) TIR1_AFB->Ubiquitination Promotes Aux_IAA Aux/IAA Repressor Aux_IAA->Ubiquitination Targeted for ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Leads to Proteasome->Aux_IAA Degrades Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Growth_Response Plant Growth Response Gene_Expression->Growth_Response Results in

Caption: Simplified signaling pathway of auxin-like compounds such as 4-CPA.

Experimental_Workflow_PGR cluster_setup Experimental Setup cluster_execution Treatment & Data Collection cluster_analysis Analysis & Conclusion Plant_Material Select & Grow Test Plants Design_Experiment Randomized Experimental Design Plant_Material->Design_Experiment Prepare_Solutions Prepare 4-CPA Working Solutions Application Apply 4-CPA at Specific Growth Stage Prepare_Solutions->Application Design_Experiment->Application Data_Collection Collect Data (e.g., Fruit Set, Yield) Application->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Interpretation Interpret Results & Draw Conclusions Stat_Analysis->Interpretation

Caption: General experimental workflow for evaluating 4-CPA as a plant growth regulator.

References

Application Notes and Protocols for 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of 2-Methoxyphenyl (4-chlorophenoxy)acetate. Based on the chemical structure and preliminary data from related phenoxyacetic acid derivatives, this compound is a promising candidate for development as a novel anti-inflammatory agent, potentially through the inhibition of cyclooxygenase-2 (COX-2).[1][2] Other potential applications for phenoxyacetate derivatives that have been explored include anticancer and antimicrobial therapies.[3][4]

These notes are intended to guide researchers in the initial characterization and evaluation of this compound's biological activity.

Putative Therapeutic Target and Mechanism of Action

Several phenoxyacetic acid derivatives have been identified as selective inhibitors of COX-2, an enzyme pivotal in the inflammatory cascade where it catalyzes the conversion of arachidonic acid to prostaglandins.[1] The structural moieties of this compound suggest a potential interaction with the active site of the COX-2 enzyme. The proposed mechanism of action is the selective inhibition of COX-2, leading to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Below is a diagram illustrating the proposed signaling pathway.

COX-2_Pathway Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 2-Methoxyphenyl (4-chlorophenoxy)acetate Target_Compound->COX2 Inhibition PLA2 Phospholipase A2

Caption: Proposed mechanism of action via COX-2 inhibition.

Data Presentation

The following tables provide a template for summarizing key quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound
Celecoxib (Positive Control)
Ibuprofen (Non-selective Control)

Table 2: In Vitro Anti-inflammatory Activity in Macrophages

TreatmentConcentration (µM)Nitric Oxide (NO) Production (% of Control)Prostaglandin E₂ (PGE₂) Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
Vehicle Control-100100100100
LPS (1 µg/mL)-
This compound
Dexamethasone (Positive Control)

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (%)Paw Volume Increase at 5h (%)Inhibition of Edema at 5h (%)
Vehicle Control-0
Carrageenan--
This compound
Indomethacin (Positive Control)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Prepare_Compound Prepare serial dilutions of This compound Incubate Incubate enzyme with test compound or control for 15 min at 37°C Prepare_Compound->Incubate Prepare_Enzymes Prepare human recombinant COX-1 and COX-2 enzymes Prepare_Enzymes->Incubate Prepare_Substrate Prepare Arachidonic Acid (substrate) solution Add_Substrate Initiate reaction by adding Arachidonic Acid Incubate->Add_Substrate Incubate_Reaction Incubate for 10 min at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction with 1 M HCl Incubate_Reaction->Stop_Reaction Measure_PGE2 Quantify PGE₂ production using an ELISA kit Stop_Reaction->Measure_PGE2 Calculate_Inhibition Calculate percent inhibition relative to vehicle control Measure_PGE2->Calculate_Inhibition Determine_IC50 Determine IC₅₀ values by non-linear regression analysis Calculate_Inhibition->Determine_IC50 Paw_Edema_Workflow Acclimatize Acclimatize Wistar rats for 1 week Fast Fast animals overnight with access to water Acclimatize->Fast Group Divide rats into groups (n=6 per group) Fast->Group Administer_Compound Administer test compound, vehicle, or positive control orally Group->Administer_Compound Inject_Carrageenan Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw after 1 hour Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer Inject_Carrageenan->Measure_Paw_Volume Calculate_Edema Calculate the percentage increase in paw volume and the percentage inhibition of edema Measure_Paw_Volume->Calculate_Edema

References

Application Notes and Protocols: 2-Methoxyphenyl (4-chlorophenoxy)acetate in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid derivatives have emerged as a promising scaffold in the development of novel anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the evaluation of 2-Methoxyphenyl (4-chlorophenoxy)acetate as a potential anti-inflammatory drug candidate. While specific data for this exact molecule is not extensively available in public literature, the following protocols and expected outcomes are based on studies of structurally related phenoxyacetic acid derivatives, which have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways.

Mechanism of Action

The primary mechanism of action for many phenoxyacetic acid derivatives as anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1][2][3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[1][4] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][3]

Furthermore, some derivatives have been shown to modulate other key inflammatory pathways, such as the reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5][6]

Data Presentation

The following tables summarize representative quantitative data from studies on structurally similar phenoxyacetic acid derivatives, illustrating the typical potency and selectivity that might be expected for this compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Reference Drug (Celecoxib) >100.05>200
Reference Drug (Diclofenac) 0.10.0110
Phenoxyacetic Acid Derivative 1 8.50.08106.3
Phenoxyacetic Acid Derivative 2 7.20.06120.0
Phenoxyacetic Acid Derivative 3 9.10.09101.1

Data is hypothetical and based on published results for similar compounds to illustrate potential efficacy.[1][7]

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hReduction in TNF-α Levels (%)Reduction in PGE-2 Levels (%)
Control -000
Reference Drug (Celecoxib) 1065.263.560.2
This compound (Hypothetical) 2063.461.060.6
This compound (Hypothetical) 4072.868.365.1

This data is illustrative and based on findings for related phenoxyacetic acid derivatives.[1][8]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Glutathione

  • This compound (test compound)

  • Reference inhibitors (e.g., Celecoxib, Diclofenac)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and glutathione.

  • Add the COX-1 or COX-2 enzyme to the reaction mixture.

  • Add varying concentrations of this compound or the reference inhibitor to the wells of a microplate. Include a control group with no inhibitor.

  • Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro COX Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Heme, Glutathione) B Add COX-1 or COX-2 Enzyme A->B C Add Test Compound/ Reference Inhibitor B->C D Pre-incubation C->D E Initiate with Arachidonic Acid D->E F Incubation at 37°C E->F G Stop Reaction F->G H Quantify PGE2 (EIA) G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for determining COX-1/COX-2 inhibition.

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a standard in vivo model to assess the acute anti-inflammatory activity of this compound in rats.[9][10]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound (test compound)

  • Reference drug (e.g., Celecoxib or Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., control, reference drug, and different doses of the test compound).

  • Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle only.

  • After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of paw edema for each animal at each time point using the formula: % Edema = [(Vt - V0) / V0] x 100, where Vt is the paw volume at time t.

  • Calculate the percentage of inhibition of paw edema for the treated groups relative to the control group.

  • At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis of inflammatory markers like TNF-α and PGE-2 via ELISA.[1]

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis A Animal Acclimatization & Fasting B Group Allocation A->B C Oral Administration (Test Compound/Reference/Vehicle) B->C D Carrageenan Injection (Sub-plantar) C->D E Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4h D->E F Calculate % Edema & % Inhibition E->F G Biomarker Analysis (optional) (TNF-α, PGE-2) F->G

Caption: Workflow for in vivo anti-inflammatory assessment.

Signaling Pathways

COX-2 and NF-κB Signaling in Inflammation

The anti-inflammatory effects of phenoxyacetic acid derivatives are often mediated through the inhibition of the COX-2 and NF-κB signaling pathways.

  • COX-2 Pathway: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the upregulation of COX-2 expression. COX-2 then catalyzes the production of prostaglandins, which promote inflammation. This compound is hypothesized to directly inhibit the enzymatic activity of COX-2, thereby reducing prostaglandin synthesis.

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation.[6] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory signals lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2, TNF-α, and IL-6. Some anti-inflammatory compounds can inhibit this pathway by preventing IκB degradation or NF-κB translocation.

Inhibitory Action on Inflammatory Signaling Pathways

G cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB COX2_exp COX-2 Gene Expression NFkB->COX2_exp COX2_enz COX-2 Enzyme COX2_exp->COX2_enz PGs Prostaglandins COX2_enz->PGs Arachidonic Acid Inflammation Inflammation PGs->Inflammation TestCompound 2-Methoxyphenyl (4-chlorophenoxy)acetate TestCompound->NFkB Potential Inhibition TestCompound->COX2_enz Inhibition

Caption: Mechanism of action on COX-2 and NF-kB pathways.

Conclusion

This compound represents a molecule of interest for the development of new anti-inflammatory therapies. Based on the activity of structurally related compounds, it is anticipated to exhibit potent and selective COX-2 inhibition. The protocols provided herein offer a robust framework for the preclinical evaluation of its anti-inflammatory efficacy and mechanism of action. Further studies are warranted to fully characterize its pharmacological profile and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxyphenyl (4-chlorophenoxy)acetate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. A summary of starting points for optimization is provided in the table below.
Poor Quality of Reagents Ensure the purity of starting materials, including 2-methoxyphenol (guaiacol) and 4-chlorophenoxyacetyl chloride or 4-chlorophenoxyacetic acid. Impurities can interfere with the reaction.
Inappropriate Base Selection (for Williamson Ether Synthesis) The choice of base is critical for the deprotonation of the phenol. Stronger bases like sodium hydride (NaH) may be more effective than weaker bases like potassium carbonate (K₂CO₃).
Catalyst Inactivity (for Esterification) If using an acid catalyst for esterification, ensure it is not deactivated. Consider using fresh catalyst or a different type, such as sulfuric acid or p-toluenesulfonic acid.
Moisture in the Reaction The presence of water can hydrolyze starting materials (e.g., acid chloride) or quench strong bases. Ensure all glassware is oven-dried and use anhydrous solvents.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Purity and Integrity start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK end Yield Improved check_reagents->end Impure Reagents Identified and Replaced check_base_catalyst Evaluate Base/Catalyst Choice and Activity check_conditions->check_base_catalyst Conditions Appear Correct check_conditions->end Conditions Optimized check_moisture Assess for Moisture Contamination check_base_catalyst->check_moisture Base/Catalyst OK check_base_catalyst->end Base/Catalyst Replaced/Optimized optimize_stoichiometry Optimize Reactant Stoichiometry check_moisture->optimize_stoichiometry System is Anhydrous check_moisture->end Moisture Eliminated purification_issue Investigate Product Loss During Purification optimize_stoichiometry->purification_issue Stoichiometry Optimized purification_issue->end Purification Optimized synthesis_pathways cluster_0 Williamson Ether Synthesis cluster_1 Fischer Esterification a1 2-Methoxyphenol a3 2-Methoxyphenoxide a1->a3 + a2 Strong Base (e.g., NaH) a2->a3 product 2-Methoxyphenyl (4-chlorophenoxy)acetate a3->product + a4 4-Chlorophenoxyacetyl Chloride a4->product b1 4-Chlorophenoxyacetic Acid b1->product + b2 2-Methoxyphenol b2->product b3 Acid Catalyst (e.g., H₂SO₄) b3->product

Technical Support Center: 2-Methoxyphenyl (4-chlorophenoxy)acetate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyphenyl (4-chlorophenoxy)acetate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is an organic ester. While specific research on this exact molecule is not widely published, its structural components suggest potential biological activity. The 4-chlorophenoxyacetic acid moiety is found in herbicides, and the 2-methoxyphenyl (guaiacol) group is present in various flavor agents and some pharmaceuticals. Therefore, its applications could be explored in areas of agricultural science, pharmacology, and materials science.

Q2: What are the main safety precautions to consider when handling this compound?

A2: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. For specific handling and storage information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.

Q3: How should this compound be stored?

A3: Generally, esters should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture. It should be stored away from strong oxidizing agents, acids, and bases.

Troubleshooting Guides

Synthesis

The synthesis of this compound typically involves the esterification of 2-methoxyphenol (guaiacol) with 4-chlorophenoxyacetic acid or its activated derivative (e.g., an acyl chloride).

Q4: My esterification reaction is showing low yield. What are the possible causes and solutions?

A4: Low yields in esterification can be attributed to several factors. The table below summarizes common causes and recommended solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time. - Increase reaction temperature (monitor for side reactions). - Use a catalyst (e.g., H₂SO₄, TsOH) if not already present.
Water in the Reaction - Use anhydrous solvents and reagents. - Employ a Dean-Stark apparatus to remove water azeotropically.
Equilibrium Limitation - Use an excess of one reactant (typically the less expensive one). - Remove the product as it is formed (if feasible).
Poor Activation of Carboxylic Acid - Convert the carboxylic acid to a more reactive acyl chloride or anhydride before reacting with the phenol.

Q5: I am observing the formation of significant byproducts during the synthesis. How can I minimize them?

A5: Side reactions can compete with the desired esterification. Below is a guide to identifying and mitigating common byproducts.

Observed Byproduct Potential Cause Recommended Solution
Self-condensation of 4-chlorophenoxyacetic acid High reaction temperatures.Lower the reaction temperature and consider using a milder activating agent for the carboxylic acid.
Decomposition of reactants or product Excessive heat or prolonged reaction times.Optimize reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Unreacted starting materials Insufficient reaction time or inadequate mixing.Ensure the reaction goes to completion by monitoring with TLC. Ensure efficient stirring.
Purification

Q6: I am having difficulty purifying the crude product by column chromatography. What can I do?

A6: Purification issues are common. The following table provides some troubleshooting tips for column chromatography.

Problem Possible Cause Solution
Poor separation of spots on TLC Inappropriate solvent system.Screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Product streaking on the column Crude product is too polar for the silica gel; presence of acidic or basic impurities.Add a small amount of a modifier to the eluent (e.g., 1% acetic acid for acidic compounds, 1% triethylamine for basic compounds).
Co-elution of impurities Impurities have similar polarity to the product.Try a different stationary phase (e.g., alumina) or a different purification technique like recrystallization or preparative HPLC.

Q7: My purified product shows impurities in the NMR spectrum. What are they likely to be?

A7: Common impurities that might be observed in the final product's NMR spectrum are listed below.

Impurity Characteristic NMR Signal Removal Method
Residual Solvent Signals corresponding to the purification solvent (e.g., ethyl acetate, hexane).Dry the sample under high vacuum for an extended period.
Unreacted 2-methoxyphenol Aromatic and methoxy signals of the starting phenol.Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) during workup to remove the acidic phenol.
Unreacted 4-chlorophenoxyacetic acid A broad singlet for the carboxylic acid proton.Wash the organic layer with a dilute aqueous base (e.g., 1M NaHCO₃) during workup.
Biological Assays

Q8: I am observing inconsistent results in my biological assays with this compound. What could be the reason?

A8: Inconsistent biological data can stem from issues with the compound itself or the assay setup.

Potential Issue Troubleshooting Steps
Compound Precipitation The compound may have low solubility in the aqueous assay buffer.
Compound Degradation The ester linkage might be susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterases in the biological system.
Interaction with Assay Components The compound might non-specifically interact with proteins or other components in the assay medium.

Experimental Protocols & Visualizations

Synthesis of this compound

This protocol describes a general procedure for the synthesis via esterification.

Methodology:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-chlorophenoxyacetic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at 0 °C for 30 minutes.

  • Esterification: To the activated carboxylic acid mixture, add 2-methoxyphenol (1 equivalent) dissolved in the same dry solvent. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Monitor the reaction by TLC. Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Synthesis_Workflow cluster_activation Activation cluster_esterification Esterification cluster_purification Purification A 4-Chlorophenoxyacetic Acid B DCC, DMAP in DCM A->B Reactants C Activated Intermediate B->C Activation D 2-Methoxyphenol C->D Addition E Crude Product Mixture C->E Esterification D->E Esterification F Workup (Wash, Dry) E->F Purification Start G Column Chromatography F->G Purification Step H Pure Product G->H Final Product Low_Yield_Troubleshooting start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete increase_time Increase Reaction Time/ Temperature incomplete->increase_time Yes check_reagents Check Reagent Purity/ Stoichiometry incomplete->check_reagents No increase_time->check_reaction reagent_issue Reagent Issue? check_reagents->reagent_issue purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents Yes check_workup Review Workup/ Purification Procedure reagent_issue->check_workup No purify_reagents->start product_loss Product Loss During Extraction/Chromatography? check_workup->product_loss optimize_purification Optimize Purification (e.g., change solvent system) product_loss->optimize_purification Yes end Yield Improved product_loss->end No optimize_purification->end

optimizing reaction conditions for 2-Methoxyphenyl (4-chlorophenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Methoxyphenyl (4-chlorophenoxy)acetate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and optimized reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields can stem from several factors. Consider the following possibilities:

  • Incomplete Deprotonation: The phenoxide formation is a crucial first step. Ensure your base is strong enough and used in a sufficient amount to completely deprotonate the 2-methoxyphenol.

  • Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions. Refer to the optimized conditions in the data summary table.

  • Purity of Reactants: Impurities in the starting materials (2-methoxyphenol, 4-chlorophenoxyacetyl chloride, or the corresponding acid and activating agents) can interfere with the reaction.

  • Moisture: The presence of water can hydrolyze the acyl chloride or deactivate the base. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Inefficient Stirring: In heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of reactants.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side reactions in this synthesis are typically:

  • Self-condensation of 4-chlorophenoxyacetic acid: If using the carboxylic acid with a coupling agent, self-condensation can occur. This can be minimized by the slow, dropwise addition of the coupling agent to the mixture of the acid and 2-methoxyphenol.

  • Hydrolysis of the acyl chloride: If 4-chlorophenoxyacetyl chloride is used, exposure to moisture will lead to the formation of 4-chlorophenoxyacetic acid. Using anhydrous conditions is critical.

  • Elimination Reactions: While less common with these substrates, using a very strong, non-nucleophilic base at high temperatures could potentially lead to elimination reactions if there are any susceptible alkyl chains.[1]

To minimize side products, ensure anhydrous conditions, use high-purity reagents, and maintain the recommended reaction temperature.

Q3: The purification of my product is difficult, and I am getting an oily product instead of a solid. What can I do?

A3: Difficulty in purification or obtaining an oily product can be due to residual solvent or impurities.

  • Solvent Removal: Ensure the solvent is completely removed under reduced pressure. Heating gently may be necessary, but avoid excessive heat which could decompose the product.

  • Recrystallization: If the product is an oil due to impurities, try dissolving it in a minimal amount of a hot solvent in which the product is soluble and the impurities are less soluble. Then, cool the solution slowly to induce crystallization. A solvent system of ethanol/water or ethyl acetate/hexane may be effective.

  • Column Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable method for purification. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The most common method for synthesizing this compound is a variation of the Williamson ether synthesis, which proceeds via a nucleophilic acyl substitution. The key steps are:

  • Deprotonation of 2-methoxyphenol with a suitable base to form the more nucleophilic 2-methoxyphenoxide.

  • Nucleophilic attack of the 2-methoxyphenoxide on the electrophilic carbonyl carbon of 4-chlorophenoxyacetyl chloride (or an activated form of 4-chlorophenoxyacetic acid).

  • Departure of the leaving group (chloride or the activated carboxylic acid moiety) to form the final ester product.

Q2: What are the recommended solvents and bases for this reaction?

A2: Aprotic polar solvents are generally preferred to dissolve the reactants and facilitate the reaction.[2] Common choices include:

  • Solvents: Dioxane, Dimethylformamide (DMF), Acetonitrile (MeCN), and Tetrahydrofuran (THF).

  • Bases: Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Sodium hydroxide (NaOH), or organic bases like Triethylamine (Et₃N) in the presence of a coupling agent.

Q3: Can I use microwave irradiation to speed up the reaction?

A3: Yes, microwave-assisted synthesis can significantly reduce reaction times and often improve yields for the synthesis of aryloxyacetates.[3] This method, often combined with phase-transfer catalysis, provides rapid and efficient heating.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for Aryloxyacetate Synthesis

ParameterCondition 1 (Conventional)Condition 2 (Microwave-Assisted)[3]
Reactants 2-methoxyphenol, 4-chlorophenoxyacetyl chloride2-methoxyphenol, methyl 4-chlorophenoxyacetate
Base Triethylamine or Potassium CarbonatePotassium Carbonate
Solvent Dichloromethane or DMFDMF
Catalyst DMAP (catalytic)PEG-600 (Phase-Transfer Catalyst)[3]
Temperature Room Temperature to 80°CMicrowave Irradiation (e.g., 2450 MHz)
Reaction Time 2.5 - 20 hoursSeveral minutes
Typical Yield 80-95%>90%

Experimental Protocols

Protocol 1: Conventional Synthesis using 4-chlorophenoxyacetyl chloride
  • Preparation: To a dried round-bottom flask under a nitrogen atmosphere, add 2-methoxyphenol (1.0 eq) and anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acyl Chloride Addition: Dissolve 4-chlorophenoxyacetyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from a general procedure for aryloxyacetate synthesis and should be optimized for the specific substrates.[3]

  • Mixing Reactants: In a microwave-safe reaction vessel, combine 2-methoxyphenol (1.0 eq), methyl 4-chlorophenoxyacetate (1.0 eq), potassium carbonate (1.0 eq), and PEG-600 (0.1 eq) in a minimal amount of DMF.[3]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a short period (e.g., 5-15 minutes). Monitor the reaction progress by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification start Start reactants Combine 2-methoxyphenol and Solvent start->reactants base Add Base (e.g., Triethylamine) reactants->base acyl_chloride Add 4-chlorophenoxyacetyl chloride dropwise at 0°C base->acyl_chloride stir Stir at Room Temperature (Monitor by TLC) acyl_chloride->stir wash Aqueous Work-up (HCl, NaHCO3, Brine) stir->wash dry Dry and Concentrate wash->dry purify Purification (Recrystallization or Chromatography) dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Side Products cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Purification Loss issue->cause3 sol1a Optimize Temperature and Time cause1->sol1a sol1b Check Reagent Purity and Stoichiometry cause1->sol1b sol2a Ensure Anhydrous Conditions cause2->sol2a sol2b Control Reagent Addition Rate cause2->sol2b sol3a Optimize Recrystallization Solvent cause3->sol3a sol3b Use Column Chromatography cause3->sol3b

Caption: Troubleshooting logic for synthesis issues.

References

troubleshooting solubility problems with 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyphenyl (4-chlorophenoxy)acetate. The information provided is intended to assist in overcoming common solubility challenges encountered during in vitro and in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: this compound is predicted to be poorly soluble in aqueous solutions. For initial stock solutions, organic solvents are recommended. Based on the structure and data from similar aryl acetate compounds, dimethyl sulfoxide (DMSO) is a good starting point. Other potential organic solvents include ethanol and acetone. It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in your experimental medium. A related compound, 2-methoxyphenyl acetate, is described as having excellent solubility in organic solvents[1].

Q2: My compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Use a Co-solvent: Prepare your final dilution in a medium containing a small percentage of an organic solvent, such as DMSO. It is critical to keep the final concentration of the organic solvent low (typically <0.5% v/v) to avoid solvent-induced cellular toxicity.

  • Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of your aqueous medium, perform serial dilutions in the medium to gradually decrease the solvent concentration.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Vortexing: After adding the compound to the medium, vortex the solution gently to ensure it is fully dispersed.

  • Use of Surfactants or Solubilizing Agents: For particularly challenging compounds, the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations can aid in solubilization.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v). It is always recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the test compound) to ensure that the observed effects are due to the compound and not the solvent.

Q4: Can I use sonication to help dissolve the compound?

A4: Yes, brief sonication in a water bath can be an effective method to break up aggregates and enhance the dissolution of poorly soluble compounds. However, be cautious with the duration and power of sonication, as excessive energy can potentially degrade the compound.

Troubleshooting Guides

Issue 1: Precipitate Formation in Stock Solution

Problem: A precipitate is visible in the stock solution prepared in an organic solvent.

Possible Cause Troubleshooting Step
Insufficient Solvent VolumeIncrease the volume of the solvent to decrease the concentration of the compound.
Incorrect Solvent ChoiceTry a different organic solvent. If using DMSO, consider ethanol or acetone.
Low TemperatureGently warm the solution in a water bath (37-50°C).
Compound AggregationBriefly sonicate the solution in a water bath.
Issue 2: Cloudiness or Precipitation in Working Solution (Aqueous Medium)

Problem: The aqueous medium becomes cloudy or a precipitate forms after adding the stock solution.

Possible Cause Troubleshooting Step
Exceeded Aqueous SolubilityDecrease the final concentration of the compound in the working solution.
Rapid Solvent ShiftAdd the stock solution dropwise to the aqueous medium while gently vortexing.
pH-dependent SolubilityAdjust the pH of the aqueous buffer. The solubility of acidic or basic compounds can be highly pH-dependent.
Interaction with Media ComponentsConsider using a simpler, serum-free medium for initial solubility tests to identify potential interactions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound (Molecular Weight: 292.71 g/mol )[2]. For 1 ml of a 10 mM stock solution, you will need 2.927 mg.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.

  • Dissolving: Gently vortex the solution. If the compound does not fully dissolve, you can warm the vial in a 37°C water bath for 5-10 minutes and/or sonicate for a few minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A product data sheet for a similar compound, 2-(4-Methoxyphenyl)acetic acid, recommends storing stock solutions at -80°C for up to 2 years or -20°C for up to 1 year[3].

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol is adapted from a method for dissolving highly hydrophobic compounds in aqueous media[4].

  • Initial Dilution in Serum: Pre-warm fetal bovine serum (FBS) to approximately 50°C. Dilute your concentrated stock solution of this compound 10-fold in the pre-warmed FBS. For example, add 10 µL of a 10 mM stock to 90 µL of warm FBS.

  • Final Dilution in Cell Culture Medium: Pre-warm your cell culture medium (e.g., DMEM with 1% FBS) to 37°C. Perform the final dilution of the compound-FBS mixture into the pre-warmed medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM, you would add 10 µL of the 1 mM compound-FBS mixture to 990 µL of the cell culture medium.

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.

Quantitative Data Summary

Solvent/Medium Predicted Solubility Recommended Starting Concentration for Stock Recommended Maximum Final Concentration in Assays
DMSOHigh10-50 mM≤ 100 µM (with final DMSO ≤ 0.5%)
EthanolModerate to High10-20 mM≤ 100 µM (with final ethanol ≤ 0.5%)
WaterVery LowNot Recommended-
Cell Culture MediumVery LowNot Recommended for direct dissolution≤ 100 µM (prepared by dilution from an organic stock)

Note: These values are estimates and should be empirically determined for your specific experimental conditions.

Visualizations

Experimental Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store dilute_fbs Dilute in pre-warmed FBS store->dilute_fbs Use stock dilute_medium Final dilution in pre-warmed cell culture medium dilute_fbs->dilute_medium mix Gently Mix dilute_medium->mix use Use in Experiment mix->use

Caption: Workflow for preparing stock and working solutions of this compound.

Putative Signaling Pathway

Based on the known anti-inflammatory activities of structurally similar compounds, this compound may exert its effects through the modulation of the NF-κB and PPARγ signaling pathways[5][6][7].

G cluster_nfkb NF-κB Pathway cluster_ppar PPARγ Pathway compound 2-Methoxyphenyl (4-chlorophenoxy)acetate ikb IκBα Phosphorylation (Inhibition) compound->ikb Inhibits ppar_activation PPARγ Activation compound->ppar_activation Activates nfkb_translocation p65 Nuclear Translocation (Inhibition) ikb->nfkb_translocation inflammatory_genes Inflammatory Gene Expression (e.g., iNOS, COX-2) (Downregulation) nfkb_translocation->inflammatory_genes ppar_translocation Nuclear Translocation ppar_activation->ppar_translocation ppre_binding PPRE Binding ppar_translocation->ppre_binding target_genes Target Gene Expression (e.g., Anti-inflammatory genes) (Upregulation) ppre_binding->target_genes

Caption: Putative signaling pathways modulated by this compound.

References

Technical Support Center: 2-Methoxyphenyl (4-chlorophenoxy)acetate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methoxyphenyl (4-chlorophenoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Q2: What are the likely impurities in a crude sample of this compound synthesized via Fischer esterification?

A2: Common impurities include unreacted starting materials such as 2-methoxyphenol and 4-chlorophenoxyacetic acid. Side products from potential side reactions, though less common, could also be present.

Q3: How should I store purified this compound?

A3: For long-term stability, it is recommended to store the purified compound in a tightly sealed container in a cool, dry, and dark place. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable to prevent hydrolysis.

Troubleshooting Guides

Recrystallization Issues

Q1: My purified product appears as an oil and will not crystallize. What should I do?

A1: Oiling out during recrystallization is a common issue. Here are several troubleshooting steps:

  • Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystal growth.

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled solution can induce crystallization.

  • Re-dissolve and add a different solvent: If the oil persists, gently heat the solution to redissolve the oil and then add a small amount of a "poorer" solvent (a solvent in which your compound is less soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Check for impurities: Oiling out can be caused by the presence of impurities that depress the melting point of your compound. Consider a preliminary purification step like column chromatography.

Q2: After recrystallization, my product is still impure. What are the next steps?

A2: If a single recrystallization does not yield a product of sufficient purity, you can try the following:

  • Perform a second recrystallization: A second recrystallization from the same or a different solvent system can often remove remaining impurities.

  • Switch solvent systems: If the impurities have similar solubility to your product in the chosen solvent, try a different solvent or a solvent pair. For esters, common solvent systems include ethanol/water, ethyl acetate/hexane, or toluene/hexane.

  • Utilize column chromatography: For challenging separations, column chromatography is a more powerful purification technique.

Column Chromatography Issues

Q1: How do I effectively remove unreacted 2-methoxyphenol using column chromatography?

A1: 2-methoxyphenol is more polar than the desired ester product. Therefore, it will have a stronger affinity for the silica gel stationary phase. To achieve good separation:

  • Use a non-polar mobile phase initially: Start with a low polarity mobile phase, such as a high percentage of hexane in an ethyl acetate/hexane mixture (e.g., 95:5 hexane:ethyl acetate). This will elute your less polar ester product first.

  • Gradually increase the polarity: After your product has eluted, you can increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the more polar 2-methoxyphenol.

  • Monitor with TLC: Use Thin Layer Chromatography (TLC) to track the separation and identify the fractions containing your pure product.

Q2: How can I remove unreacted 4-chlorophenoxyacetic acid from my product?

A2: 4-chlorophenoxyacetic acid is a carboxylic acid and is significantly more polar than your ester product.

  • Liquid-Liquid Extraction (Work-up): Before chromatography, you can perform a basic wash. Dissolve your crude product in an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate solution. The acidic 4-chlorophenoxyacetic acid will be deprotonated and move into the aqueous layer, which can then be separated.

  • Column Chromatography: If residual acid remains, it will stick very strongly to the silica gel. Your ester product will elute much earlier with a non-polar solvent system. The acid may require a much more polar solvent (like ethyl acetate with a small percentage of acetic acid) to elute.

Q3: My compound is streaking on the TLC plate during chromatography. What could be the cause?

A3: Streaking on a TLC plate can be due to several factors:

  • Overloading the sample: Apply a smaller spot of your sample to the TLC plate.

  • The compound is highly polar: If your compound is interacting very strongly with the silica gel, it can streak. Try using a more polar mobile phase.

  • Acidic or basic nature of the compound: If your compound is acidic or basic, it can interact ionically with the silica gel. Adding a small amount of a modifier to your mobile phase (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds) can often resolve this issue. For your ester product, this is less likely to be the primary cause unless there is significant acidic impurity.

  • Incomplete dissolution of the sample: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (Target) C₁₅H₁₃ClO₄292.71Not available (Predicted to be a solid)Not available
4-Methoxyphenyl (4-chlorophenoxy)acetate (Isomer)C₁₅H₁₃ClO₄292.71Not available436.6 ± 35.0 (Predicted)
2-Methoxyphenyl AcetateC₉H₁₀O₃166.17Not available (Liquid at RT)240
2-(2-Chloro-4-methoxyphe­nyl)acetic acidC₉H₉ClO₃200.62118-124Not available
2-Methoxyphenylacetic acidC₉H₁₀O₃166.17122-125[1][2]Not available[1]

Note: Data for the target compound and its isomer are limited and primarily based on predictions. Experimental data for related compounds are provided for comparison.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Preliminary Purification

This protocol is designed to remove acidic and basic impurities from the crude product before further purification.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of hydrochloric acid (HCl). This will remove any basic impurities. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial for removing unreacted 4-chlorophenoxyacetic acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas may be generated. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble components.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude, neutralized product.

Protocol 2: Recrystallization

  • Solvent Selection: Based on the principle of "like dissolves like," good starting solvents to test for the recrystallization of this aryl ester are ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane or toluene/hexane.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 3: Column Chromatography

  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. Use TLC to determine the optimal solvent ratio. A ratio that gives your product an Rf value of approximately 0.3 is ideal.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product extraction Liquid-Liquid Extraction (Acid/Base Wash) crude->extraction analysis1 Purity Check (TLC/NMR) extraction->analysis1 recrystallization Recrystallization analysis2 Purity Check (TLC/NMR) recrystallization->analysis2 column_chromatography Column Chromatography analysis3 Purity Check (TLC/NMR) column_chromatography->analysis3 pure_product Pure Product analysis1->recrystallization If impurities remain analysis1->pure_product If pure analysis2->column_chromatography If impurities remain analysis2->pure_product If pure analysis3->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_guide start Purification Issue oily_product Product is an oil? start->oily_product impure_after_rex Impure after recrystallization? start->impure_after_rex slow_cool Slow down cooling rate oily_product->slow_cool Yes second_rex Perform second recrystallization impure_after_rex->second_rex Yes seed_crystal Add seed crystal slow_cool->seed_crystal change_solvent_rex Change recrystallization solvent seed_crystal->change_solvent_rex column Perform column chromatography change_solvent_rex->column second_rex->change_solvent_rex

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Methoxyphenyl (4-chlorophenoxy)acetate in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experimental solutions?

A1: The stability of this compound, an ester, is primarily influenced by pH, temperature, and the presence of enzymes. Like many esters, it is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures will accelerate this degradation. Additionally, if working with biological matrices, esterases may enzymatically cleave the ester bond.

Q2: I am observing a rapid loss of my compound in an aqueous buffer. What could be the cause?

A2: Rapid loss in an aqueous buffer is likely due to hydrolysis of the ester linkage. The rate of hydrolysis is highly pH-dependent. Alkaline conditions (pH > 8) and strongly acidic conditions (pH < 3) can significantly increase the rate of degradation. We recommend preparing solutions fresh and, if possible, using a buffer system close to neutral pH (6-7.5) where the ester is likely to be most stable.

Q3: Can I autoclave solutions containing this compound?

A3: No, autoclaving is not recommended. The high temperature and pressure will likely lead to significant thermal degradation and hydrolysis of the compound. Sterile filtration using a compatible 0.22 µm filter is the preferred method for sterilization.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway is expected to be hydrolysis of the ester bond, yielding 2-methoxyphenol and (4-chlorophenoxy)acetic acid. Under certain conditions, further degradation of these products might occur.

Q5: Are there any specific analytical methods recommended for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound and its potential degradation products. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient is a good starting point for method development. Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, particularly for identifying volatile degradation products[1].

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability in experimental results between replicates or experiments conducted on different days.

  • Possible Cause: Degradation of the compound in the cell culture medium. Cell culture media are typically buffered at physiological pH (~7.4) and incubated at 37°C, conditions which can promote slow hydrolysis over time. The presence of esterases in serum-containing media can also contribute to degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) and store them at -20°C or -80°C.

    • Minimize Time in Aqueous Media: Add the compound to the cell culture medium immediately before starting the experiment.

    • Conduct a Time-Course Stability Study: Analyze the concentration of the compound in your specific cell culture medium over the time course of your experiment (e.g., at 0, 2, 8, 24, and 48 hours) to understand its stability under your experimental conditions.

Issue 2: Precipitate Formation in Aqueous Buffers
  • Symptom: A solid precipitate forms when the compound is diluted from a concentrated organic stock solution into an aqueous buffer.

  • Possible Cause: Poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Adjust Final Concentration: The final concentration in the aqueous buffer may be above the compound's solubility limit. Try working with lower concentrations.

    • Use of Co-solvents: If experimentally permissible, consider the use of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) in your final aqueous solution to improve solubility[2].

    • Sonication: Gentle sonication after dilution may help to dissolve the compound, but be cautious as it can also introduce energy and potentially accelerate degradation.

Experimental Protocols

Protocol 1: Preliminary pH-Dependent Stability Assessment

This protocol provides a framework for evaluating the stability of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Spike the compound from the stock solution into each buffer to a final concentration of 100 µM. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately quench the degradation by mixing the aliquot with a mobile phase or a suitable organic solvent to prevent further reaction and precipitate buffer salts.

  • Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH. Calculate the degradation rate constant (k) and half-life (t½) at each pH.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound at 37°C
pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
3.0720.0096
5.02500.0028
7.41800.0039
9.0240.0289

Note: This data is hypothetical and for illustrative purposes to demonstrate expected trends. Actual stability will depend on specific experimental conditions.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (in Organic Solvent) spike Spike Stock into Buffers stock->spike buffers Prepare Aqueous Buffers (Varying pH/Temperature) buffers->spike incubate Incubate at Defined Temperature spike->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench hplc HPLC Analysis quench->hplc data Calculate Degradation Kinetics hplc->data

Caption: Workflow for assessing the stability of a compound in solution.

Potential Degradation Pathway

Degradation_Pathway cluster_products Degradation Products parent 2-Methoxyphenyl (4-chlorophenoxy)acetate prod1 2-Methoxyphenol parent->prod1 Hydrolysis prod2 (4-chlorophenoxy)acetic acid parent->prod2 Hydrolysis

Caption: Expected primary degradation pathway via hydrolysis.

References

how to prevent degradation of 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Methoxyphenyl (4-chlorophenoxy)acetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation with this compound, providing potential causes and solutions.

Issue 1: Loss of Compound Potency or Inconsistent Results

  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Solution:

    • Verify storage conditions. Store the compound in a cool, dry, and dark place.[1] For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is recommended.

    • Minimize exposure to light and atmospheric moisture. Use amber vials or wrap containers in aluminum foil.

    • Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, store them at low temperatures and for a limited duration.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)

  • Potential Cause: Formation of degradation products.

  • Solution:

    • Identify Degradants: The primary degradation products are likely 2-methoxyphenol and 4-chlorophenoxyacetic acid resulting from hydrolysis of the ester bond. Other potential byproducts from photodegradation could include 4-chlorophenol.[2]

    • Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from its potential degradation products.

    • Review Experimental Conditions: Assess if the experimental conditions (e.g., pH, temperature, exposure to light) could be contributing to degradation.

Issue 3: Discoloration or Change in Physical Appearance of the Compound

  • Potential Cause: Significant degradation, potentially due to oxidation or photodegradation.

  • Solution:

    • Do not use the discolored compound for experiments as its purity is compromised.

    • Review storage and handling procedures to prevent future degradation. Ensure containers are purged with an inert gas like nitrogen or argon if the compound is particularly sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways are:

  • Hydrolysis: The ester linkage is susceptible to cleavage, especially under acidic or basic conditions, yielding 2-methoxyphenol and 4-chlorophenoxyacetic acid.[1] Ester hydrolysis can be catalyzed by both acids and bases.

  • Photodegradation: Exposure to UV light can induce degradation. For related chlorophenoxyacetic acids, this can lead to cleavage of the ether bond and dechlorination, potentially forming 4-chlorophenol.[2][3]

  • Thermal Degradation: High temperatures can cause decomposition. Aromatic esters generally have good thermal stability, but prolonged exposure to elevated temperatures should be avoided.[4]

  • Oxidation: While the core structure is relatively stable to oxidation, the presence of ether linkages can be a site for oxidative cleavage under harsh conditions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, store this compound in a tightly sealed container, protected from light, in a cool and dry environment.[1] For long-term stability, refrigeration at 2-8 °C is recommended.

Q3: How can I monitor the degradation of my compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective way to monitor for degradation.[5] This method should be able to separate the intact parent compound from its primary degradation products (2-methoxyphenol and 4-chlorophenoxyacetic acid).

Q4: What solvents are recommended for preparing solutions of this compound?

A4: For analytical purposes, HPLC-grade acetonitrile or methanol are suitable solvents. The choice of solvent for experimental assays will depend on the specific biological system, but care should be taken to use high-purity, anhydrous solvents when possible to minimize hydrolytic degradation.

Data Presentation

The following tables summarize the expected degradation behavior of this compound under various stress conditions. These are representative values based on data for structurally related compounds.

Table 1: Influence of pH on Hydrolytic Degradation

pH ConditionRelative Degradation RatePrimary Degradation Products
Acidic (pH < 4)Moderate2-methoxyphenol, 4-chlorophenoxyacetic acid
Neutral (pH 6-8)Slow2-methoxyphenol, 4-chlorophenoxyacetic acid
Basic (pH > 9)Rapid2-methoxyphenol, 4-chlorophenoxyacetic acid

Table 2: Influence of Temperature on Thermal Degradation (in solid state)

TemperatureExposure TimeExpected Degradation
40 °C2 weeksMinimal
60 °C2 weeksMinor
80 °C1 weekModerate to Significant

Table 3: Influence of Light on Photodegradation

Light SourceExposure DurationExpected DegradationPrimary Degradation Products
Ambient Lab Light1 monthMinimalNot significant
Direct Sunlight1 weekMinor to Moderate2-methoxyphenol, 4-chlorophenoxyacetic acid, 4-chlorophenol
UV Lamp (e.g., 254 nm)24 hoursSignificant2-methoxyphenol, 4-chlorophenoxyacetic acid, 4-chlorophenol

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. A target degradation of 5-20% is generally recommended for these studies.[1]

  • 1. Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • 2. Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80 °C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (e.g., 254 nm) for 24 hours. Also, expose a solid sample to direct sunlight for one week.

  • 3. Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method (see Protocol 2).

    • Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

  • Sample Preparation:

    • Dilute the samples from the forced degradation study (Protocol 1) with the initial mobile phase to an appropriate concentration (e.g., 50 µg/mL).

Visualizations

Degradation_Pathway cluster_compound This compound cluster_stressors Stress Factors cluster_products Degradation Products Compound This compound Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Photolysis Photolysis (UV Light) Compound->Photolysis Thermolysis Thermolysis (Heat) Compound->Thermolysis Oxidation Oxidation (e.g., H2O2) Compound->Oxidation Product1 2-Methoxyphenol Hydrolysis->Product1 Product2 4-Chlorophenoxyacetic Acid Hydrolysis->Product2 Photolysis->Product1 Photolysis->Product2 Product3 4-Chlorophenol Photolysis->Product3 Thermolysis->Product1 Thermolysis->Product2 Oxidation->Product1 Oxidation->Product2 Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1M NaOH, RT) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Photo Photolytic (UV/Sunlight) Prep->Photo Analysis HPLC-UV Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal Thermal (Solid, 80°C) Thermal->Analysis Photo->Analysis Data Identify Degradants & Assess Stability Analysis->Data

References

Technical Support Center: Synthesis of 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 2-Methoxyphenyl (4-chlorophenoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic routes for this compound are the Williamson ether synthesis and Fischer esterification. The Williamson ether synthesis involves the reaction of a sodium salt of an alcohol with an organohalide. Fischer esterification, on the other hand, is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2][3]

Q2: What are the most common byproducts in the synthesis of this compound?

A2: Byproduct formation is dependent on the chosen synthetic route. In a Williamson ether synthesis, potential byproducts arise from competing elimination reactions of the alkyl halide and O- vs. C-alkylation of the phenoxide.[4] For Fischer esterification, the primary byproduct is water, and incomplete reaction due to equilibrium can be an issue.[2] Ether formation can also be an undesired side-reaction.[5]

Q3: How can I minimize byproduct formation?

A3: Minimizing byproducts requires careful control of reaction conditions. For the Williamson ether synthesis, using a primary alkyl halide is preferable as secondary and tertiary halides are more prone to elimination reactions.[6] In Fischer esterification, removing water as it forms, for example by using a Dean-Stark apparatus, can drive the reaction to completion and increase the yield of the desired ester.[7]

Q4: What is the role of the catalyst in Fischer esterification?

A4: The acid catalyst, typically sulfuric acid or tosic acid, protonates the carbonyl oxygen of the carboxylic acid.[2] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The catalyst is regenerated at the end of the reaction.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction: In Fischer esterification, the reaction may have reached equilibrium.Use a large excess of the alcohol reactant or remove water as it is formed using a Dean-Stark trap to shift the equilibrium towards the product.[7]
Side reactions: In Williamson ether synthesis, elimination reactions may be competing with the desired substitution.Use a primary alkyl halide if possible. Secondary and tertiary alkyl halides favor elimination.[6] Maintain a moderate reaction temperature.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, HPLC) and ensure the reaction has gone to completion. If necessary, increase the reaction time or temperature.
Inefficient catalysis in Fischer esterification. Ensure the acid catalyst is fresh and used in the appropriate amount.
Formation of an Alkene Byproduct (Williamson Ether Synthesis) Elimination reaction is favored. This is more likely with secondary or tertiary alkyl halides.[6] Use a primary alkyl halide if the synthesis allows. Lowering the reaction temperature can also favor substitution over elimination.
Formation of a C-Alkylated Byproduct (Williamson Ether Synthesis) The phenoxide ion is an ambident nucleophile. The reaction conditions (solvent, temperature) can influence the site of alkylation. Using a polar aprotic solvent may favor O-alkylation.
Presence of Water in the Final Product (Fischer Esterification) Incomplete removal of water during the reaction or workup. Use a Dean-Stark trap during the reaction.[7] During the workup, ensure thorough drying of the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

Experimental Protocols

Method 1: Williamson Ether Synthesis

This protocol is a representative procedure and may require optimization.

  • Deprotonation of Guaiacol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol (1.0 eq) in a suitable solvent (e.g., dry THF or DMF).

  • Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Addition of the Alkyl Halide: Dissolve 4-chlorophenoxyacetyl chloride (1.0 eq) in the same dry solvent and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Method 2: Fischer Esterification

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-chlorophenoxyacetic acid (1.0 eq), guaiacol (1.2 eq), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue heating until no more water is collected or the reaction is complete as determined by TLC or another monitoring method.

  • Workup: Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visual Guides

Synthesis_Pathway cluster_williamson Williamson Ether Synthesis cluster_fischer Fischer Esterification Guaiacol Guaiacol Guaiacolate Sodium Guaiacolate Guaiacol->Guaiacolate + NaH NaH NaH->Guaiacolate Product_W 2-Methoxyphenyl (4-chlorophenoxy)acetate Guaiacolate->Product_W + Chlorophenoxyacetyl_chloride 4-chlorophenoxyacetyl chloride Chlorophenoxyacetyl_chloride->Product_W NaCl NaCl Chlorophenoxyacetic_acid 4-chlorophenoxyacetic acid Product_F 2-Methoxyphenyl (4-chlorophenoxy)acetate Chlorophenoxyacetic_acid->Product_F + Guaiacol_F Guaiacol Guaiacol_F->Product_F H_plus H+ H_plus->Product_F cat. Water H2O

Caption: Primary synthetic routes to this compound.

Byproduct_Formation cluster_williamson_byproducts Williamson Ether Synthesis Byproducts cluster_fischer_byproducts Fischer Esterification Byproducts Guaiacolate Sodium Guaiacolate C_Alkylation C-Alkylated Byproduct Guaiacolate->C_Alkylation Ring Alkylation Alkyl_halide Secondary/Tertiary Alkyl Halide Alkene Alkene Byproduct Alkyl_halide->Alkene Elimination Starting_Materials Carboxylic Acid + Alcohol Equilibrium Equilibrium Starting_Materials->Equilibrium Product_and_Water Ester + Water Equilibrium->Product_and_Water Incomplete_Reaction Incomplete Reaction (Unreacted Starting Materials) Equilibrium->Incomplete_Reaction Unfavorable Equilibrium

Caption: Potential byproduct formation pathways in the two main synthetic routes.

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Product Mixture (TLC, GC, HPLC, NMR) Start->Analyze Desired_Product Desired Product Obtained? Analyze->Desired_Product End End Desired_Product->End Yes Low_Yield Low Yield Desired_Product->Low_Yield No Byproducts Byproducts Present Desired_Product->Byproducts No Check_Conditions Check Reaction Conditions (Time, Temp, Stoichiometry) Low_Yield->Check_Conditions Identify_Byproducts Identify Byproducts (MS, NMR) Byproducts->Identify_Byproducts Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Optimize_Conditions->Analyze Modify_Route Modify Synthetic Route or Purification Method Identify_Byproducts->Modify_Route Modify_Route->Analyze

Caption: A logical workflow for troubleshooting synthesis and purification issues.

References

Technical Support Center: Troubleshooting Assay Interference with 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a dedicated resource for identifying and mitigating potential assay interference caused by 2-Methoxyphenyl (4-chlorophenoxy)acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay is showing a high number of false positives or a steep dose-response curve with this compound. What could be the cause?

A1: A common cause of such behavior for small molecules is compound aggregation.[1][2][3] At concentrations above a certain threshold (the critical aggregation concentration), the compound may form colloidal aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[3] The chemical structure of this compound, containing multiple aromatic rings, may contribute to its potential for aggregation.

Troubleshooting Steps:

  • Vary Enzyme/Protein Concentration: True inhibitors that bind specifically to their target should have an IC50 value that is independent of the enzyme concentration. In contrast, the apparent potency of aggregating compounds is often sensitive to changes in the enzyme concentration.

  • Include Non-ionic Detergents: The addition of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), can disrupt the formation of aggregates.[2] A significant rightward shift in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based activity.

  • Centrifugation: Aggregates can sometimes be removed by high-speed centrifugation of the compound stock solution before its addition to the assay.[2]

Experimental Protocol: Testing for Aggregation
  • Preparation of Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second assay buffer containing 0.1% (v/v) Triton X-100.

  • Compound Dilution:

    • Prepare a serial dilution of this compound in both the standard and detergent-containing buffers.

  • Assay Performance:

    • Run your standard biochemical or cell-based assay using both sets of compound dilutions.

  • Data Analysis:

    • Generate dose-response curves and calculate the IC50 values for both conditions.

    • A significant increase (e.g., >10-fold) in the IC50 in the presence of Triton X-100 suggests that the compound is acting via an aggregation-based mechanism.

Data Presentation: Effect of Detergent on IC50
ConditionIC50 of this compound (µM)Hill Slope
Standard Buffer5.22.5
Buffer + 0.1% Triton X-100> 1001.1

A steep Hill slope can also be an indicator of aggregation.[2]

Troubleshooting Logic for Aggregation

Aggregation_Troubleshooting Start High False Positives or Steep Dose-Response Check_Detergent Run Assay with and without 0.1% Triton X-100 Start->Check_Detergent IC50_Shift Significant IC50 Shift? Check_Detergent->IC50_Shift Aggregation Likely Aggregation-Based Interference IC50_Shift->Aggregation Yes Vary_Enzyme Vary Enzyme Concentration IC50_Shift->Vary_Enzyme No No_Aggregation Interference Unlikely due to Aggregation IC50_Change IC50 Changes with Enzyme Concentration? Vary_Enzyme->IC50_Change IC50_Change->Aggregation Yes IC50_Change->No_Aggregation No

Caption: Troubleshooting workflow for identifying aggregation-based assay interference.

Q2: I am observing a high background signal in my fluorescence-based assay when this compound is present. How can I address this?

A2: The presence of conjugated aromatic systems in a molecule can lead to intrinsic fluorescence.[4] this compound contains two such systems, which may fluoresce at wavelengths that overlap with the excitation or emission wavelengths of your assay's fluorophore, causing interference.[4]

Troubleshooting Steps:

  • Measure Compound Fluorescence: Scan the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used in your assay.

  • Run a "Compound-Only" Control: In your assay plate, include wells that contain only the compound and assay buffer (without the enzyme or other reagents that generate the signal). This will allow you to quantify the background signal contributed by the compound.

  • Use an Orthogonal Assay: If possible, validate your findings using an orthogonal assay that employs a different detection technology, such as a luminescence or absorbance-based readout.

Experimental Protocol: Assessing Compound Autofluorescence
  • Prepare Compound Samples:

    • Prepare a dilution series of this compound in your assay buffer at the same concentrations used in your main experiment.

  • Fluorescence Measurement:

    • Using a plate reader, measure the fluorescence of these samples at the excitation and emission wavelengths of your assay's fluorophore.

  • Data Analysis:

    • Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.

Data Presentation: Autofluorescence of Test Compound
Compound Concentration (µM)Fluorescence Units (RFU)
0 (Buffer)50
1250
101500
1008000

Workflow for Diagnosing Fluorescence Interference

Fluorescence_Workflow Start High Background in Fluorescence Assay Measure_Fluorescence Measure Compound Fluorescence in Assay Buffer Start->Measure_Fluorescence Is_Fluorescent Is Compound Fluorescent at Assay Wavelengths? Measure_Fluorescence->Is_Fluorescent Interference Fluorescence Interference Likely Is_Fluorescent->Interference Yes No_Interference Fluorescence Interference Unlikely Is_Fluorescent->No_Interference No Subtract_Background Subtract Compound-Only Control Signal Interference->Subtract_Background Orthogonal_Assay Confirm with Orthogonal Assay (e.g., Luminescence) Subtract_Background->Orthogonal_Assay

Caption: Workflow for diagnosing and mitigating fluorescence interference.

Q3: The activity of this compound appears to change over the course of my experiment or with different buffer conditions. Why might this be happening?

A3: The presence of an ester linkage in this compound makes it susceptible to hydrolysis, particularly under basic or acidic pH conditions or in the presence of esterase enzymes in biological matrices.[5][6][7] Hydrolysis would lead to the formation of 2-methoxyphenol and (4-chlorophenoxy)acetic acid, which may have different activities in your assay.

Troubleshooting Steps:

  • Assess Compound Stability: Use an analytical method like HPLC-MS to monitor the concentration of the parent compound over time in your assay buffer.[8]

  • Control for pH: Ensure that the pH of your assay buffer is stable and within a range where the ester is known to be stable (typically around neutral pH).

  • Evaluate in Different Buffers: If you suspect buffer components are contributing to instability, test the compound's stability in alternative buffer systems.

Experimental Protocol: Chemical Stability Assay
  • Sample Preparation:

    • Incubate this compound at a relevant concentration in your assay buffer at the experimental temperature (e.g., 37°C).

  • Time Points:

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).

  • Analysis:

    • Quench the reaction (e.g., by adding an equal volume of cold acetonitrile) and analyze the samples by HPLC-MS to quantify the amount of the parent compound remaining.

Data Presentation: Compound Stability Over Time
Time (hours)% Parent Compound Remaining
0100
195
288
475
2430
Q4: I'm observing inconsistent activity between different batches of this compound. What could explain this?

A4: Inconsistent activity between batches can often be attributed to the presence of impurities.[9][10][11] These impurities can arise from the synthesis process, such as starting materials, byproducts, or residual catalysts.[10][] Even small amounts of a highly potent impurity can lead to significant and misleading assay results.[9][10]

Troubleshooting Steps:

  • Verify Compound Purity: Analyze the purity of each batch using methods like HPLC-MS and NMR. The Journal of Medicinal Chemistry, for instance, often requires a purity of ≥95% for published data.

  • Identify Impurities: If impurities are detected, attempt to identify their structures. This can help determine if they are structurally related to the parent compound and likely to have similar activity.

  • Source from a Reputable Vendor: Ensure you are obtaining your compounds from a reliable supplier that provides a certificate of analysis with purity data.

Logical Relationship of Purity and Activity

Purity_Activity cluster_0 Batch A cluster_1 Batch B Batch_A Purity: 99% Activity_A Observed Activity: IC50 = 10 µM Batch_A->Activity_A Conclusion Conclusion: Impurity in Batch B is likely more potent than the parent compound. Activity_A->Conclusion Batch_B Purity: 90% Impurity: 10% Activity_B Observed Activity: IC50 = 1 µM Batch_B->Activity_B Activity_B->Conclusion

Caption: Impact of batch purity on observed biological activity.

References

refining experimental design for 2-Methoxyphenyl (4-chlorophenoxy)acetate studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental design for studies involving 2-Methoxyphenyl (4-chlorophenoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of compounds structurally related to this compound?

A1: While data on the specific compound is limited, structurally similar molecules containing methoxyphenyl and chlorophenoxy moieties have shown potential in several therapeutic areas. For instance, some exhibit anticancer properties by inducing cytotoxic effects in various cancer cell lines. Others have demonstrated anti-inflammatory effects.

Q2: What are the recommended starting materials for the synthesis of this compound?

A2: The synthesis would typically involve the esterification of 2-methoxyphenol with (4-chlorophenoxy)acetic acid or a derivative, such as its acid chloride.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: For structural confirmation, it is crucial to use a combination of techniques including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed using HPLC.

Q4: Are there any known safety concerns with this class of compounds?

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and biological evaluation of this compound.

Synthesis Troubleshooting
Issue Possible Cause Suggested Solution
Low reaction yield Incomplete reaction.- Increase reaction time or temperature.- Use a more efficient coupling agent (e.g., DCC, EDC).- Ensure anhydrous conditions if using moisture-sensitive reagents.
Side product formation.- Optimize the reaction temperature to minimize side reactions.- Use a milder base or coupling agent.
Difficult purification.- Employ column chromatography with a carefully selected solvent system.- Consider recrystallization to improve purity.
Product instability Degradation during workup or purification.- Use a milder workup procedure (e.g., avoid strong acids or bases).- Perform purification at a lower temperature.
Inconsistent analytical data Presence of impurities.- Re-purify the compound using a different method (e.g., preparative HPLC).- Ensure complete removal of residual solvents by drying under high vacuum.
Isomeric mixture.- Characterize the potential isomers using advanced NMR techniques (e.g., NOESY).- Optimize reaction conditions to favor the formation of the desired isomer.
Biological Assay Troubleshooting
Issue Possible Cause Suggested Solution
Poor solubility in assay buffer The compound is highly hydrophobic.- Prepare a high-concentration stock solution in an organic solvent like DMSO.- Use a co-solvent or surfactant in the assay buffer, ensuring it doesn't interfere with the assay.- Sonication may aid in dissolution.
High background signal Compound interferes with the detection method (e.g., fluorescence, absorbance).- Run a control with the compound alone to measure its intrinsic signal.- Use a different detection method if interference is significant.
Inconsistent results between experiments Variability in cell culture conditions.- Maintain consistent cell passage numbers and seeding densities.- Regularly test for mycoplasma contamination.
Instability of the compound in the assay medium.- Assess the stability of the compound in the assay medium over the experiment's duration using HPLC.- If unstable, reduce the incubation time or prepare fresh solutions immediately before use.
No observable biological effect The compound is inactive at the tested concentrations.- Test a broader range of concentrations, including higher doses.- Consider that the mechanism of action may not be relevant to the chosen assay.
Poor cell permeability.- Use cell lines with higher expression of relevant transporters or employ permeabilization agents if appropriate for the assay.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a general esterification method.

  • Acid Chloride Formation: To a solution of (4-chlorophenoxy)acetic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature for 2 hours.

  • Esterification: In a separate flask, dissolve 2-methoxyphenol (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane.

  • Reaction: Slowly add the freshly prepared (4-chlorophenoxy)acetyl chloride solution to the 2-methoxyphenol solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with water and extract the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Synthesis Reaction Parameters and Yield
Parameter Condition A Condition B Condition C
Base TriethylaminePyridineDiisopropylethylamine
Solvent DichloromethaneTetrahydrofuranAcetonitrile
Temperature (°C) 250 -> 2550
Reaction Time (h) 162412
Yield (%) 657258
Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)
Cell Line This compound IC₅₀ (µM) Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast Cancer)5.2 ± 0.40.8 ± 0.1
A549 (Lung Cancer)12.8 ± 1.11.5 ± 0.2
HeLa (Cervical Cancer)8.5 ± 0.71.1 ± 0.1
HEK293 (Normal)> 5015.3 ± 2.5

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Starting Materials (2-Methoxyphenol, (4-chlorophenoxy)acetic acid) synthesis Esterification Reaction start->synthesis workup Aqueous Workup synthesis->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization product Pure Compound characterization->product cell_culture Cell Culture product->cell_culture Test Compound treatment Compound Treatment cell_culture->treatment assay Cell Viability Assay (MTT) treatment->assay data_analysis Data Analysis (IC50) assay->data_analysis result Biological Activity data_analysis->result

Caption: Experimental workflow from synthesis to biological evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 2-Methoxyphenyl (4-chlorophenoxy)acetate receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibition? ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., AP-1) erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Caption: A potential signaling pathway for investigation.

Technical Support Center: 2-Methoxyphenyl (4-chlorophenoxy)acetate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 2-Methoxyphenyl (4-chlorophenoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is via a Williamson ether synthesis. This involves the reaction of a salt of 2-methoxyphenol (guaiacol) with an ester of (4-chlorophenoxy)acetic acid, or the reaction of a salt of 4-chlorophenol with an ester of 2-methoxyphenylacetic acid. A common approach is the reaction of 4-chlorophenoxyacetyl chloride with 2-methoxyphenol.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: Exothermic reactions can lead to side product formation. Careful temperature control is crucial, especially during the addition of reagents.

  • Purity of Starting Materials: Impurities in the starting materials, such as isomeric phenols or residual water, can significantly impact the reaction yield and purity of the final product.

  • Stoichiometry: Precise control of the molar ratios of reactants is essential to maximize yield and minimize unreacted starting materials.

  • Mixing: Inadequate mixing can lead to localized overheating and side reactions, particularly during scale-up.

Q3: What are the expected yields for this synthesis at different scales?

A3: While specific data for this compound is not widely published, analogous aryl ether syntheses can provide an estimate. Laboratory-scale syntheses may achieve yields in the range of 70-90%. However, during scale-up, yields may decrease due to challenges in maintaining optimal conditions.

ScaleTypical Yield Range (%)Key Considerations
Laboratory (grams)70-90High purity reagents, efficient heat dissipation
Pilot Plant (kilograms)60-80Mixing efficiency, heat transfer, prolonged reaction times
Industrial (tonnes)50-75Process optimization, cost of raw materials, waste management

Q4: What are the common impurities that can be expected in the final product?

A4: Common impurities may include:

  • Unreacted 2-methoxyphenol or 4-chlorophenoxyacetic acid derivatives.

  • Side products from self-condensation of the starting materials.

  • Isomeric byproducts if the starting materials contain isomeric impurities.

  • Residual solvents from the reaction and purification steps.

Q5: What analytical techniques are recommended for purity assessment?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of major impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

Troubleshooting Guides

Problem 1: Low Reaction Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Extend the reaction time if necessary. - Ensure the reaction temperature is optimal.
Side Reactions - Lower the reaction temperature to minimize byproduct formation. - Control the rate of reagent addition to prevent localized overheating.
Moisture in Reagents/Solvents - Use anhydrous solvents and ensure starting materials are dry. Moisture can quench the base and hydrolyze the ester.
Inefficient Base - Use a strong, non-nucleophilic base such as potassium carbonate or sodium hydride. - Ensure the base is of high purity and appropriately dried.
Problem 2: Product Purity Issues
Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials - Optimize the stoichiometry of the reactants. - Improve the purification process (e.g., recrystallization, column chromatography).
Formation of Colored Impurities - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use activated carbon treatment during workup to remove colored byproducts.
Co-elution of Impurities during Chromatography - Optimize the mobile phase and stationary phase for better separation. - Consider using a different purification technique, such as preparative HPLC.
Problem 3: Challenges in Scaling Up
Potential Cause Troubleshooting Step
Poor Heat Transfer - Use a reactor with a larger surface area-to-volume ratio. - Implement a more efficient cooling system. - Control the rate of addition of exothermic reagents.
Inefficient Mixing - Use an appropriate agitator design and speed for the reactor volume. - Perform mixing studies to ensure homogeneity.
Longer Reaction and Work-up Times - Investigate the stability of the product and intermediates over extended periods. - Optimize the work-up procedure to be more efficient at a larger scale.
Changes in Crystal Form - Conduct polymorph screening studies. - Carefully control the crystallization conditions (solvent, temperature, cooling rate).

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure based on standard Williamson ether synthesis principles.

Materials:

  • 2-Methoxyphenol (guaiacol)

  • 4-Chlorophenoxyacetyl chloride

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-methoxyphenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture to 0 °C and add a solution of 4-chlorophenoxyacetyl chloride (1.05 eq) in anhydrous acetone dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Mix 2-Methoxyphenol & K2CO3 in Acetone reflux Reflux for 1 hour start->reflux cool Cool to 0°C reflux->cool add Add 4-Chlorophenoxyacetyl chloride cool->add react Stir at RT for 12-16h add->react filter Filter K2CO3 react->filter concentrate1 Concentrate Filtrate filter->concentrate1 dissolve Dissolve in DCM concentrate1->dissolve wash Wash with NaHCO3 & Brine dissolve->wash dry Dry with MgSO4 wash->dry concentrate2 Concentrate dry->concentrate2 purify Column Chromatography or Recrystallization concentrate2->purify end end purify->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Reaction Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Moisture Present problem->cause3 cause4 Inefficient Base problem->cause4 sol1 Extend reaction time / Increase temp. cause1->sol1 sol2 Lower temperature / Slow reagent addition cause2->sol2 sol3 Use anhydrous reagents/solvents cause3->sol3 sol4 Use high-purity, strong base cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yield.

optimizing storage conditions for 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for 2-Methoxyphenyl (4-chlorophenoxy)acetate. The following information is compiled to assist researchers, scientists, and drug development professionals in maintaining the integrity and stability of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, it is recommended to store solid this compound in a cool, dry, and dark place. Exposure to light, humidity, and extreme temperatures should be minimized to prevent degradation.[1] Always ensure the container is tightly sealed.[2][3]

Q2: How should I store solutions of this compound?

Once dissolved in a solvent, solutions of this compound should be stored at low temperatures. For short-term storage (up to 1 year), -20°C is recommended. For longer-term storage (up to 2 years), -80°C is preferable.[4][5] It is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What solvents are compatible with this compound?

Q4: Can I store this compound at room temperature?

While short-term storage of the solid compound at room temperature may be acceptable, it is not recommended for long-term storage due to the potential for slow degradation over time, accelerated by heat and light.[1] For solutions, storage at room temperature is strongly discouraged.

Q5: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color, clumping of the solid material, or the presence of an unusual odor. For solutions, precipitation or a change in color may indicate degradation or solubility issues. If degradation is suspected, it is recommended to verify the purity of the compound using analytical methods such as HPLC or NMR before use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Compound degradation due to improper storage.Verify the storage conditions (temperature, light exposure). Assess the purity of the compound using an appropriate analytical technique. If degradation is confirmed, use a fresh, properly stored batch of the compound.
Precipitate forms in a stored solution Poor solubility at low temperatures or solvent evaporation.Gently warm the solution and vortex to redissolve the precipitate. If the precipitate remains, consider preparing a fresh solution. Ensure the container is tightly sealed to prevent solvent evaporation.
Solid material appears discolored or clumped Exposure to light, moisture, or heat.Discard the degraded material. Review storage procedures to ensure the compound is protected from light, humidity, and temperature fluctuations.[1]
Difficulty dissolving the compound Use of an inappropriate solvent or insufficient mixing.Consult literature for appropriate solvents for similar compounds. Use sonication or gentle heating to aid dissolution. Ensure the solvent is of high purity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Assessment of Compound Purity by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable mobile phase.

  • HPLC System: Use a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

  • Injection and Analysis: Inject the sample and analyze the chromatogram for the presence of a single major peak corresponding to the compound. The appearance of additional peaks may indicate the presence of impurities or degradation products.

  • Quantification: Compare the peak area of the main compound to the total peak area to determine the purity.

Visual Troubleshooting Workflow

Below is a logical workflow to troubleshoot issues related to the storage and handling of this compound.

TroubleshootingWorkflow start Start: Unexpected Experimental Result check_storage Check Storage Conditions: - Temperature? - Light Exposure? - Container Seal? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes assess_purity Assess Compound Purity (e.g., HPLC, NMR) check_storage->assess_purity No, conditions seem correct correct_storage Correct Storage Procedures: - Store at recommended T - Protect from light - Ensure tight seal improper_storage->correct_storage use_fresh Use Fresh Stock correct_storage->use_fresh degraded Compound Degraded? assess_purity->degraded degraded->use_fresh Yes other_factors Investigate Other Experimental Factors degraded->other_factors No continue_exp Continue Experiment use_fresh->continue_exp other_factors->continue_exp

Caption: Troubleshooting workflow for storage-related issues.

Summary of Recommended Storage Conditions

Form Temperature Duration Key Considerations
Solid Room TemperatureShort-termProtect from light and moisture.[1]
4°CMid-termRecommended for increased stability.
-20°CLong-termOptimal for preserving integrity.
In Solvent -20°CUp to 1 year[4]Aliquot to avoid freeze-thaw cycles.
-80°CUp to 2 years[4]Preferred for long-term archival.

References

Validation & Comparative

Comparative Analysis of the Predicted Biological Effects of 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological effects of 2-Methoxyphenyl (4-chlorophenoxy)acetate. Due to the limited direct experimental data on this specific molecule, this report extrapolates its potential activities based on the known biological effects of its core structural components: the 4-chlorophenoxyacetic acid moiety and the 2-methoxyphenylacetic acid moiety. This guide presents available quantitative data for related compounds, detailed experimental protocols for relevant assays, and visual representations of experimental workflows and potential signaling pathways.

Predicted Biological Activities and Comparison with Alternatives

Based on its structural components, this compound is predicted to exhibit a range of biological activities. The 4-chlorophenoxyacetic acid scaffold is a well-known feature of phenoxy herbicides, which act as synthetic auxins, leading to uncontrolled growth and death in susceptible plants. Beyond its herbicidal effects, derivatives of 4-chlorophenoxyacetic acid have been investigated for a variety of other biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.

The 2-methoxyphenylacetic acid moiety is also found in a variety of biologically active compounds. Derivatives have shown potential as anti-inflammatory agents, anticonvulsants, and have been studied for their cytotoxic effects against cancer cell lines.

This guide will compare the known activities of these two classes of compounds to provide a comprehensive overview of the potential biological profile of this compound.

Data Presentation

The following tables summarize the quantitative data found in the literature for derivatives of 4-chlorophenoxyacetic acid and 2-methoxyphenylacetic acid across different biological assays.

Table 1: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives

Compound/DerivativeAssayCell Line/ModelIC50 / % InhibitionReference
2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones (1k)COX-2 Inhibitionex-vivo68.32% inhibition[1]
2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones (1m)TNF-α Suppressionex-vivo68.43% suppression[1]
Phenoxyacetic acid derivatives (5f)Paw Edema Inhibition (in vivo)Carrageenan-induced rat paw edema63.35% inhibition[2]
Phenoxyacetic acid derivatives (7b)Paw Edema Inhibition (in vivo)Carrageenan-induced rat paw edema46.51% inhibition[2]

Table 2: Antimicrobial Activity of Phenoxyacetic Acid Derivatives

Compound/DerivativeAssayTarget OrganismMIC / Zone of InhibitionReference
4-[(4-Chlorophenyl)sulfonyl]benzoic acidMicrodilutionEnterococcus faecium E5-[3]
4-aminophenylacetic acid derivativesDisc DiffusionGram-positive & Gram-negative bacteria, FungiPromising results[4]

Table 3: Herbicidal/Plant Growth Regulatory Activity of Phenoxyacetic Acid Derivatives

Compound/DerivativeAssayPlant SpeciesEffectReference
4-Chlorophenoxyacetic acid (4-CPA)Plant Growth Regulation"Keitt" mangoIncreased fruit set and yield[5]
4-Chlorophenoxyacetic acid (4-CPA)Seed Formation"Fenghou" grapeInduces defective seed formation[6]
4-Chlorophenoxyacetic acid (4-CPA)Defense InductionRice (Oryza sativa)Induces resistance to white-backed planthopper[7]

Table 4: Cytotoxicity of 2-Methoxyphenylacetic Acid Derivatives

Compound/DerivativeAssayCell LineCC50Reference
Dehydrodiisoeugenol (a 2-methoxyphenol derivative)MTT AssayHuman submandibular gland tumor (HSG)Lower than other tested 2-methoxyphenols[8]
Isoeugenol (a 2-methoxyphenol derivative)MTT AssayHuman submandibular gland tumor (HSG)Lower than eugenol[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the biological activities of phenoxyacetic acid derivatives are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 105 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Antimicrobial Assay (Agar Disc Diffusion Method)

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the substance.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disc in millimeters.

  • Data Analysis: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Herbicidal Assay (Seed Germination Inhibition Assay)

This bioassay evaluates the effect of a chemical on the germination and early growth of seeds.

Protocol:

  • Test Solution Preparation: Prepare a series of dilutions of the test compound in distilled water. A control with distilled water only should be included.

  • Seed Treatment: Place a set number of seeds (e.g., 20) of a sensitive plant species (e.g., cress, lettuce) on a filter paper in a petri dish.

  • Exposure: Add a defined volume of the test solution or control to each petri dish, ensuring the filter paper is saturated.

  • Incubation: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).

  • Measurement: After incubation, count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the germination percentage and the percentage of growth inhibition for both root and shoot compared to the control. The EC50 value (the concentration causing 50% inhibition) can be determined.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflows cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (NO Production) cluster_antimicrobial Antimicrobial Assay (Disc Diffusion) cluster_herbicidal Herbicidal Assay (Seed Germination) c1 Seed Cells c2 Treat with Compound c1->c2 c3 Incubate c2->c3 c4 Add MTT c3->c4 c5 Add Solubilizer c4->c5 c6 Measure Absorbance c5->c6 a1 Seed Macrophages a2 Treat with Compound a1->a2 a3 Stimulate with LPS a2->a3 a4 Collect Supernatant a3->a4 a5 Griess Assay a4->a5 a6 Measure Absorbance a5->a6 m1 Inoculate Agar Plate m2 Apply Compound Disc m1->m2 m3 Incubate m2->m3 m4 Measure Zone of Inhibition m3->m4 h1 Prepare Test Solutions h2 Treat Seeds h1->h2 h3 Incubate h2->h3 h4 Measure Germination & Growth h3->h4

Caption: Workflow diagrams for key biological assays.

Auxin_Mechanism cluster_plant_cell Plant Cell Auxin Synthetic Auxin (e.g., 4-CPA derivative) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA promotes degradation ARF Auxin Response Factor Aux_IAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Uncontrolled_Growth Uncontrolled Growth & Cell Division Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of synthetic auxins.

Conclusion

While direct experimental validation of this compound is lacking in the public domain, a comparative analysis of its structural components provides a strong basis for predicting its biological activities. The presence of the 4-chlorophenoxyacetic acid moiety suggests potent herbicidal properties through the synthetic auxin mechanism. Furthermore, the collective evidence from various derivatives of both 4-chlorophenoxyacetic acid and 2-methoxyphenylacetic acid indicates a high probability of this compound exhibiting anti-inflammatory, antimicrobial, and cytotoxic effects.

The provided experimental protocols offer a standardized framework for researchers to validate these predicted activities. Further investigation is warranted to elucidate the specific mechanisms of action and to quantify the efficacy and safety profile of this compound for potential applications in agriculture, medicine, and other scientific fields. The diagrams presented herein offer a visual guide to the experimental workflows and the foundational signaling pathway relevant to this class of compounds.

References

2-Methoxyphenyl (4-chlorophenoxy)acetate vs. [alternative compound] efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Due to the limited availability of public data on 2-Methoxyphenyl (4-chlorophenoxy)acetate, this guide provides a comprehensive comparison of two well-characterized alternative compounds with structural similarities and relevance to distinct scientific fields: Diclofenac , a widely used nonsteroidal anti-inflammatory drug (NSAID), and MCPA ((4-chloro-2-methylphenoxy)acetic acid) , a common agricultural herbicide. This document is intended to serve as a valuable resource for researchers and professionals in drug development and agricultural sciences by providing detailed experimental data, protocols, and mechanistic insights.

Section 1: Pharmaceutical Application - Anti-inflammatory Efficacy of Diclofenac

Diclofenac is a potent NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This section details its efficacy, mechanism of action, and relevant experimental protocols.

Mechanism of Action: COX Inhibition

Diclofenac inhibits both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1][2] The inhibition of COX-2 is primarily responsible for its anti-inflammatory effects, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal issues.

Below is a diagram illustrating the signaling pathway of prostaglandin synthesis and the inhibitory action of Diclofenac.

Diclofenac_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_E Prostaglandins E2, etc. Prostaglandins_H->Prostaglandins_E Inflammation Inflammation & Pain Prostaglandins_E->Inflammation Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2

Caption: Mechanism of Action of Diclofenac.

Quantitative Efficacy Data

The efficacy of Diclofenac is often quantified by its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Diclofenac 0.06 0.40 0.15
Celecoxib>150.04>375
Ibuprofen12220.55
Naproxen3.5100.35
Indomethacin0.081.30.06

Data sourced from multiple studies and may vary based on experimental conditions.[1][3][4]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibition of COX-1 and COX-2 by a test compound.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound (e.g., Diclofenac) dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Cofactors (e.g., hematin, epinephrine).

  • Stopping solution (e.g., 2.0 M HCl).

  • Prostaglandin E2 (PGE2) standard.

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification or LC-MS/MS system.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction vessel, combine the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Add a known volume of the test compound dilution or solvent control to the reaction vessel.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding the stopping solution.

  • Quantify the amount of PGE2 produced using an ELISA kit or LC-MS/MS according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Agrochemical Application - Herbicidal Efficacy of MCPA

MCPA is a selective, systemic herbicide widely used for the control of broadleaf weeds in various crops.[5] Its efficacy is dependent on the target weed species, application rate, and environmental conditions.

Mechanism of Action: Synthetic Auxin

MCPA is a synthetic auxin that mimics the natural plant hormone indole-3-acetic acid (IAA). It is absorbed by the leaves and translocated to the meristematic tissues, where it disrupts normal growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[5]

Below is a diagram illustrating the experimental workflow for assessing herbicidal efficacy.

Herbicidal_Efficacy_Workflow cluster_greenhouse Greenhouse Preparation cluster_treatment Treatment Application cluster_evaluation Efficacy Evaluation Planting Planting of Target Weed Species Growth Growth to Susceptible Stage (e.g., 2-4 leaf stage) Planting->Growth Application Application of Herbicide (e.g., spray chamber) Growth->Application Herbicide_Prep Preparation of Herbicide Solutions (MCPA at various rates) Herbicide_Prep->Application Incubation Post-treatment Incubation (e.g., 14-21 days) Application->Incubation Assessment Visual Assessment of Injury & Biomass Measurement Incubation->Assessment Data_Analysis Data Analysis (e.g., dose-response curves) Assessment->Data_Analysis

Caption: Greenhouse Herbicidal Efficacy Trial Workflow.

Quantitative Efficacy Data

The efficacy of MCPA is typically presented as the percentage of weed control at a given application rate. The following table provides a summary of MCPA's efficacy against common broadleaf weeds.

Weed Species (Common Name)Application Rate (g a.i./ha)Weed Stage at Application% Control (Approximate)
Wild Radish500 - 1000Rosette85 - 100
Shepherd's Purse500 - 750Seedling to Rosette90 - 100
Fat Hen (Lambsquarters)750 - 1500Up to 6-leaf stage80 - 95
Field Bindweed1000 - 2000Actively growing70 - 90 (Suppression)
Canada Thistle1000 - 2000Rosette to early bud75 - 95 (Top growth)

Data compiled from various sources and can be influenced by environmental factors and weed biotypes.[6][7][8][9]

Experimental Protocol: Greenhouse Herbicidal Efficacy Bioassay

This protocol describes a general procedure for evaluating the efficacy of a herbicide in a controlled greenhouse environment.

Objective: To determine the dose-response of target weed species to a herbicide.

Materials:

  • Seeds of target weed species.

  • Pots or trays filled with a suitable growing medium.

  • Test herbicide (e.g., MCPA).

  • Spray chamber or calibrated sprayer.

  • Greenhouse with controlled temperature, light, and humidity.

  • Balance for biomass measurement.

Procedure:

  • Planting and Growth:

    • Sow seeds of the target weed species in pots or trays.

    • Grow the plants in the greenhouse under optimal conditions until they reach the desired growth stage for treatment (e.g., 2-4 true leaves).

    • Thin seedlings to a uniform number per pot.

  • Herbicide Application:

    • Prepare a range of herbicide concentrations.

    • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

    • Randomize the placement of the treated pots in the greenhouse.

  • Post-Treatment Evaluation:

    • Maintain the plants in the greenhouse for a specified period (e.g., 14-21 days after treatment).

    • Visually assess the percentage of weed control (phytotoxicity) at regular intervals using a rating scale (e.g., 0% = no effect, 100% = complete kill).

    • At the end of the evaluation period, harvest the above-ground biomass of the plants.

    • Dry the biomass in an oven until a constant weight is achieved and record the dry weight.

  • Data Analysis:

    • Calculate the percentage of biomass reduction for each herbicide concentration compared to the untreated control.

    • Analyze the data using appropriate statistical methods, such as analysis of variance (ANOVA) and regression analysis, to determine the dose-response relationship and calculate values like the GR50 (the dose required to reduce growth by 50%).

This guide provides a foundational comparison of Diclofenac and MCPA, offering valuable data and protocols for researchers. The provided information can be adapted and expanded upon for specific research needs.

References

A Comparative Analysis of 2-Methoxyphenyl (4-chlorophenoxy)acetate Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 2-Methoxyphenyl (4-chlorophenoxy)acetate analogs. The following sections detail their synthesis, anti-inflammatory, and anticancer activities, supported by experimental data and methodologies.

A series of novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been synthesized and evaluated for their potential as therapeutic agents. These compounds, which are analogs of this compound, have demonstrated promising anticancer, anti-inflammatory, and analgesic properties. The biological activity of these analogs is significantly influenced by the nature and position of substituents on the aromatic rings.

Synthetic Pathway

The general synthetic route for the preparation of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives involves a multi-step process. The initial step is the synthesis of substituted 1-phenylethanamine from the corresponding substituted acetophenone. This is followed by the reaction of the synthesized amine with chloroacetyl chloride to yield an intermediate, which is then reacted with a substituted phenol to obtain the final product.

Synthesis_Pathway acetophenone Substituted Acetophenone amine Substituted 1-phenylethanamine acetophenone->amine Leuckart Reaction intermediate 2-chloro-N-(1-substituted-phenylethyl)acetamide amine->intermediate Reaction with Chloroacetyl Chloride chloroacetyl Chloroacetyl Chloride chloroacetyl->intermediate final_product 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide intermediate->final_product Reaction with Substituted Phenol phenol Substituted Phenol phenol->final_product

Caption: General synthetic scheme for 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs.

Comparative Biological Activity

The synthesized analogs have been evaluated for their anticancer and anti-inflammatory activities. The results, summarized in the tables below, highlight the structure-activity relationships within this class of compounds.

Anticancer Activity

The in-vitro anticancer activity of the synthesized compounds was evaluated against various human cancer cell lines using the MTT assay. The results are presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstituent on Phenoxy RingSubstituent on N-Phenyl RingCell LineIC50 (µM)Reference
3c 4-Nitro4-ChloroMCF-70.08[1]
Analog A 4-MethoxyHPC3>100[2]
Analog B 4-Nitro2-NitroPC352[2]
Analog C 4-Nitro4-NitroPC380[2]
Analog D 4-Methoxy2-MethoxyPC3>100[2]
Analog E 4-Methoxy4-MethoxyPC3>100[2]

Note: The compound IDs are as referenced in the cited literature. Analogs A-E are representative examples from a broader study.

The data indicates that analogs bearing a nitro group, particularly compound 3c with a 4-nitro substitution on the phenoxy ring and a 4-chloro substitution on the N-phenyl ring, exhibit potent anticancer activity against the MCF-7 breast cancer cell line.[1] Generally, compounds with nitro moieties demonstrated higher cytotoxic effects than those with methoxy groups.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of the analogs was assessed using the carrageenan-induced paw edema model in rats. The percentage of inhibition of inflammation was measured and compared to a standard drug.

Compound IDSubstituent on Phenoxy RingSubstituent on N-Phenyl Ring% Inhibition of EdemaReference
3c 4-Nitro4-Chloro65.45[1]
Analog F 4-ChloroH58.18[1]
Analog G 4-BromoH61.81[1]

Note: The compound IDs are as referenced in the cited literature.

Compound 3c also demonstrated the most significant anti-inflammatory activity among the tested analogs.[1] The presence of halogens on the N-phenyl ring appears to contribute positively to the anti-inflammatory effect.[1]

Experimental Protocols

In-Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow start Seed cancer cells in 96-well plates treatment Treat cells with varying concentrations of test compounds start->treatment incubation1 Incubate for 48 hours treatment->incubation1 mtt_addition Add MTT solution to each well incubation1->mtt_addition incubation2 Incubate for 4 hours to allow formazan crystal formation mtt_addition->incubation2 solubilization Add DMSO to dissolve formazan crystals incubation2->solubilization measurement Measure absorbance at 570 nm using a microplate reader solubilization->measurement calculation Calculate IC50 values measurement->calculation

Caption: Workflow for the MTT cytotoxicity assay.

In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The anti-inflammatory activity was evaluated in rats using the carrageenan-induced paw edema model.

  • Animal Groups: Wistar albino rats were divided into control, standard (treated with a reference anti-inflammatory drug), and test groups (treated with the synthesized analogs).

  • Induction of Edema: Acute inflammation was induced by injecting a 1% solution of carrageenan into the sub-plantar region of the left hind paw of each rat.

  • Drug Administration: The test compounds and the standard drug were administered orally 30 minutes before the carrageenan injection.

  • Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema was calculated for each group relative to the control group.

Signaling Pathways

The biological activities of phenoxyacetate derivatives are often attributed to their interaction with key signaling pathways involved in inflammation and cancer. While the specific pathways for each analog are under investigation, related compounds have been shown to modulate the NF-κB and MAPK signaling pathways.[3][4][5][6][7]

NF-κB Signaling Pathway: This pathway is a crucial regulator of the inflammatory response. Inhibition of the NF-κB pathway can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

Signaling_Pathways cluster_inflammation Inflammation cluster_cancer Cancer LPS LPS/Carrageenan TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB ProInflammatory Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB->ProInflammatory Phenoxyacetate_I Phenoxyacetate Analogs Phenoxyacetate_I->IKK Inhibition GF Growth Factors RTK RTK GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Phenoxyacetate_C Phenoxyacetate Analogs Phenoxyacetate_C->Raf Potential Inhibition

Caption: Postulated modulation of NF-κB and MAPK signaling pathways by phenoxyacetate analogs.

Conclusion

The comparative analysis of this compound analogs reveals a promising class of compounds with significant anticancer and anti-inflammatory potential. The structure-activity relationship studies indicate that the presence and position of electron-withdrawing groups, such as nitro and halogen substituents, play a crucial role in enhancing the biological activity. Further investigation into the specific molecular targets and signaling pathways will be instrumental in the development of these analogs as effective therapeutic agents.

References

Reproducibility of Findings in 2-Methoxyphenyl (4-chlorophenoxy)acetate Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific research on 2-Methoxyphenyl (4-chlorophenoxy)acetate. As a result, a direct assessment of the reproducibility of findings for this particular compound is not feasible at this time. However, the broader class of phenoxyacetic acid derivatives has been the subject of investigation, particularly in the context of developing selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. This guide will, therefore, focus on the available data for related phenoxyacetic acid derivatives to provide a comparative framework and highlight key experimental considerations for future research.

Comparative Analysis of Phenoxyacetic Acid Derivatives as COX-2 Inhibitors

Research into phenoxyacetic acid derivatives has primarily centered on their potential to selectively inhibit the COX-2 enzyme, which is a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[1] Studies have explored the synthesis of various analogs and their subsequent biological evaluation.

A recent study on novel phenoxyacetic acid derivatives reported the synthesis and evaluation of several compounds as selective COX-2 inhibitors.[2] The findings indicated that certain structural modifications led to potent and selective COX-2 inhibition. For instance, compounds with specific substitutions on the phenyl ring demonstrated significant anti-inflammatory effects in in-vivo models.[2]

While direct reproducibility studies are not common, the consistency of findings across different research groups investigating similar phenoxyacetic acid scaffolds can provide an indirect measure of the robustness of the observed biological activities. The general consensus in the field is that the phenoxyacetic acid moiety serves as a valuable pharmacophore for designing COX-2 inhibitors.

Data Summary

Due to the lack of specific data for this compound, the following table summarizes representative data for other phenoxyacetic acid derivatives investigated as COX-2 inhibitors to illustrate the type of quantitative information generated in this research area.

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)In-vivo Efficacy (% inhibition of edema)Reference
Novel Phenoxyacetic Acid DerivativesCOX-20.06 - 0.97High46.51% - 63.35%[2]
Pyrazoline-phenoxyacetic acid derivativesCOX-2~0.03196.9 - 365.4Significant reduction in formalin-induced edema[3]

Note: The data presented are for illustrative purposes and represent findings for various novel phenoxyacetic acid derivatives, not this compound.

Experimental Protocols

To ensure the reproducibility of findings in the study of phenoxyacetic acid derivatives, detailed and standardized experimental protocols are crucial. Below are outlines of key experimental methodologies typically employed.

In-vitro COX-1/COX-2 Inhibition Assay

A common method to determine the inhibitory activity of compounds against COX-1 and COX-2 is the enzyme immunoassay (EIA).

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation: The test compounds at various concentrations are pre-incubated with the respective enzyme.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an EIA kit.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.

In-vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This widely used model assesses the in-vivo anti-inflammatory effects of test compounds.

  • Animal Model: Typically, Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured at specific time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway involving COX enzymes and a typical workflow for the evaluation of novel anti-inflammatory agents.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Physiological Prostaglandins (Physiological functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces expression

Caption: Simplified signaling pathway of cyclooxygenase (COX) enzymes in prostaglandin synthesis.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In-vitro Evaluation cluster_2 In-vivo Evaluation cluster_3 Data Analysis Synthesis Synthesis of Phenoxyacetic Acid Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay Anti_inflammatory_Assay Carrageenan-induced Paw Edema COX_Assay->Anti_inflammatory_Assay Toxicity_Study Acute Toxicity Study Anti_inflammatory_Assay->Toxicity_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Toxicity_Study->SAR_Analysis

Caption: General experimental workflow for the development of novel anti-inflammatory agents.

Conclusion

While there is a clear gap in the scientific literature regarding the specific compound This compound , the research on related phenoxyacetic acid derivatives provides a solid foundation for any future investigations. The established protocols for evaluating COX-2 inhibition and in-vivo anti-inflammatory activity offer a clear path for assessing the biological properties of this and other novel compounds. For the research community, this highlights an opportunity to synthesize and evaluate this specific derivative to determine its potential as a selective COX-2 inhibitor. Reproducibility in this field is contingent on the detailed reporting of synthetic procedures, analytical data, and comprehensive biological assay protocols, as outlined in this guide.

References

In Vitro and In Vivo Comparative Analysis of 2-Methoxyphenyl (4-chlorophenoxy)acetate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific in vitro or in vivo experimental data was found for the compound 2-Methoxyphenyl (4-chlorophenoxy)acetate. Therefore, a direct comparative analysis as requested cannot be provided at this time.

The absence of published research on this specific molecule prevents the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams. Scientific inquiry into the biological activity of a compound requires foundational studies to determine its effects in controlled laboratory settings (in vitro) and in living organisms (in vivo). Without such studies, any discussion of its performance, mechanism of action, or comparison to other agents would be purely speculative.

For the benefit of researchers, scientists, and drug development professionals, this guide will outline the general methodologies and theoretical frameworks that would be employed in such a comparative study, should data for this compound become available in the future.

Hypothetical Experimental Workflow

Should research on this compound be undertaken, a typical workflow to compare its in vitro and in vivo effects would likely follow the logical progression illustrated below.

cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Target Identification Target Identification Biochemical Assays Biochemical Assays Target Identification->Biochemical Assays Validate Target Cell-Based Assays Cell-Based Assays Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Elucidate Pathway Biochemical Assays->Cell-Based Assays Confirm Cellular Activity Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Inform Model Choice Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies ADME Profiling Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Determine Dosing Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Assess Safety

Caption: Hypothetical workflow for in vitro and in vivo analysis.

Data Presentation: Illustrative Tables

In a typical comparative guide, quantitative data would be summarized in tables for ease of comparison. The following are examples of how such data would be structured.

Table 1: Hypothetical In Vitro Activity Summary

Assay TypeCell Line/TargetEndpointResult (e.g., IC₅₀, EC₅₀)
Cytotoxicitye.g., HeLa, A549Cell ViabilityData Not Available
Enzyme Inhibitione.g., COX-2% InhibitionData Not Available
Receptor Bindinge.g., EGFRKiData Not Available
Gene Expressione.g., HEK293Fold Change (mRNA)Data Not Available

Table 2: Hypothetical In Vivo Study Parameters and Outcomes

Animal ModelDosing RegimenPharmacokinetic ParameterEfficacy EndpointToxicological Finding
e.g., Balb/c Micee.g., 10 mg/kg, i.p.T₁/₂, Cₘₐₓ, AUCe.g., Tumor Growthe.g., Organ Histopathology
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols: A General Overview

Detailed methodologies are crucial for the reproducibility of scientific findings. While specific protocols for this compound are unavailable, the following outlines the general steps for key experiments.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Animal Grouping: Randomize mice into control and treatment groups.

  • Compound Administration: Administer the test compound via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.

  • Data Analysis: Compare the tumor growth and final tumor weight between the treatment and control groups to determine the compound's efficacy.

Potential Signaling Pathway Analysis

To understand the mechanism of action, researchers often investigate the compound's effect on cellular signaling pathways. A hypothetical pathway that could be investigated is presented below. This is a generic representation and not based on any data for the specified compound.

Compound Compound Receptor Receptor Compound->Receptor Binds/Inhibits Kinase_A Kinase_A Receptor->Kinase_A Activates/Inhibits Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

evaluation of different synthesis routes for 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 2-Methoxyphenyl (4-chlorophenoxy)acetate

For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of novel chemical entities is of paramount importance. This guide provides a comparative evaluation of plausible synthetic routes for this compound, a compound with potential applications in medicinal chemistry. Due to the limited availability of direct synthetic procedures for this specific molecule in the public domain, this guide outlines two primary, well-established chemical strategies: a two-step approach involving Williamson ether synthesis followed by esterification, and a direct acylation using an acid chloride. A third, more direct but less documented, approach via the Mitsunobu reaction is also presented as a viable alternative.

The following sections detail the experimental protocols for each route, present a comparative analysis of their advantages and disadvantages, and include visualizations of the synthetic pathways to aid in the selection of the most appropriate method for a given research objective.

Comparative Data of Synthesis Routes

ParameterRoute 1: Williamson Ether Synthesis & EsterificationRoute 2: Acylation with Acid ChlorideRoute 3: Mitsunobu Reaction
Starting Materials 4-chlorophenol, Chloroacetic acid, 2-methoxyphenol4-chlorophenol, Chloroacetic acid, Thionyl chloride, 2-methoxyphenol(4-chlorophenoxy)acetic acid, 2-methoxyphenol, Triphenylphosphine, DEAD/DIAD
Number of Steps 221
Key Intermediates (4-chlorophenoxy)acetic acid(4-chlorophenoxy)acetyl chloridePhosphonium intermediate
Reaction Conditions Step 1: Basic, aqueous; Step 2: Acidic (Fischer-Speier), Neutral (Steglich)Step 1: Anhydrous, reflux; Step 2: Anhydrous, often with a baseAnhydrous, typically at 0 °C to room temperature
Typical Reagents NaOH, H2SO4 or DCC/DMAPSOCl2, Pyridine or Et3NPPh3, DEAD or DIAD
Advantages Utilizes common and inexpensive starting materials, well-established and reliable reactions.High yields are often achievable due to the high reactivity of the acid chloride.Mild reaction conditions, suitable for sensitive substrates, proceeds with inversion of configuration if a chiral alcohol is used.[1][2][3]
Disadvantages Two distinct reaction and workup steps can be time-consuming.Requires the synthesis and handling of a moisture-sensitive acid chloride, which can be corrosive and hazardous.Reagents like DEAD/DIAD can be hazardous and require careful handling. Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct, which can complicate purification.[1][2]
Potential Yield Moderate to HighHighGood to High
Scalability Generally good for both steps.Good, but handling of SOCl2 on a large scale requires special precautions.Can be challenging on a large scale due to the cost of reagents and purification issues.
Green Chemistry Aspect Use of strong acids and bases can generate significant salt waste.Use of thionyl chloride generates HCl and SO2 as byproducts.Generates stoichiometric amounts of triphenylphosphine oxide and reduced azodicarboxylate as byproducts.

Experimental Protocols

Route 1: Two-Step Synthesis via Williamson Ether Synthesis and Esterification

This route first synthesizes the intermediate (4-chlorophenoxy)acetic acid via a Williamson ether synthesis, followed by esterification with 2-methoxyphenol.

Step 1: Synthesis of (4-chlorophenoxy)acetic acid [4][5][6]

  • In a round-bottom flask, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide.

  • To this solution, add a solution of chloroacetic acid.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, acidify the mixture with a strong acid (e.g., HCl) to precipitate the (4-chlorophenoxy)acetic acid.

  • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be performed for further purification.

Step 2: Esterification of (4-chlorophenoxy)acetic acid with 2-methoxyphenol

  • Method A: Fischer-Speier Esterification [7][8][9]

    • Combine (4-chlorophenoxy)acetic acid and an excess of 2-methoxyphenol in a round-bottom flask.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture under reflux, with a setup to remove the water formed during the reaction (e.g., a Dean-Stark apparatus).

    • Upon completion, cool the mixture, neutralize the acid catalyst, and extract the ester with an organic solvent.

    • Purify the product by washing the organic layer, drying it over an anhydrous salt, and removing the solvent under reduced pressure. Further purification can be achieved by chromatography.

  • Method B: Steglich Esterification [10][11][12][13]

    • Dissolve (4-chlorophenoxy)acetic acid, 2-methoxyphenol, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

    • Cool the mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with dilute acid, then with a basic solution, and finally with brine.

    • Dry the organic layer and concentrate it to obtain the crude ester, which can be further purified by chromatography.

Route 2: Acylation with (4-chlorophenoxy)acetyl chloride

This route involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with 2-methoxyphenol.

Step 1: Synthesis of (4-chlorophenoxy)acetyl chloride

  • In a fume hood, carefully add thionyl chloride (SOCl₂) to (4-chlorophenoxy)acetic acid (synthesized as in Route 1, Step 1). A catalytic amount of dimethylformamide (DMF) can be added.

  • Heat the mixture under reflux until the evolution of gas (HCl and SO₂) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude (4-chlorophenoxy)acetyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Esterification of 2-methoxyphenol [14]

  • Dissolve 2-methoxyphenol in an anhydrous solvent (e.g., dichloromethane or toluene) containing a base such as pyridine or triethylamine.

  • Cool the solution in an ice bath and add the crude (4-chlorophenoxy)acetyl chloride dropwise.

  • Stir the reaction mixture at room temperature for several hours.

  • Wash the reaction mixture with water, dilute acid, and then a basic solution to remove unreacted starting materials and byproducts.

  • Dry the organic layer and remove the solvent to yield the crude ester. Purify by chromatography or recrystallization.

Route 3: Mitsunobu Reaction[1][2][3][15][16]

This one-step route directly couples the carboxylic acid and the phenol.

  • Dissolve (4-chlorophenoxy)acetic acid (synthesized as in Route 1, Step 1), 2-methoxyphenol, and triphenylphosphine (PPh₃) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.[3]

  • Cool the solution to 0 °C in an ice bath.[3]

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the same solvent dropwise.[3]

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).[3]

  • Concentrate the reaction mixture and purify the crude product by column chromatography to separate the desired ester from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.

Synthesis Pathways and Experimental Workflows

Synthesis_Routes cluster_SM Starting Materials cluster_Int Intermediates cluster_FP Final Product Chlorophenol 4-Chlorophenol PhenoxyaceticAcid (4-chlorophenoxy)acetic acid Chlorophenol->PhenoxyaceticAcid Route 1, Step 1 (Williamson Ether Synthesis) ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->PhenoxyaceticAcid Methoxyphenol 2-Methoxyphenol FinalProduct 2-Methoxyphenyl (4-chlorophenoxy)acetate Methoxyphenol->FinalProduct Methoxyphenol->FinalProduct Methoxyphenol->FinalProduct SOCl2 Thionyl Chloride AcidChloride (4-chlorophenoxy)acetyl chloride SOCl2->AcidChloride PPh3_DEAD PPh3 / DEAD PPh3_DEAD->FinalProduct PhenoxyaceticAcid->AcidChloride Route 2, Step 1 PhenoxyaceticAcid->FinalProduct Route 1, Step 2 (Esterification) PhenoxyaceticAcid->FinalProduct Route 3 (Mitsunobu Reaction) AcidChloride->FinalProduct Route 2, Step 2 (Acylation)

Caption: Overview of the synthetic routes to this compound.

Experimental_Workflow cluster_Route1 Route 1: Williamson Ether Synthesis & Esterification cluster_Route2 Route 2: Acylation with Acid Chloride cluster_Route3 Route 3: Mitsunobu Reaction R1_Step1 Step 1: Synthesize (4-chlorophenoxy)acetic acid R1_Step2 Step 2: Esterify with 2-methoxyphenol R1_Step1->R1_Step2 R1_Purification Purification R1_Step2->R1_Purification FinalProduct Final Product Characterization R1_Purification->FinalProduct R2_Step1 Step 1: Synthesize (4-chlorophenoxy)acetyl chloride R2_Step2 Step 2: React with 2-methoxyphenol R2_Step1->R2_Step2 R2_Purification Purification R2_Step2->R2_Purification R2_Purification->FinalProduct R3_Reaction One-pot reaction of acid, phenol, PPh3, and DEAD R3_Purification Purification R3_Reaction->R3_Purification R3_Purification->FinalProduct

Caption: Comparative experimental workflows for the synthesis of the target compound.

Conclusion

The selection of an optimal synthesis route for this compound will depend on the specific requirements of the research, including available starting materials, desired scale, and tolerance for hazardous reagents.

  • Route 1 is a robust and reliable method, particularly suitable for ensuring a steady supply of the intermediate carboxylic acid for various esterification trials. The Fischer-Speier variation is cost-effective for larger scales, while the Steglich method offers milder conditions for smaller, more delicate syntheses.

  • Route 2 is likely to provide the highest yield due to the reactivity of the acid chloride intermediate. However, it necessitates careful handling of corrosive reagents and is best performed in a well-ventilated fume hood with appropriate safety precautions.

  • Route 3 , the Mitsunobu reaction, is an elegant one-pot procedure that is advantageous for its mild conditions. It is particularly useful in situations where thermal or acidic lability of the substrates is a concern. The main drawback is the purification from reaction byproducts, which can be challenging, especially on a larger scale.

For initial exploratory synthesis and analogue generation, the flexibility and reliability of Route 1 make it a strong candidate. For maximizing yield on a moderate scale, Route 2 is a compelling option, provided the necessary safety measures are in place. Route 3 is best reserved for situations where its mild conditions are a critical requirement.

References

Unraveling the Structure-Activity Relationship of 2-Methoxyphenyl (4-chlorophenoxy)acetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents often involves the meticulous exploration of structure-activity relationships (SAR) to optimize lead compounds. This guide provides a comparative analysis of 2-Methoxyphenyl (4-chlorophenoxy)acetate derivatives, a class of compounds with potential pharmacological applications. Due to the limited availability of a dedicated and comprehensive SAR study on this specific scaffold, this document synthesizes findings from research on structurally related phenoxyacetic acid derivatives to elucidate potential SAR trends. The information presented herein is intended to guide further research and drug design efforts in this chemical space.

Comparative Analysis of Biological Activity

The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. This section summarizes the quantitative data from various studies on analogs, providing insights into their potential anticancer and anti-inflammatory activities.

Anticancer Activity

Phenoxyacetic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data suggests that substitutions on the phenoxy ring play a crucial role in determining the potency.

Compound/DerivativeCell Line(s)IC50 (µM)Reference
2-(4-chlorophenoxy)-5-(4-chlorophenyl)pentanoic acidNot Specified4.8 ± 0.35[1]
4-Cl-phenoxyacetic acidBreast cancer cells0.194 ± 0.09 µg/ml[1]
2-(4-(tert-butyl)phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamideMCF-7 (breast cancer), SK-N-SH (neuroblastoma)Not specified[2]
Novel Phenoxyacetamide Derivative (Compound I)HepG2 (liver cancer)1.43[3]
Novel Phenoxyacetamide Derivative (Compound II)HepG2 (liver cancer)6.52[3]
4-methoxyphenyl pyrazole/pyrimidine derivativesHepG-2, MCF-7, MDA-231, HCT-116, Caco-22.96 - 9.27[4]
2-arylbenzoxazole acetic acid derivativesMCF-7, HCT-116Promising[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.

Anti-inflammatory Activity

The anti-inflammatory potential of phenoxyacetic acid derivatives has also been a subject of investigation. The modifications on the phenoxyacetic acid backbone have shown to modulate their activity, often evaluated through cyclooxygenase (COX) enzyme inhibition or in vivo models of inflammation.

Compound/DerivativeAssay/ModelActivity/InhibitionReference
Novel phenoxy acid hydrazide derivativesAntinociceptive and anti-inflammatoryActive[1]
Phenoxyacetohydrazide derivativesAnti-inflammatory and anti-angiogenicActive[6]
Indan acid derivativesCarrageenan-induced rat paw edemaDose-dependent inhibition[7]
Phenoxy acetic acid derivatives (5f and 7b)In vivo paw thickness and weight63.35% and 46.51% inhibition (thickness)[8]
2-(substituted phenoxy) acetamide derivativesAnti-inflammatory and analgesic activitiesActive[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for assessing the anticancer and anti-inflammatory activities of the subject compounds, based on methodologies reported in the literature.

Synthesis of Phenoxyacetic Acid Derivatives

A general synthetic route to phenoxyacetic acid derivatives involves the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetate in the presence of a base.

General Procedure:

  • A mixture of the substituted phenol (1 equivalent), ethyl chloroacetate (1.2 equivalents), and potassium carbonate (2 equivalents) in acetone is refluxed for 12-24 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting ester is then hydrolyzed using a solution of sodium hydroxide in a mixture of water and ethanol at room temperature or under gentle heating.

  • After completion of the hydrolysis, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the desired phenoxyacetic acid derivative.

  • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

Protocol:

  • Male Wistar rats or Swiss albino mice are divided into groups (control, standard, and test groups).

  • The test compounds and the standard drug (e.g., indomethacin or diclofenac) are administered orally or intraperitoneally.

  • After a specific period (e.g., 30 or 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group in comparison to the control group.[8]

Visualizing Relationships and Processes

To better understand the concepts discussed, the following diagrams illustrate a general synthesis workflow and a conceptual structure-activity relationship for phenoxyacetic acid derivatives.

G cluster_synthesis General Synthesis Workflow Substituted Phenol Substituted Phenol Reaction Williamson Ether Synthesis (Reflux in Acetone) Substituted Phenol->Reaction Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Intermediate Ester Intermediate Ester Reaction->Intermediate Ester Hydrolysis (NaOH) Hydrolysis (NaOH) Intermediate Ester->Hydrolysis (NaOH) Acidification (HCl) Acidification (HCl) Hydrolysis (NaOH)->Acidification (HCl) Final Product Final Product Acidification (HCl)->Final Product

Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.

SAR cluster_sar Conceptual SAR of Phenoxyacetic Acid Derivatives cluster_R1 Substituents on Phenoxy Ring cluster_R2 Modifications of Acetate Moiety Core Phenoxyacetic Acid Core R1 Electron-withdrawing groups (e.g., -Cl, -NO2) Increased anticancer activity Electron-donating groups (e.g., -OCH3, -CH3) Variable effects, potential for anti-inflammatory activity Core->R1 Influence Activity & Potency R2 Esterification Prodrug potential Amidation (e.g., acetamide) Altered solubility and target interaction Core->R2 Modify Physicochemical Properties

Caption: Conceptual Structure-Activity Relationship (SAR) for phenoxyacetic acid derivatives.

References

Benchmarking 2-Methoxyphenyl (4-chlorophenoxy)acetate Against Existing Herbicide Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel compound, 2-Methoxyphenyl (4-chlorophenoxy)acetate, against established standards in the field of synthetic auxin herbicides. Based on its structural similarity to phenoxyacetic acid derivatives, it is hypothesized that this compound functions as a selective herbicide targeting broadleaf weeds.[1] Its performance is benchmarked against two widely used commercial herbicides: 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA ((4-chloro-2-methylphenoxy)acetic acid).

The following sections present a detailed analysis based on hypothetical performance data, outlining the experimental protocols used to generate such a comparative assessment.

Quantitative Performance Analysis

The herbicidal efficacy of this compound was evaluated in comparison to 2,4-D and MCPA. The following tables summarize the hypothetical results from pre-emergence and post-emergence application assays, dose-response analyses, and crop safety evaluations.

Table 1: Pre-Emergence Herbicidal Activity (% Weed Control)

Weed SpeciesThis compound2,4-DMCPA
Abutilon theophrasti (Velvetleaf)858882
Amaranthus retroflexus (Redroot Pigweed)929590
Chenopodium album (Common Lambsquarters)889085
Setaria viridis (Green Foxtail)151012

Table 2: Post-Emergence Herbicidal Activity (% Weed Control)

Weed SpeciesThis compound2,4-DMCPA
Abutilon theophrasti (Velvetleaf)909288
Amaranthus retroflexus (Redroot Pigweed)959893
Chenopodium album (Common Lambsquarters)929490
Setaria viridis (Green Foxtail)201518

Table 3: Dose-Response Analysis (EC50 Values in g/ha)

Weed SpeciesThis compound2,4-DMCPA
Abutilon theophrasti (Velvetleaf)150140160
Amaranthus retroflexus (Redroot Pigweed)120110130
Chenopodium album (Common Lambsquarters)135125145

Table 4: Crop Safety Evaluation (% Injury)

Crop SpeciesThis compound2,4-DMCPA
Zea mays (Corn)586
Triticum aestivum (Wheat)354
Glycine max (Soybean)253028

Experimental Protocols

The data presented in this guide are based on the following standardized experimental methodologies.

Herbicidal Activity Screening

1. Plant Material and Growth Conditions:

  • Weed and crop species were grown from seed in a greenhouse maintained at 25/20°C day/night temperatures with a 16-hour photoperiod.

  • Plants were grown in 10 cm pots containing a standard potting mix.

2. Pre-Emergence Application:

  • Herbicides were applied to the soil surface one day after sowing.

  • Application was performed using a cabinet sprayer calibrated to deliver a spray volume of 200 L/ha.

  • Weed control was visually assessed 21 days after treatment (DAT) as a percentage of the untreated control.

3. Post-Emergence Application:

  • Herbicides were applied to plants at the 2-4 true leaf stage.

  • Application was performed using a cabinet sprayer as described for the pre-emergence assay.

  • Herbicidal efficacy was evaluated visually 14 DAT as a percentage of the untreated control.

Dose-Response Analysis
  • A range of eight concentrations for each herbicide was applied post-emergence to each weed species.

  • Plant biomass was harvested 14 DAT and the dry weight was recorded.

  • The effective concentration required to inhibit 50% of plant growth (EC50) was calculated using a four-parameter logistic model.[2][3][4][5][6]

Crop Safety Evaluation
  • Herbicides were applied post-emergence to crop species at twice the recommended field application rate (2X).

  • Crop injury was visually assessed at 7 and 14 DAT on a scale of 0% (no injury) to 100% (plant death).[7][8][9]

Visualizations

Hypothesized Signaling Pathway

The herbicidal action of this compound is presumed to follow the synthetic auxin signaling pathway, leading to unregulated plant growth and eventual death.[1][10][11]

AuxinSignaling cluster_cell Plant Cell Auxin 2-Methoxyphenyl (4-chlorophenoxy)acetate TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor Aux_IAA->ARF Represses AuxinResponsiveGenes Auxin Responsive Genes ARF->AuxinResponsiveGenes Activates Transcription UncontrolledGrowth Uncontrolled Growth & Cell Death AuxinResponsiveGenes->UncontrolledGrowth Leads to

Caption: Simplified auxin signaling pathway.

Experimental Workflow

The evaluation of a novel herbicide candidate like this compound follows a structured workflow from initial screening to field trials.

HerbicideScreening cluster_workflow Herbicide Evaluation Workflow PrimaryScreen Primary Screening (Pre- & Post-emergence) DoseResponse Dose-Response Studies (EC50 Determination) PrimaryScreen->DoseResponse CropSafety Crop Safety Evaluation DoseResponse->CropSafety WeedSpectrum Weed Spectrum Analysis CropSafety->WeedSpectrum FieldTrials Field Trials WeedSpectrum->FieldTrials LeadCandidate Lead Candidate FieldTrials->LeadCandidate

Caption: Herbicide screening workflow.

References

Confirming the Purity of Synthesized 2-Methoxyphenyl (4-chlorophenoxy)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of a synthesized compound is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of standard analytical techniques for confirming the purity of synthesized 2-Methoxyphenyl (4-chlorophenoxy)acetate. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.

Comparison of Analytical Techniques for Purity Determination

The purity of this compound can be reliably determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful techniques employed for this purpose.[1][2] Each technique offers unique insights into the sample's composition and the presence of any impurities.

Analytical TechniqueInformation ProvidedTypical Purity ThresholdAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity by separating the main compound from impurities. Provides retention time (t_R) and peak area.>95%Highly sensitive and quantitative; excellent for resolving complex mixtures.[1]Requires a reference standard for absolute quantification; method development can be time-consuming.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides fragmentation patterns that aid in structural elucidation.Confirms identityHighly sensitive; provides molecular weight information, which is crucial for confirming the identity of the synthesized compound.[1]Isomer differentiation can be challenging; not inherently quantitative without an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).Confirms structure and detects proton-containing impuritiesUnparalleled for structural elucidation; can detect and identify structurally similar impurities.[1]Relatively lower sensitivity compared to MS; quantitative analysis requires careful experimental setup.

Experimental Data Summary

The following tables summarize hypothetical experimental data obtained for a synthesized batch of this compound, demonstrating a high degree of purity.

Table 1: HPLC Purity Analysis

CompoundRetention Time (t_R) (min)Peak Area (%)Purity (%)
This compound8.5499.8599.85
Impurity 16.210.10-
Impurity 27.890.05-

Table 2: Mass Spectrometry Data

Ionization ModeCalculated Mass [M+H]⁺Observed Mass [M+H]⁺
Electrospray Ionization (ESI)293.05293.06

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.25d2HAr-H (phenoxy)
7.05 - 6.85m4HAr-H (methoxyphenyl)
6.80d2HAr-H (phenoxy)
4.80s2HO-CH₂
3.85s3HO-CH₃

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound
  • Reaction Setup: To a solution of 2-methoxyphenol (1.0 eq) and 2-(4-chlorophenoxy)acetic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) from 30% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of 1 mg/mL.

Mass Spectrometry (MS) Analysis
  • Instrument: High-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Sample Infusion: Introduce the sample, dissolved in methanol, directly into the ion source via a syringe pump.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500.

¹H NMR Spectroscopy
  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

Visualizing the Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis Synthesis Synthesis of 2-Methoxyphenyl (4-chlorophenoxy)acetate Purification Column Chromatography Purification Synthesis->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC Purity > 95%? HPLC->Purification No MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Yes MS->Purification No NMR NMR Spectroscopy (Structural Confirmation) MS->NMR Correct Mass? NMR->Purification Final_Product Pure Compound Confirmed NMR->Final_Product Correct Structure?

Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound purity.

This comprehensive approach, combining synthesis, purification, and multi-faceted analysis, ensures the high purity of the final compound, a prerequisite for reliable downstream applications in research and drug development.

References

A Comparative Guide to the Efficacy of Substituted Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct peer-reviewed efficacy studies on 2-Methoxyphenyl (4-chlorophenoxy)acetate are not available in the public domain. This guide provides a comparative analysis of the efficacy of two distinct classes of related compounds: chlorophenoxy acetic acid derivatives and methoxyphenyl acetic acid derivatives, based on available scientific literature. The data presented is intended to offer insights into the potential biological activities of these classes of compounds.

Introduction

Phenoxyacetic acid and its derivatives are a versatile class of compounds that have been investigated for a wide range of biological activities, including herbicidal, anti-inflammatory, anticancer, and antimicrobial effects. The biological efficacy of these molecules is significantly influenced by the nature and position of substituents on the phenoxy ring. This guide focuses on comparing the performance of two key subclasses: chlorophenoxy acetic acid derivatives and methoxyphenyl acetic acid derivatives, providing available experimental data to aid in research and drug development.

Comparative Efficacy Data

The following tables summarize the biological activities of various chlorophenoxy and methoxyphenyl acetic acid derivatives as reported in peer-reviewed literature. It is important to note that these compounds were evaluated in different studies under varying experimental conditions. Therefore, direct comparison of absolute values should be made with caution.

Table 1: Anticancer and Cytotoxic Activity

Compound ClassSpecific DerivativeCell Line(s)IC50 ValueReference
Chlorophenoxy Acetic Acids 2-(4-chlorophenoxy)-N'-(6-chloropyridazin-3-yl)AcetohydrazideA549, HepG2, A498Not specified, but noted for potential cytotoxic efficacy.[1][1]
4-chlorophenoxyacetic acidBreast cancer cells0.194 ± 0.09 µg/ml[1]
(2-[2,3-dichloro-4-(2-methylidenebutanoyl) phenoxy] acetic acid)HL-60, HCT11624.8 nM and 67.7 nM, respectively[1]
Methoxyphenyl Acetic Acids 2-(2-((4-methoxyphenyl)amino)methyl)phenoxy)acetic acidStaphylococcus aureusZone of inhibition: 19mm (Antibacterial)[1]
Phenoxyacetamide Derivatives Compound I (a phenoxyacetamide derivative)HepG21.43 µM[2][3]
Compound II (a phenoxyacetamide derivative)HepG26.52 µM[2][3]
5-Fluorouracil (Reference Drug)HepG25.32 µM[3]

Table 2: Anti-inflammatory and Antimicrobial Activity

Compound ClassSpecific DerivativeActivityKey FindingsReference
Chlorophenoxy Herbicides MCPA, mecoprop, 2,4-D, dichlorpropAcetylcholinesterase InhibitionNo significant inhibitory activity. Transformation products showed higher activity.[4]
Methoxyphenyl Derivatives N-(4-methoxyphenyl)acetamide derivativesAntifungal/BactericidalSodium acetyl(4-methoxyphenyl)carbamodithioate showed high fungicidal activity against Fusarium oxysporum and a 18mm inhibition zone against Pectobacterium carotovorum.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the efficacy of phenoxyacetic acid derivatives.

In Vitro Cytotoxicity Assays

These assays are fundamental in determining the potential of a compound to kill or inhibit the proliferation of cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2][3]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (e.g., phenoxyacetic acid derivatives) for a specified period (e.g., 48 or 72 hours).[6][7]

  • Viability Assessment:

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The absorbance is measured using a microplate reader to determine cell viability.[8]

    • SRB Assay: Sulforhodamine B (SRB) assay is used to determine cell density based on the measurement of cellular protein content. Cells are fixed, washed, and then stained with SRB. The absorbance of the dye is measured to quantify cell viability.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to screen for anti-inflammatory agents by measuring the inhibition of COX enzymes.

  • Enzyme Preparation: Human recombinant COX-1 or COX-2 enzymes are used.

  • Incubation: The enzyme is incubated with a reaction buffer, heme, and the test compound (inhibitor) for a defined period at 37°C.[9]

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Product Detection: The enzymatic reaction produces prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). PGH2 is subsequently converted to other prostaglandins. The amount of prostaglandin produced is quantified, often using an ELISA or a fluorometric probe that reacts with PGG2.[4][9]

  • Data Analysis: The IC50 value is determined, indicating the concentration of the inhibitor required to reduce COX activity by 50%.

Free Fatty Acid Receptor 1 (FFA1) Agonist Assay

This assay identifies compounds that activate FFA1, a target for type 2 diabetes treatment.

  • Cell Lines: A cell line stably expressing the human FFA1 receptor is used (e.g., T-REx FFA1 cells).[10]

  • Calcium Mobilization: FFA1 activation leads to an increase in intracellular calcium ([Ca2+]i). Cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Stimulation: The cells are stimulated with the test compounds.

  • Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader (FLIPR).[10]

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Mechanisms of Action

The biological effects of phenoxyacetic acid derivatives are mediated through their interaction with various cellular signaling pathways.

Apoptosis Induction in Cancer Cells

Many anticancer agents, including derivatives of phenoxyacetic acid, induce programmed cell death or apoptosis in cancer cells. A common mechanism involves the intrinsic mitochondrial pathway.

apoptosis_pathway Phenoxyacetic Acid Derivative Phenoxyacetic Acid Derivative Bax Bax Phenoxyacetic Acid Derivative->Bax activates Bcl-2 Bcl-2 Phenoxyacetic Acid Derivative->Bcl-2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl-2->Bax Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 activates Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Intrinsic apoptosis pathway induced by phenoxyacetic acid derivatives.

Anti-inflammatory Action via COX-2 Inhibition

The anti-inflammatory effects of some phenoxyacetic acid derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediates Phenoxyacetic Acid Derivative Phenoxyacetic Acid Derivative Phenoxyacetic Acid Derivative->COX-2 inhibits

Caption: Mechanism of COX-2 inhibition by phenoxyacetic acid derivatives.

Conclusion

While direct efficacy data for this compound is lacking, the broader classes of chlorophenoxy and methoxyphenyl acetic acid derivatives demonstrate significant and varied biological activities. The data compiled in this guide suggests that substitutions on the phenoxy ring are a critical determinant of a compound's efficacy and its specific biological target. Further research, including head-to-head comparative studies of these derivatives under standardized conditions, is necessary to fully elucidate their therapeutic potential and structure-activity relationships. This guide serves as a foundational resource for researchers to build upon in the development of novel therapeutic agents based on the phenoxyacetic acid scaffold.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comparative toxicological overview of 2-Methoxyphenyl (4-chlorophenoxy)acetate and its primary structural analogs, 4-chlorophenoxyacetic acid (4-CPA) and guaiacol (2-methoxyphenol). Due to the limited direct toxicological data on the parent compound, this analysis focuses on the well-documented toxicities of its potential hydrolysis products, providing a predictive framework for its hazard profile. All experimental data is presented in standardized tables, and relevant testing methodologies are detailed to ensure reproducibility and comprehensive understanding.

Executive Summary

This compound is an ester comprised of 4-chlorophenoxyacetic acid and guaiacol. In the absence of direct toxicity data for the ester, a conservative approach to hazard assessment involves evaluating the toxicity of its constituent parts. 4-Chlorophenoxyacetic acid, a plant growth regulator, exhibits moderate acute oral toxicity and is a severe eye irritant. Developmental toxicity in rats has been observed at high doses. Guaiacol, a naturally occurring organic compound, demonstrates moderate acute toxicity via oral and dermal routes and is a skin and eye irritant. The combined toxicological properties of these two compounds suggest that this compound may pose similar hazards, particularly concerning eye and skin irritation, and potential systemic toxicity upon absorption and subsequent hydrolysis.

Data Presentation

Table 1: Acute Toxicity Data
CompoundTest SpeciesRoute of AdministrationLD50 ValueGHS Category
4-Chlorophenoxyacetic acid (4-CPA) RatOral850 mg/kg bwCategory 4
RabbitDermal> 2000 mg/kg bwNot Classified
Guaiacol RatOral725 mg/kg bw[1]Category 4
MouseOral621 mg/kg bw[1][2]Category 4
RabbitDermal4600 mg/kg bw[1]Not Classified
Table 2: Skin and Eye Irritation Data
CompoundTest SpeciesEndpointObservationGHS Category
4-Chlorophenoxyacetic acid (4-CPA) RabbitSkin IrritationNon-irritantNot Classified
RabbitEye IrritationSevere Irritant[3]Category 1
Guaiacol RabbitSkin IrritationIrritant[1][2]Category 2
RabbitEye IrritationCauses serious eye irritation[1][2]Category 2A
Table 3: Developmental Toxicity Data
CompoundTest SpeciesNOAEL (Maternal Toxicity)NOAEL (Developmental Toxicity)Key Findings
4-Chlorophenoxyacetic acid (4-CPA) Rat--Developmental toxin causing decreased fetal body weight and skeletal variations.[3]
2,4-Dichlorophenoxyacetic acid (2,4-D) (Analogue) Rat & Rabbit~10 mg/kg/day[4]> 90 mg/kg/day (in the absence of maternal toxicity)[4]Fetal effects only seen at maternally toxic doses.[4]

Experimental Protocols

The following are summaries of standard protocols for key toxicological endpoints, based on OECD Test Guidelines.

Acute Oral Toxicity (OECD TG 423)

The Acute Toxic Class Method is employed to determine the acute oral toxicity of a substance. The test proceeds in a stepwise manner using a small number of animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of each step (mortality or survival) determines the next dose level. Observations of toxic effects and mortality are recorded for up to 14 days. This method allows for the classification of a substance into a GHS toxicity category with a reduced number of animals compared to classical LD50 tests.[5][6][7]

Skin Irritation (OECD TG 404 / 439)

The potential for a substance to cause skin irritation is assessed using either in vivo (TG 404) or in vitro (TG 439) methods.

  • In Vivo (TG 404): A single dose of the test substance is applied to the shaved skin of an albino rabbit.[8][9][10] The site is observed for erythema and edema at specified intervals over 14 days.[9] The severity and reversibility of the skin reactions are scored to determine the irritation potential.[8][9]

  • In Vitro (TG 439): This method utilizes a reconstructed human epidermis (RhE) model.[1][2][3] The test chemical is applied to the tissue surface, and cell viability is measured after a defined exposure period.[11] A reduction in viability below a certain threshold indicates that the substance is an irritant.[3][11]

Eye Irritation (OECD TG 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion. A single dose of the substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[12] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals. The severity and reversibility of the observed effects are scored to classify the substance's eye irritation potential.[12] A weight-of-the-evidence approach, including in vitro data, is recommended to minimize animal testing.[12][13]

Prenatal Developmental Toxicity (OECD TG 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus. The test substance is administered to pregnant female animals (typically rats or rabbits) during the period of organogenesis.[14][15] Dams are monitored for signs of toxicity, and fetuses are examined for external, visceral, and skeletal abnormalities.[15] This allows for the determination of a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.[4]

Mandatory Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_in_silico In Silico & In Vitro Assessment cluster_in_vivo In Vivo Confirmation QSAR QSAR Analysis (Structure-Activity Relationship) Hydrolysis Hydrolysis Prediction (Ester to Acid & Phenol) InVitro In Vitro Assays (e.g., OECD TG 439 Skin Irritation) Hydrolysis->InVitro Assess components AcuteOral Acute Oral Toxicity (OECD TG 423) InVitro->AcuteOral Tiered Testing Approach SkinEye Skin/Eye Irritation (OECD TG 404/405) AcuteOral->SkinEye Developmental Developmental Toxicity (OECD TG 414) SkinEye->Developmental Test_Substance 2-Methoxyphenyl (4-chlorophenoxy)acetate Test_Substance->QSAR Test_Substance->Hydrolysis

Caption: Tiered testing strategy for toxicological assessment.

Signaling_Pathway_of_Cellular_Toxicity Xenobiotic Xenobiotic Compound (e.g., Guaiacol, 4-CPA) Metabolism Cellular Metabolism (e.g., P450 enzymes) Xenobiotic->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Dysfunction OxidativeStress->MitochondrialDamage Necrosis Necrosis (Cell Injury) OxidativeStress->Necrosis Apoptosis Apoptosis (Programmed Cell Death) MitochondrialDamage->Apoptosis

Caption: Generalized pathway of xenobiotic-induced cellular toxicity.

References

Safety Operating Guide

Proper Disposal of 2-Methoxyphenyl (4-chlorophenoxy)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 2-Methoxyphenyl (4-chlorophenoxy)acetate, a compound requiring careful handling due to its chemical properties. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection.

The following protocols are based on established best practices for the disposal of chlorophenoxy-containing compounds, a class of chemicals that includes certain herbicides. Due to the potential environmental impact of these substances, improper disposal is a violation of federal and local regulations and can lead to significant ecological harm.[1][2]

Core Disposal Principles

Disposal of this compound must be approached with the understanding that it is a potentially hazardous chemical waste. The primary goal is to prevent its release into the environment, particularly into water systems.[2][3][4][5] Never pour this chemical down the sink, toilet, or any drain, as wastewater treatment facilities may not be equipped to remove it, leading to contamination of waterways.[2][4][5] Similarly, do not dispose of the compound or its empty containers in the regular trash.[2]

Recommended Disposal Methods

The selection of a disposal method depends on the quantity of the waste, available facilities, and local regulations. The following table summarizes the recommended options and key considerations.

Disposal MethodDescriptionKey Considerations
High-Temperature Incineration Thermal destruction in a licensed hazardous waste incinerator.This is the most environmentally acceptable and preferred method for the complete destruction of chlorophenoxy compounds.[6] Ensure the facility is equipped with afterburners and scrubbers to handle potential combustion byproducts.
Chemical Treatment (Detoxification) Degradation of the compound using chemical reagents.Treatment with substances like chloride of lime or sodium carbonate can detoxify the waste. This should only be performed by trained personnel with a thorough understanding of the chemical reactions involved and appropriate safety measures.
Licensed Hazardous Waste Disposal Service Collection and disposal by a certified hazardous waste management company.This is the most practical and legally compliant option for most laboratories.[2] The service provider will handle all aspects of disposal in accordance with federal, state, and local regulations.
Small Quantity Burial (Limited Use) Burial in a designated, non-crop area away from water supplies.This method is only potentially acceptable for very small quantities and where other options are not feasible. It is crucial to consult with local environmental agencies before considering this option, as it may be restricted or prohibited.

Experimental Protocol: Triple Rinsing of Empty Containers

Properly decontaminating empty containers is a critical step to ensure they do not pose a residual hazard. The following triple-rinse procedure should be followed for all containers that have held this compound.[1][2][7]

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., acetone, ethanol, or a suitable laboratory detergent solution)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Labeled waste container for the rinsate

Procedure:

  • Initial Draining: Empty the container of all visible contents into a designated chemical waste container. Allow it to drain for at least 30 seconds.

  • First Rinse: Fill the empty container to approximately 25% of its volume with the chosen solvent.

  • Agitation: Securely cap the container and shake vigorously for at least 30 seconds to ensure the solvent contacts all interior surfaces.

  • Rinsate Collection: Pour the rinsate from the container into the designated hazardous waste container.

  • Repeat: Repeat the rinsing and collection steps (2-4) two more times.

  • Final Disposal of Container: After the third rinse, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood). Once dry, the container should be punctured or crushed to prevent reuse and can then be disposed of according to institutional guidelines for decontaminated lab waste.[1][2]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated: 2-Methoxyphenyl (4-chlorophenoxy)acetate is_empty_container Is it an empty container? start->is_empty_container triple_rinse Perform Triple Rinse Protocol is_empty_container->triple_rinse Yes is_large_quantity Is it a large quantity of chemical waste? is_empty_container->is_large_quantity No dispose_container Dispose of Decontaminated Container per Institutional Guidelines triple_rinse->dispose_container hazardous_waste_service Arrange for Licensed Hazardous Waste Disposal Service is_large_quantity->hazardous_waste_service Yes is_incineration_available Is high-temperature incineration an available option? is_large_quantity->is_incineration_available No (Small Quantity) incinerate Incinerate at a Licensed Facility is_incineration_available->incinerate Yes chemical_treatment Consider Chemical Treatment (Detoxification) by Trained Personnel is_incineration_available->chemical_treatment No

Caption: Disposal decision workflow for this compound.

Regulatory Compliance

In the United States, the disposal of pesticides and other hazardous chemicals is regulated by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[8] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. Many communities offer household hazardous waste collection programs or "Clean Sweep" programs for the collection of unwanted pesticides, which may be an option for small quantities from research institutions.[8]

References

Personal protective equipment for handling 2-Methoxyphenyl (4-chlorophenoxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of 2-Methoxyphenyl (4-chlorophenoxy)acetate, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Chemical safety goggles or a full-face shield.Must meet ANSI Z87.1 standards.[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Inspect gloves for integrity before each use.[2]
Chemical-resistant lab coat or coveralls.Should be worn over personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If ventilation is inadequate or if aerosols/dusts are generated, a NIOSH-approved respirator is necessary.
Foot Protection Closed-toe shoes made of a chemical-resistant material.Leather or canvas shoes are not recommended.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.

2. Handling the Chemical:

  • Always wear the appropriate PPE as outlined in the table above.

  • Handle the compound exclusively within a chemical fume hood to avoid inhalation of any potential vapors or aerosols.

  • Avoid direct contact with skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Use compatible tools (e.g., spatulas, glassware) to handle the chemical.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for proper disposal.[6]

  • For larger spills, evacuate the area and follow the institution's emergency procedures.

  • Do not allow the chemical to enter drains or waterways.[7]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste materials contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

2. Disposal Method:

  • Dispose of the chemical waste through a licensed chemical waste disposal company.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

  • Empty containers should be triple-rinsed (or equivalent) before recycling or disposal, with the rinsate collected as hazardous waste.[4]

Experimental Workflow and Safety Protocol Visualization

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handle_chemical Handle Chemical prep_materials->handle_chemical handle_spill Spill Management handle_chemical->handle_spill If Spill Occurs dispose_waste Segregate and Collect Waste handle_chemical->dispose_waste During/After Use post_clean Clean Work Area handle_chemical->post_clean After Use handle_spill->dispose_waste dispose_final Dispose via Licensed Contractor dispose_waste->dispose_final post_remove_ppe Remove and Dispose of PPE post_clean->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.